molecular formula C7H9N3S B1303989 Hydrazinecarbothioamide, 2-phenyl- CAS No. 645-48-7

Hydrazinecarbothioamide, 2-phenyl-

Cat. No.: B1303989
CAS No.: 645-48-7
M. Wt: 167.23 g/mol
InChI Key: JDXKTOBMLZLCSB-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-phenyl- is a useful research compound. Its molecular formula is C7H9N3S and its molecular weight is 167.23 g/mol. The purity is usually 95%.
The exact mass of the compound Hydrazinecarbothioamide, 2-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179798. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Hydrazinecarbothioamide, 2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrazinecarbothioamide, 2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

anilinothiourea
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InChI

InChI=1S/C7H9N3S/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5,9H,(H3,8,10,11)
Source PubChem
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InChI Key

JDXKTOBMLZLCSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Source PubChem
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DSSTOX Substance ID

DTXSID9060948
Record name Hydrazinecarbothioamide, 2-phenyl-
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Molecular Weight

167.23 g/mol
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CAS No.

645-48-7
Record name Phenylthiosemicarbazide
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Record name 1-Phenylthiosemicarbazide
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Record name 1-Phenyl-3-thiosemicarbazide
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Record name 1-PHENYLTHIOSEMICARBAZIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Hydrazinecarbothioamide, 2-phenyl- and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 2-Phenylhydrazinecarbothioamide in Modern Drug Discovery

Hydrazinecarbothioamide, 2-phenyl-, more commonly known as 2-phenylthiosemicarbazide, and its derivatives represent a cornerstone in the field of medicinal chemistry. These compounds are not merely synthetic curiosities; they are versatile molecular scaffolds that have led to the development of a wide array of therapeutic agents.[1][2][3] The inherent structural features of the 2-phenylthiosemicarbazide core, namely the thiourea moiety and the phenylhydrazine component, confer upon it the ability to engage in a multitude of biological interactions. This has rendered its derivatives potent agents with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][4][5]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the synthesis of 2-phenylhydrazinecarbothioamide and its derivatives. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of the synthetic strategies, offering insights into the causality behind experimental choices. By grounding the practical aspects of synthesis in the fundamental principles of organic chemistry, this guide aims to empower researchers to not only replicate these methods but also to innovate and adapt them for the synthesis of novel, biologically active molecules.

Core Synthesis of Hydrazinecarbothioamide, 2-phenyl-

The primary and most efficient route to 2-phenylhydrazinecarbothioamide involves the nucleophilic addition of phenylhydrazine to an isothiocyanate. In the absence of a pre-formed isothiocyanate, the reaction can also be achieved using a source of the thiocyanate ion.

Primary Synthetic Pathway: Nucleophilic Addition of Phenylhydrazine to a Thiocyanate Source

The most common and straightforward synthesis of 2-phenylhydrazinecarbothioamide is achieved through the reaction of phenyl isothiocyanate with hydrazine hydrate. However, for the synthesis of the title compound, the reaction is between phenylhydrazine and a source of the thiocyanate moiety, such as ammonium thiocyanate.

Reaction Mechanism:

The reaction proceeds via a nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the electrophilic carbon atom of the thiocyanate ion. This is followed by a series of proton transfers to yield the final thiosemicarbazide product. The choice of a protic solvent like ethanol facilitates these proton transfers.

Diagram of the Synthetic Workflow:

G cluster_reactants Reactants cluster_process Reaction cluster_product Product & Purification Phenylhydrazine Phenylhydrazine Reaction_Vessel Ethanol Reflux Phenylhydrazine->Reaction_Vessel Ammonium_Thiocyanate Ammonium Thiocyanate Ammonium_Thiocyanate->Reaction_Vessel Crude_Product Crude 2-Phenylhydrazinecarbothioamide Reaction_Vessel->Crude_Product Cooling & Precipitation Purification Recrystallization (Ethanol) Crude_Product->Purification Final_Product Pure 2-Phenylhydrazinecarbothioamide Purification->Final_Product

Caption: General workflow for the synthesis of 2-Phenylhydrazinecarbothioamide.

Detailed Experimental Protocol: Synthesis of Hydrazinecarbothioamide, 2-phenyl-

This protocol is a generalized procedure based on established methods for the synthesis of N-substituted thiosemicarbazides.

Materials:

  • Phenylhydrazine

  • Ammonium thiocyanate

  • Ethanol (95% or absolute)

  • Hydrochloric acid (concentrated)

  • Distilled water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1 equivalent) in ethanol.

  • Addition of Thiocyanate: To this solution, add a solution of ammonium thiocyanate (1.1 equivalents) in water.

  • Acidification: Slowly add concentrated hydrochloric acid (2 equivalents) to the reaction mixture. The acid catalyzes the reaction and facilitates the formation of thiocyanic acid in situ.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize the precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and byproducts.

  • Drying: Dry the purified 2-phenylhydrazinecarbothioamide in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Characterization of Hydrazinecarbothioamide, 2-phenyl-

Thorough characterization is imperative to confirm the structure and purity of the synthesized compound. The following are the expected spectroscopic data for 2-phenylhydrazinecarbothioamide.

Spectroscopic Data Summary
Technique Expected Observations
¹H NMR Aromatic protons (multiplet), N-H protons (broad singlets), -NH₂ protons (broad singlet). The chemical shifts of the N-H protons can be concentration and solvent dependent.
¹³C NMR Aromatic carbons (multiple signals), Thione carbon (C=S) signal in the downfield region (typically >180 ppm).
FT-IR (cm⁻¹) N-H stretching (multiple bands in the range of 3100-3400), C=S stretching (around 1250-1350), Aromatic C-H stretching (>3000), Aromatic C=C stretching (1450-1600).
Mass Spec. Molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Characteristic fragmentation patterns including the loss of NH₂, CS, and cleavage of the N-N bond.
Mass Spectrometry: Fragmentation Pattern

Electron Ionization Mass Spectrometry (EI-MS) of 2-phenylhydrazinecarbothioamide is expected to show a molecular ion peak at m/z 167. The fragmentation pattern provides valuable structural information.

Predicted Fragmentation of 2-Phenylhydrazinecarbothioamide:

G M [C₇H₉N₃S]⁺˙ m/z = 167 (M⁺˙) F1 [C₆H₅NHNH₂]⁺˙ m/z = 108 M->F1 - CSNH F4 [CH₄N₂S]⁺˙ m/z = 76 M->F4 - C₆H₅N F2 [C₆H₅N₂]⁺ m/z = 105 F1->F2 - NH₂ F3 [C₆H₅]⁺ m/z = 77 F2->F3 - N₂

Caption: Predicted major fragmentation pathways for 2-Phenylhydrazinecarbothioamide in EI-MS.

Synthesis of 2-Phenylhydrazinecarbothioamide Derivatives

The synthetic utility of 2-phenylhydrazinecarbothioamide lies in its role as a versatile precursor for a vast array of derivatives, most notably thiosemicarbazones.

Condensation with Aldehydes and Ketones: Formation of Thiosemicarbazones

The reaction of 2-phenylhydrazinecarbothioamide with aldehydes or ketones is a robust and widely employed method for the synthesis of 2-phenylthiosemicarbazones.[2][5]

Reaction Mechanism:

This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. The terminal primary amine of the thiosemicarbazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable C=N double bond of the thiosemicarbazone. The reaction is typically catalyzed by a small amount of acid.

Diagram of Thiosemicarbazone Formation:

G TSC 2-Phenylhydrazine- carbothioamide Intermediate Tetrahedral Intermediate TSC->Intermediate + Carbonyl (Nucleophilic Addition) Carbonyl Aldehyde or Ketone (R-CO-R') Carbonyl->Intermediate Product 2-Phenylthiosemicarbazone Intermediate->Product - H₂O (Dehydration)

Caption: Reaction scheme for the synthesis of 2-phenylthiosemicarbazone derivatives.

General Experimental Protocol: Synthesis of 2-Phenylthiosemicarbazones

Materials:

  • 2-Phenylhydrazinecarbothioamide

  • Substituted aldehyde or ketone

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-phenylhydrazinecarbothioamide (1 equivalent) in a minimal amount of warm ethanol.

  • Addition of Carbonyl Compound: To this solution, add the respective aldehyde or ketone (1 equivalent).

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the reaction mixture at room temperature or gently reflux for 1-4 hours. The formation of a precipitate often indicates product formation. Monitor the reaction progress by TLC.

  • Isolation and Purification: After completion, cool the reaction mixture and collect the precipitated solid by vacuum filtration. Wash the product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol, methanol, or ethanol-water mixture) to obtain the pure thiosemicarbazone derivative.

Representative Data for Synthesized Derivatives

The following table summarizes typical data for the synthesis of thiosemicarbazone derivatives from 2-phenylhydrazinecarbothioamide.

Derivative Aldehyde/Ketone Reactant Reaction Time (h) Yield (%) Appearance
1 Benzaldehyde285-95White to pale yellow solid
2 4-Chlorobenzaldehyde2-380-90White solid
3 4-Methoxybenzaldehyde1-290-98White solid
4 Acetophenone3-475-85Crystalline solid

Conclusion: A Gateway to Novel Therapeutics

This in-depth technical guide has provided a comprehensive overview of the synthesis of 2-phenylhydrazinecarbothioamide and its derivatives. By elucidating the core synthetic methodologies, providing detailed experimental protocols, and offering insights into the characterization of these compounds, this guide serves as a valuable resource for researchers in the field. The straightforward and efficient synthetic routes, coupled with the vast potential for derivatization, underscore the importance of 2-phenylhydrazinecarbothioamide as a privileged scaffold in the ongoing quest for novel and effective therapeutic agents. The principles and techniques outlined herein are intended to not only be replicated but also to inspire the design and synthesis of the next generation of bioactive molecules.

References

  • ResearchGate. (2023). Synthesis, Spectroscopic Studies and Antioxidant Activities of New 2-Benzylidene-N-Phenylhydrazine-1-Carbothioamide Derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Retrieved from [Link]

  • Scientific Research Publishing. (2013). Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Retrieved from [Link]

Sources

physicochemical properties of 2-phenyl-hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Phenyl-hydrazinecarbothioamide

Introduction

2-Phenyl-hydrazinecarbothioamide, also known as 4-phenylthiosemicarbazide, is a thiosemicarbazide derivative of significant interest in synthetic and medicinal chemistry. As a versatile precursor, it serves as a foundational building block for the synthesis of various heterocyclic compounds, including 1,2,4-triazoles and 1,3,4-thiadiazoles, many of which exhibit a wide range of biological activities.[1] A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals, as these characteristics govern its reactivity, solubility, purity, and suitability for various applications, from reaction optimization to formulation development.

This technical guide provides a comprehensive analysis of the core . Moving beyond a simple data sheet, this document elucidates the causality behind experimental choices, provides detailed, field-proven protocols for property determination, and integrates spectroscopic data to present a holistic profile of the molecule.

Molecular Structure and Foundational Properties

A molecule's fundamental properties are dictated by its structure. Understanding its chemical identity and core physical data is the first step in any scientific investigation.

Chemical Identity
  • Systematic Name: 1-Amino-3-phenylthiourea

  • Common Names: 2-Phenyl-hydrazinecarbothioamide, 4-Phenylthiosemicarbazide

  • CAS Number: 5351-69-9[2]

  • Molecular Formula: C₇H₉N₃S[2][3]

Summary of Core Physicochemical Data

The following table summarizes the key quantitative properties of 2-phenyl-hydrazinecarbothioamide, which are essential for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Weight 167.23 g/mol [2][3][4]
Appearance White to off-white crystalline powder[2]
Melting Point 138-140 °C[2]
pKa (Predicted) 11.01 ± 0.70[2]
Solubility (Methanol) 50 mg/mL[2]

Synthesis and Purity Assessment

The integrity of all subsequent physicochemical analysis rests on the purity of the compound. The primary synthetic route is straightforward, and the melting point serves as a reliable, initial indicator of purity.

Primary Synthetic Pathway

The most common and efficient method for synthesizing 2-phenyl-hydrazinecarbothioamide is the condensation reaction between phenyl isothiocyanate and hydrazine hydrate.[3] This reaction involves the nucleophilic attack of a nitrogen atom from hydrazine onto the electrophilic carbon of the isothiocyanate group.

Synthesis Workflow

The logical flow of the synthesis is depicted below, highlighting the key reactant transformation.

G cluster_reactants Reactants Reactant1 Phenyl Isothiocyanate Process Nucleophilic Addition (Solvent: Ethanol) Reactant1->Process Reactant2 Hydrazine Hydrate Reactant2->Process Product 2-Phenyl-hydrazinecarbothioamide Process->Product

Caption: Workflow for the synthesis of 2-phenyl-hydrazinecarbothioamide.

Purity Assessment via Melting Point

The melting point is more than a physical constant; it is a critical criterion for purity. A pure crystalline solid typically melts over a very narrow range of 0.5-1.0°C. The presence of even small amounts of soluble impurities disrupts the crystal lattice, which requires less energy to break down. This results in both a depression of the melting point and a broadening of the melting range (e.g., 135-138°C instead of 139-140°C).[5] Therefore, a sharp, well-defined melting point that aligns with the literature value is a strong indicator of high purity.

Experimental Determination of Physicochemical Properties

Accurate and reproducible data requires robust experimental protocols. The following sections detail the methodologies for determining the key properties of melting point and solubility.

Melting Point Determination

Causality Behind Experimental Choices: The capillary method is the pharmacopeial standard because it ensures uniform and controlled heating of a small, packed sample, leading to a precise and observable phase transition.[6] A slow, controlled heating rate (e.g., 1-2°C per minute) is crucial as the system needs to be in thermal equilibrium to accurately determine the temperature at which melting occurs. Heating too rapidly will cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting range.

G Start Start Prep Prepare Sample: Grind to a fine powder Start->Prep Pack Pack Capillary Tube: ~3-5 mm sample height Prep->Pack Insert Insert into Apparatus Pack->Insert Heat_Fast Rapid Heating (~10°C/min) to ~20°C below expected M.P. Insert->Heat_Fast Heat_Slow Slow Heating (1-2°C/min) Heat_Fast->Heat_Slow Observe Observe and Record Heat_Slow->Observe Record_T1 Record T1: Temperature at first liquid drop Observe->Record_T1 Onset Record_T2 Record T2: Temperature when fully liquid Observe->Record_T2 Completion End End Record_T1->End Record_T2->End

Caption: Experimental workflow for melting point determination.

Detailed Experimental Protocol:

  • Sample Preparation: Crush the crystalline 2-phenyl-hydrazinecarbothioamide into a fine, uniform powder using a mortar and pestle. This ensures efficient and even heat transfer.[6]

  • Capillary Loading: Gently tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to tightly pack the powder to a height of 3-5 mm.[6]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C/min to find a rough range. Allow the apparatus to cool.

  • Accurate Determination: Using a new sample, heat rapidly to about 20°C below the expected melting point (approx. 120°C).

  • Controlled Heating: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

  • Replicates: Perform the measurement in triplicate to ensure reproducibility.

Solubility Profile

Causality Behind Experimental Choices: A qualitative solubility analysis provides critical information about the polarity and functional groups of a molecule. The principle of "like dissolves like" is fundamental. Solubility in water indicates the presence of polar functional groups capable of hydrogen bonding.[7] Solubility in 5% HCl suggests the presence of a basic group (like an amine), while solubility in 5% NaOH indicates an acidic group. 2-Phenyl-hydrazinecarbothioamide contains multiple N-H groups and a polar C=S bond, but also a nonpolar phenyl ring, suggesting limited water solubility but potential solubility in organic solvents.

Detailed Experimental Protocol:

  • Setup: Arrange five test tubes, each containing approximately 20-30 mg of 2-phenyl-hydrazinecarbothioamide.

  • Solvent Addition: To the tubes, add 1 mL of the following solvents, respectively:

    • Deionized Water

    • 5% w/v Hydrochloric Acid (HCl)

    • 5% w/v Sodium Hydroxide (NaOH)

    • 5% w/v Sodium Bicarbonate (NaHCO₃)

    • Ethanol

  • Observation: Vigorously shake each tube for 60 seconds.[8] Observe and record whether the compound is soluble (forms a clear solution), partially soluble, or insoluble.[7][9]

G Start Test Compound (20-30 mg) Water Add 1 mL Water Start->Water Sol_Water Soluble: Polar, Low MW Water->Sol_Water Yes Insol_Water Insoluble Water->Insol_Water No HCl Add 1 mL 5% HCl Sol_HCl Soluble: Basic Compound HCl->Sol_HCl Yes NaOH Add 1 mL 5% NaOH Sol_NaOH Soluble: Acidic Compound NaOH->Sol_NaOH Yes Organic Add 1 mL Ethanol Sol_Organic Soluble: Organic Nature Organic->Sol_Organic Yes Insol_Water->HCl Insol_Water->NaOH Insol_Water->Organic

Caption: Decision tree for qualitative solubility analysis.

Spectroscopic Characterization

Spectroscopy provides an unambiguous "fingerprint" of a molecule, confirming its structure by probing how it interacts with electromagnetic radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds (e.g., stretching, bending).[10][11] Specific functional groups absorb at characteristic frequencies, allowing for the identification of the structural components of the molecule.[12]

Expected Spectral Signature: Vibrational spectroscopy confirms the presence of key functional groups in 2-phenyl-hydrazinecarbothioamide.[3]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3400N-H StretchAmine and Amide groups
3000 - 3100C-H StretchAromatic (Phenyl)
~1600C=C StretchAromatic (Phenyl)
1100 - 1300C=S StretchThioamide
700 - 800C-H BendMonosubstituted Phenyl

General Protocol for FTIR Analysis:

  • Prepare a KBr (Potassium Bromide) pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly to create a fine, homogeneous powder.

  • Press the mixture in a hydraulic press to form a thin, transparent pellet.

  • Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.[13]

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful technique for elucidating the complete carbon-hydrogen framework of a molecule.[14][15] It is based on the principle that atomic nuclei with a magnetic moment (like ¹H and ¹³C) will align in a strong magnetic field and absorb radiofrequency energy at unique frequencies (chemical shifts) depending on their local electronic environment.[15]

Expected Spectral Data: The NMR spectrum provides detailed confirmation of the molecular structure.[3]

  • ¹H NMR:

    • ~7.2-7.6 ppm: A complex multiplet integrating to 5 protons, corresponding to the aromatic protons of the phenyl ring.[3]

    • Broad singlets: Several broad signals at different chemical shifts corresponding to the three N-H protons (-NH-Ph, -NH-NH-, and -NH₂). The exact positions can vary depending on the solvent and concentration due to hydrogen bonding and exchange.

  • ¹³C NMR:

    • ~180 ppm: A signal corresponding to the thiocarbonyl carbon (C=S).

    • 120-140 ppm: Multiple signals in the aromatic region for the six carbons of the phenyl ring.

    • DEPT-135 experiments would show the CH carbons of the phenyl ring as positive signals, while quaternary carbons (like the one attached to the nitrogen) would be absent.[16]

General Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of purified 2-phenyl-hydrazinecarbothioamide in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable N-H protons).[16]

  • Referencing: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm.[14]

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H spectrum, followed by the ¹³C and DEPT spectra.

UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground state to a higher energy state (electronic transitions).[17] This technique is particularly useful for molecules containing conjugated π-systems, known as chromophores.[18]

Expected Chromophoric Character: 2-Phenyl-hydrazinecarbothioamide contains two main chromophoric components: the phenyl ring and the thioamide group. The conjugation between these groups results in characteristic π → π* and n → π* transitions, leading to strong absorbance in the UV region (typically between 200-400 nm). The exact wavelength of maximum absorbance (λ_max) can be used for quantitative analysis via the Beer-Lambert Law.[17]

General Protocol for UV-Vis Analysis:

  • Prepare a stock solution of known concentration by dissolving a precisely weighed amount of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Create a series of dilutions from the stock solution to generate a calibration curve.

  • Use a spectrophotometer to measure the absorbance of each solution across a wavelength scan (e.g., 200-400 nm) to identify the λ_max.

  • Measure the absorbance of the sample solution at the determined λ_max.

Applications and Relevance in Drug Development

The physicochemical properties detailed in this guide are directly relevant to the application of 2-phenyl-hydrazinecarbothioamide in research and development.

  • Synthetic Chemistry: Its defined melting point and spectroscopic signatures are essential for reaction monitoring and product confirmation. Its solubility profile dictates the choice of reaction solvents and purification methods (e.g., crystallization).

  • Medicinal Chemistry: As a scaffold, its derivatives are explored for various therapeutic activities, including antimicrobial and anticancer properties.[3] The ability of the thioamide group to act as a chelating ligand allows for the synthesis of metal complexes with potential catalytic or medicinal applications.[3] Understanding its solubility and pKa is the first step in predicting its pharmacokinetic behavior (absorption, distribution, metabolism, and excretion).

Conclusion

2-Phenyl-hydrazinecarbothioamide is a molecule of significant synthetic utility. A comprehensive characterization, grounded in robust experimental protocols and multi-faceted spectroscopic analysis, is essential for its effective use. This guide has detailed the key physicochemical properties, from its melting point and solubility to its unique spectral fingerprints. By understanding the causality behind these properties and the methods used to measure them, researchers can ensure the quality of their materials, optimize experimental conditions, and accelerate the development of novel chemical entities for scientific and therapeutic applications.

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A Technical Guide to the Biological Activities of 2-Phenyl-hydrazinecarbothioamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical exploration of 2-phenyl-hydrazinecarbothioamide and its derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. As researchers and drug development professionals, understanding the synthesis, mechanisms of action, and structure-activity relationships of this scaffold is paramount for leveraging its full potential. This guide synthesizes current knowledge, offers field-proven experimental insights, and provides robust protocols to facilitate further investigation.

Core Synthesis and Chemical Profile

The 2-phenyl-hydrazinecarbothioamide core, a subset of thiosemicarbazides, serves as a versatile structural motif in medicinal chemistry.[1] Its unique arrangement, featuring a phenyl ring linked to a hydrazinecarbothioamide group, provides an excellent starting point for creating diverse molecular libraries. The presence of the thione (=S) and hydrazine (-NH-NH2) moieties makes it an excellent precursor for the synthesis of various biologically active heterocyclic compounds, including 1,2,4-triazoles and 1,3,4-thiadiazoles.[1][2]

The primary synthetic route to the parent compound, 2-phenyl-hydrazinecarbothioamide, is a direct and efficient condensation reaction between phenyl isothiocyanate and hydrazine hydrate.[3] This reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the isothiocyanate group.[1]

Synthesis_Workflow reagent1 Phenyl Isothiocyanate reaction Condensation Reaction reagent1->reaction reagent2 Hydrazine Hydrate reagent2->reaction solvent Suitable Solvent (e.g., 2-Propanol) solvent->reaction Reaction Medium product 2-Phenyl-hydrazinecarbothioamide reaction->product Anticancer_Mechanism cluster_pathway PI3K/Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Promotes Compound Carbazole Hydrazine- carbothioamide Derivative Compound->PI3K Inhibits Apoptosis Apoptosis Induction Compound->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Compound->CellCycleArrest Causes

Caption: Proposed anticancer mechanism via PI3K/Akt/mTOR pathway inhibition. [4]

Data Summary: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's cytotoxic potency. [5]

Compound Derivative Cancer Cell Line IC50 (µM) Reference
Carbazole derivative 4o MCF-7 (Breast) 2.02 [4]
Carbazole derivative 4r MCF-7 (Breast) 4.99 [4]
Imidazo[1,2-b]pyridazine 4e MCF-7 (Breast) 9.0 [6]
Imidazo[1,2-b]pyridazine 4f SK-MEL-28 (Melanoma) 7.8 [6]
Generic Derivative HeLa (Cervical) Varies [3]

| Generic Derivative | L1210 (Murine Leukemia) | Varies | [3]|

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. [5][7]This protocol provides a robust workflow for screening novel compounds. [8] I. Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HeLa). [7]* Complete cell culture medium (e.g., DMEM with 10% FBS). [8]* Test compound stock solution (e.g., 10 mM in DMSO). [5]* MTT solution (5 mg/mL in PBS, sterile filtered). [8]* Solubilization solution (e.g., DMSO). [5]* Sterile 96-well flat-bottom plates. [8]* Microplate reader.

II. Methodology:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment. [5][8]2. Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with solvent only). [8]3. Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). [8]4. MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. [5]5. Formazan Solubilization: Carefully remove the medium from each well. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 5-10 minutes to ensure complete solubilization. [5][8]6. Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader. [5][8]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antiviral and Other Biological Activities

While research is most extensive in the antimicrobial and anticancer domains, 2-phenyl-hydrazinecarbothioamide derivatives have also been investigated for other therapeutic applications.

  • Antiviral Activity: Certain derivatives have shown inhibitory activity against a spectrum of RNA and DNA viruses. [9][10]For instance, specific carbothioamides have demonstrated efficacy against the Yellow Fever Virus (YFV), with some compounds showing inhibitory activity at concentrations ≤10 μg/mL. [9]The development of broad-spectrum antiviral agents is a critical global health priority, and this chemical class warrants further exploration.

  • Antitubercular Activity: The thiosemicarbazide scaffold is a known pharmacophore in the design of antitubercular agents. [11]Modifications of this core have yielded compounds with potent activity against Mycobacterium tuberculosis and Mycobacterium bovis. [12][13]* Antioxidant Properties: Several hydrazinecarbothioamide derivatives have exhibited significant radical scavenging capabilities, indicating potential applications in conditions associated with oxidative stress. [3][14]

Conclusion and Future Directions

The 2-phenyl-hydrazinecarbothioamide scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable breadth of biological activities. The synthetic accessibility and potential for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents targeting infectious diseases, cancer, and viral infections.

Future research should focus on elucidating the precise mechanisms of action for the most potent compounds and optimizing their pharmacological profiles through targeted structure-activity relationship (SAR) studies. The integration of computational modeling and advanced in vitro and in vivo screening will be essential to translate the promise of these compounds into clinical realities.

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Structure Elucidation of Novel Hydrazinecarbothioamide, 2-phenyl- Derivatives: An Integrated Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Hydrazinecarbothioamide, 2-phenyl- derivatives, a class of compounds synonymous with thiosemicarbazides, represent a privileged scaffold in medicinal chemistry and materials science.[1][2] Their diverse biological activities and coordination capabilities stem from a flexible backbone featuring multiple hydrogen bond donors and acceptors.[1][3] However, this structural flexibility, which includes the potential for tautomerism, E/Z isomerism, and polymorphism, presents significant challenges to unambiguous structure elucidation.[4] This guide presents an integrated, field-proven methodology for the definitive characterization of novel 2-phenyl-hydrazinecarbothioamide derivatives. We move beyond a simple listing of techniques to explain the causality behind the experimental workflow, emphasizing how a confluence of spectroscopic and crystallographic data provides a self-validating system for structural confirmation.

The Strategic Foundation: Synthesis as the Starting Point

The logical starting point for any structure elucidation is a clear understanding of the synthetic route. The most common pathway to these derivatives involves the nucleophilic addition of a phenylhydrazine to an appropriate isothiocyanate or, conversely, the reaction of phenyl isothiocyanate with a substituted hydrazine.[5][6][7]

A typical synthesis, such as the reaction of phenylhydrazine with an isothiocyanate, predisposes the formation of a specific constitutional isomer. However, it does not define the molecule's conformation, solid-state packing, or the potential for isomeric forms. This is where a multi-faceted analytical approach becomes critical.

The Integrated Elucidation Workflow

The definitive determination of a novel molecular structure is not a linear process but a synergistic workflow. Each analytical technique provides a piece of the puzzle, and the final structure must be consistent with all collected data. The strength of the final assignment lies in the convergence of evidence from orthogonal methods.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Definitive Confirmation cluster_conclusion Final Validation Synthesis Hypothesized Structure (e.g., from Phenylhydrazine + Isothiocyanate) IR Infrared (IR) Spectroscopy (Functional Group ID) Synthesis->IR Confirms functional groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Isomerism) Synthesis->NMR Maps atomic framework MS Mass Spectrometry (MS) (Molecular Weight & Formula) Synthesis->MS Provides MW IR->NMR Corroborates bonds Final Validated Structure IR->Final Convergent Evidence XRD Single Crystal X-ray Diffraction (Unambiguous 3D Structure) NMR->XRD Proposes structure for crystallization NMR->Final Convergent Evidence MS->NMR Confirms formula MS->Final Convergent Evidence XRD->Final Definitive Proof

Caption: Integrated workflow for structure elucidation.

First Line of Evidence: Spectroscopic Analysis

Spectroscopy provides the foundational data for constructing a preliminary structural model.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and indispensable tool for confirming the presence of key functional groups. The causality for its use lies in its ability to quickly verify the success of the synthesis by identifying characteristic vibrations. For a typical 2-phenyl-hydrazinecarbothioamide, the IR spectrum is dominated by absorptions from N-H, C=S, and aromatic C-H bonds.[5] The absence of a strong band around 2570 cm⁻¹ is crucial, as this indicates the compound exists in the thione (C=S) tautomeric form in the solid state, rather than the thiol (S-H) form.

Table 1: Characteristic IR Absorption Frequencies for 2-phenyl-hydrazinecarbothioamide Derivatives

Functional Group Expected Frequency (cm⁻¹) Causality & Notes
N-H Stretch (Amide/Amine) 3150 - 3450 Broad or sharp peaks. Confirms presence of hydrazine and thioamide protons.[5]
C-H Stretch (Aromatic) 3000 - 3100 Sharp, often weak peaks. Indicates the phenyl ring.
C=O Stretch (if applicable) 1660 - 1685 Strong peak. Only present if the starting hydrazine is acylated.[5]
C=N Stretch (Azomethine) 1580 - 1620 Indicates Schiff base formation if synthesized from an aldehyde/ketone.

| C=S Stretch (Thiocarbonyl) | 800 - 1260 | Often a strong band, confirms the thioamide core.[5] |

Mass Spectrometry (MS): The Molecular Formula

High-resolution mass spectrometry (HRMS) is non-negotiable for novel compounds. Its purpose is to provide an exact mass, which allows for the unambiguous determination of the molecular formula, a cornerstone of structure elucidation.[8] This self-validating step ensures that the proposed structure is at least consistent in its atomic composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map

NMR is the most powerful spectroscopic technique for determining the precise atomic connectivity in solution.[8][9] For 2-phenyl-hydrazinecarbothioamide derivatives, a combination of 1D and 2D NMR experiments is essential for a complete and trustworthy assignment.[10]

  • ¹H NMR: Provides information on the chemical environment, number, and connectivity of protons. The protons attached to nitrogen often appear as broad singlets and their chemical shifts can be solvent-dependent. Aromatic protons give signals in the δ 6.5-8.0 ppm range, with coupling patterns that reveal the substitution pattern of the phenyl ring.[11]

  • ¹³C NMR: Reveals the number and type of carbon atoms. The thiocarbonyl (C=S) carbon is particularly diagnostic, appearing far downfield (typically δ > 175 ppm).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for validating the structure.

    • COSY (Correlation Spectroscopy) establishes proton-proton coupling relationships, confirming which protons are adjacent.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most important for novel structures. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the definitive connection of molecular fragments, such as linking a specific aromatic proton to a carbon in the hydrazinecarbothioamide backbone.[9][10]

Table 2: Typical ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton Type Chemical Shift Range Causality & Notes
-NH- (Thioamide) 9.0 - 11.5 Often a broad singlet, deshielded due to the C=S group.
-NH- (Hydrazine) 7.5 - 9.5 Can be broad; position is variable.
-NH₂ (Terminal) 7.0 - 8.0 Typically a broad singlet integrating to 2H.
Ar-H (Phenyl) 6.5 - 8.0 Complex multiplets. The substitution pattern dictates the splitting.[11]

| CH=N (Azomethine) | 7.5 - 8.5 | Singlet, present in Schiff base derivatives. |

Table 3: Typical ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon Type Chemical Shift Range Causality & Notes
C=S (Thiocarbonyl) 175 - 185 Highly deshielded and a key diagnostic peak.[12]
C=O (Carbonyl) 160 - 175 Deshielded, present in acylated derivatives.[11]
Ar-C (Phenyl) 110 - 150 Multiple signals corresponding to the phenyl ring carbons.[11]

| C=N (Azomethine) | 135 - 145 | Diagnostic for Schiff base derivatives. |

The Gold Standard: Single Crystal X-ray Diffraction

While spectroscopy provides an exceptionally detailed picture of the molecule's connectivity, single crystal X-ray diffraction (SXRD) provides the definitive, unambiguous proof of structure in the solid state.[13][14][15] It is the only technique that directly visualizes the three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and torsional angles.

The key insights provided by SXRD are:

  • Absolute Connectivity: It confirms the atomic connections proposed by NMR.

  • Conformation: It reveals the molecule's spatial orientation (e.g., folded vs. extended conformations).[13]

  • Tautomeric/Isomeric Form: It definitively identifies the tautomer (thione vs. thiol) and isomer (E vs. Z) present in the crystal lattice.[4]

  • Intermolecular Interactions: It maps the network of hydrogen bonds and other non-covalent interactions that stabilize the crystal packing, which is crucial for understanding physical properties and for drug development.[4][13]

Caption: Thione-thiol tautomerism in hydrazinecarbothioamides.

Detailed Experimental Protocols

Protocol 1: General Synthesis of a 2-phenyl-hydrazinecarbothioamide Derivative
  • Dissolve phenylhydrazine (1.0 eq) in absolute ethanol (10 mL) in a round-bottom flask.

  • Add the desired isothiocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • A precipitate will typically form. If not, the solvent can be partially evaporated under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain pure crystals.[5][6]

Protocol 2: NMR Sample Preparation and Analysis
  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of deuterated solvent (typically DMSO-d₆, as the NH protons are more readily observed) in a clean NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be required.

  • Acquire a ¹H NMR spectrum, followed by ¹³C{¹H} (proton-decoupled) and DEPT-135 spectra.

  • Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish correlations. Standard pulse programs provided by the spectrometer manufacturer are typically sufficient.[10][16]

Protocol 3: Single Crystal Growth and X-ray Diffraction
  • Crystal Growth: The key is slow crystallization. Dissolve the purified compound in a minimum amount of a suitable hot solvent. Allow the solution to cool slowly to room temperature, followed by refrigeration. Alternatively, slow evaporation of a saturated solution in a vial covered with perforated film can yield high-quality crystals.

  • Crystal Mounting: Select a well-formed, defect-free crystal under a microscope and mount it on a cryoloop.

  • Data Collection: Place the mounted crystal in the cold stream (typically 100-160 K) of a single-crystal X-ray diffractometer.[13]

  • Structure Solution and Refinement: Collect diffraction data. Solve the structure using direct methods (e.g., SHELXT) and refine the model against the collected data (e.g., using SHELXL). The final refined structure provides the definitive atomic coordinates.

Conclusion: The Power of Convergent Evidence

The structure elucidation of novel 2-phenyl-hydrazinecarbothioamide derivatives is a process of systematic, evidence-based deduction. A proposed structure can only be considered validated when the molecular formula from HRMS, the functional groups from IR, the detailed connectivity from a full suite of NMR experiments, and the unambiguous 3D arrangement from single-crystal X-ray diffraction all converge to describe the same molecule. This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for publication, patenting, and further development in medicinal and materials chemistry.

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  • Title: Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors Source: ACS Omega - ACS Publications URL: [Link]

  • Title: Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors Source: PMC - NIH URL: [Link]

  • Title: Biological Applications of Thiourea Derivatives: Detailed Review Source: MDPI URL: [Link]

Sources

An In-Depth Technical Guide to the Antioxidant Properties of 2-Phenyl-hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a well-established contributor to the pathophysiology of numerous diseases. This has led to a surge in the exploration of novel antioxidant compounds. Among the diverse chemical scaffolds under investigation, thiosemicarbazides and their derivatives have emerged as a promising class of molecules with significant antioxidant potential. This technical guide provides a comprehensive overview of the antioxidant properties of a specific member of this class, 2-phenyl-hydrazinecarbothioamide. While direct and extensive research on this parent compound is still emerging, this guide synthesizes the current understanding based on studies of its derivatives and related compounds. We will delve into the mechanistic underpinnings of its antioxidant action, provide detailed protocols for its evaluation, and discuss its potential toxicological profile, offering a holistic perspective for researchers in the field of drug discovery and development.

Introduction: The Chemical Biology of 2-Phenyl-hydrazinecarbothioamide in the Context of Oxidative Stress

2-Phenyl-hydrazinecarbothioamide, also known as N-phenylthiosemicarbazide, is a molecule characterized by a phenyl ring attached to a hydrazinecarbothioamide core. This structure possesses key functional groups that are hypothesized to contribute to its antioxidant activity. The presence of the hydrazine (-NH-NH-) and thiocarbamide (-C(=S)-NH-) moieties provides labile hydrogen atoms and electron-donating capabilities, which are crucial for neutralizing free radicals.

Oxidative stress arises from an overproduction of ROS, including superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). These highly reactive species can inflict damage upon vital cellular components such as lipids, proteins, and DNA, leading to cellular dysfunction and the progression of various diseases. Antioxidants counteract this damage through several mechanisms, including:

  • Direct Radical Scavenging: Donating a hydrogen atom or an electron to a free radical, thereby neutralizing it.

  • Metal Ion Chelation: Binding to transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.

  • Modulation of Antioxidant Enzymes: Enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

This guide will explore the potential of 2-phenyl-hydrazinecarbothioamide to act through these mechanisms, drawing upon the available scientific literature for its derivatives.

Mechanistic Insights into Antioxidant Action

The antioxidant activity of thiosemicarbazide derivatives is often attributed to the hydrogen-donating ability of the -NH groups within the thiosemicarbazone moiety[1]. The resulting radical can be stabilized through resonance, a key feature for effective radical scavenging.

Direct Radical Scavenging

The primary proposed mechanism for the antioxidant activity of 2-phenyl-hydrazinecarbothioamide and its analogues is direct radical scavenging. This can occur through two main pathways:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching its reactivity.

  • Single Electron Transfer (SET): The antioxidant donates an electron to a free radical, forming a radical cation and an anion.

The thiourea fragment within the 2-phenyl-hydrazinecarbothioamide structure is believed to play a crucial role in stabilizing the radical formed after hydrogen or electron donation[1]. This stabilization is a critical factor in the molecule's ability to act as a potent antioxidant.

Diagram: Proposed Radical Scavenging Mechanism

G cluster_0 Radical Scavenging by 2-Phenyl-hydrazinecarbothioamide cluster_1 Resonance Stabilization Compound 2-Phenyl-hydrazinecarbothioamide (R-NH-CS-NH-NH-Ph) StabilizedRadical Stabilized Compound Radical (R-N•-CS-NH-NH-Ph) Compound->StabilizedRadical H• donation Radical Free Radical (X•) NeutralizedRadical Neutralized Radical (XH) Radical->NeutralizedRadical H• acceptance Resonance1 Radical on Nitrogen Resonance2 Radical on Sulfur Resonance1->Resonance2 Delocalization

Caption: Proposed hydrogen atom donation and resonance stabilization.

Metal Ion Chelation

Transition metals, particularly iron and copper, are potent catalysts of oxidative reactions. The Fenton reaction, for instance, involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide to produce the highly damaging hydroxyl radical. Compounds that can chelate these metal ions, rendering them redox-inactive, can act as effective antioxidants. Thiosemicarbazones are known to be excellent chelating ligands for transition metal ions[1]. The nitrogen and sulfur atoms in the 2-phenyl-hydrazinecarbothioamide backbone can potentially coordinate with metal ions, preventing them from participating in redox cycling.

Diagram: Metal Chelation Workflow

Caption: Inhibition of the Fenton reaction via metal chelation.

In Vitro Evaluation of Antioxidant Activity: Experimental Protocols

A battery of in vitro assays is essential to comprehensively characterize the antioxidant profile of a compound. Below are detailed protocols for key assays relevant to the evaluation of 2-phenyl-hydrazinecarbothioamide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 2-phenyl-hydrazinecarbothioamide in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control well containing the solvent and DPPH solution should be included.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula:

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Prepare a stock solution of the test compound.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • In a 96-well plate, add 20 µL of the test compound at various concentrations.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 10 minutes.

    • Measure the absorbance at 593 nm.

    • A standard curve should be prepared using a known antioxidant like Trolox or ascorbic acid.

  • Data Analysis:

    • The antioxidant capacity is expressed as equivalents of the standard antioxidant (e.g., µM Trolox equivalents).

Ferrous Ion (Fe²⁺) Chelating Assay

This assay determines the ability of a compound to chelate ferrous ions.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound.

    • Prepare a 2 mM solution of FeCl₂.

    • Prepare a 5 mM solution of ferrozine.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the test compound at various concentrations.

    • Add 20 µL of the FeCl₂ solution and incubate for 5 minutes.

    • Add 40 µL of the ferrozine solution to initiate the reaction.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 562 nm.

    • EDTA can be used as a positive control.

  • Data Analysis:

    • Calculate the percentage of chelation activity using the formula:

    • Determine the IC₅₀ value for metal chelation.

Quantitative Antioxidant Activity Data (from Derivatives)

While specific quantitative data for 2-phenyl-hydrazinecarbothioamide is limited in the current literature, studies on its derivatives provide valuable insights into its potential antioxidant efficacy. A study on 2-(phenylhydrazine-thiosemicarbazone)-chitosan derivatives demonstrated significant radical scavenging activity[2].

Antioxidant AssayTest CompoundIC₅₀ Value (mg/mL)Reference Compound
Hydroxyl Radical Scavenging 2-PHTCHCS¹0.531Ascorbic Acid
2-PHTCLCS²0.336Ascorbic Acid
Superoxide Anion Scavenging 2-PHTCHCS¹ & 2-PHTCLCS²Strong ActivityChitosan

¹2-(phenylhydrazine-thiosemicarbazone)-chitosan (High Molecular Weight) ²2-(phenylhydrazine-thiosemicarbazone)-chitosan (Low Molecular Weight)

These results indicate that the 2-phenyl-hydrazinecarbothioamide moiety, when incorporated into a larger molecule, exhibits potent scavenging activity against highly reactive hydroxyl and superoxide radicals[2]. It is important to note that these values are for chitosan derivatives and further studies on the parent compound are necessary for direct comparison and validation.

Safety and Toxicological Profile

The toxicological profile of any potential therapeutic agent is of paramount importance. Hydrazine and its derivatives have been reported to exhibit varying degrees of toxicity. Some hydrazine derivatives have the potential to produce reactive oxygen species, which could lead to cellular damage if not adequately controlled[3].

Potential pro-oxidant activity should also be investigated. Under certain conditions, some antioxidant compounds can exhibit pro-oxidant effects, particularly in the presence of transition metal ions. This underscores the importance of a comprehensive toxicological assessment in the drug development process.

Conclusion and Future Directions

2-Phenyl-hydrazinecarbothioamide represents a molecule of interest for the development of novel antioxidant agents. Its chemical structure, featuring a hydrazine and thiocarbamide moiety, suggests a potential for direct radical scavenging and metal ion chelation. Preliminary data from its derivatives demonstrate promising activity against key reactive oxygen species.

However, to fully realize the therapeutic potential of 2-phenyl-hydrazinecarbothioamide, several key areas of research need to be addressed:

  • Comprehensive In Vitro and In Vivo Antioxidant Profiling: The parent compound should be systematically evaluated in a panel of antioxidant assays to determine its specific IC₅₀ values and mechanisms of action.

  • Detailed Mechanistic Studies: Advanced techniques such as electron paramagnetic resonance (EPR) spectroscopy can be employed to directly observe radical scavenging processes and confirm the proposed mechanisms.

  • Thorough Toxicological Evaluation: A complete safety profile, including cytotoxicity in various cell lines and assessment of pro-oxidant potential, is essential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues will help in identifying the key structural features required for optimal antioxidant activity and minimal toxicity.

By addressing these research gaps, the scientific community can gain a clearer understanding of the potential of 2-phenyl-hydrazinecarbothioamide as a lead compound for the development of new therapies to combat diseases associated with oxidative stress.

References

Methodological & Application

experimental protocol for the synthesis of Hydrazinecarbothioamide, 2-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Comprehensive Guide to the Synthesis of Hydrazinecarbothioamide, 2-phenyl- (2-Phenylthiosemicarbazide)

Abstract

This document provides a detailed , a crucial intermediate in the development of various heterocyclic compounds with significant biological activity. Thiosemicarbazides and their derivatives are foundational scaffolds in medicinal chemistry, known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and antioxidant activities.[1][2][3] This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It offers a step-by-step methodology, explains the underlying chemical principles, outlines critical safety precautions, and provides methods for product characterization, ensuring a reproducible and safe laboratory workflow.

Mechanistic Rationale and Reaction Scheme

The synthesis of 2-phenylhydrazinecarbothioamide is a classic example of a nucleophilic addition reaction. The reaction proceeds through the attack of the nucleophilic nitrogen atom of hydrazine hydrate on the electrophilic carbon atom of the phenyl isothiocyanate.

Reaction Scheme: C₆H₅NCS + N₂H₄·H₂O → C₆H₅NHCSNHNH₂ + H₂O

Causality of the Mechanism: The core of this synthesis lies in the inherent polarity of the isothiocyanate group (-N=C=S). The central carbon atom is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms, making it a prime target for nucleophiles. Hydrazine, with its lone pair of electrons on the nitrogen atoms, acts as a potent nucleophile. The initial addition of the hydrazine to the C=S double bond forms a zwitterionic intermediate, which rapidly undergoes proton transfer to yield the stable thiosemicarbazide product. The choice of a protic solvent like ethanol can facilitate this proton transfer.

Materials, Reagents, and Equipment

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
Phenyl IsothiocyanateC₆H₅NCS135.19≥99%Sigma-Aldrich
Hydrazine HydrateN₂H₄·H₂O50.0655-65% SolutionFisher Scientific
Ethanol (Absolute)C₂H₅OH46.07≥99.5%VWR
Diethyl Ether(C₂H₅)₂O74.12ACS Grade---
Deuterated Solvent (e.g., DMSO-d₆)C₂D₆SO84.17For NMRCambridge Isotope Labs
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice bath

  • Buchner funnel and vacuum flask

  • Vacuum oven

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Analytical balance

  • NMR Spectrometer, FT-IR Spectrometer, Melting Point Apparatus

Experimental Protocol: Step-by-Step Synthesis

This protocol is based on a 10 mmol scale synthesis. Adjust quantities as needed, maintaining the molar ratios.

Quantitative Data Summary
CompoundMolar Mass ( g/mol )Amount (mmol)Molar RatioMass (g)Volume (mL)
Phenyl Isothiocyanate135.1910.01.01.35~1.21
Hydrazine Hydrate (64% soln)50.0610.51.05~1.05~1.02
Ethanol (Solvent)------------50

Note: A slight excess (5 mol%) of hydrazine hydrate is used to ensure the complete consumption of the phenyl isothiocyanate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents 1. Prepare Reagents (Phenyl Isothiocyanate in Ethanol) setup 3. Assemble Reflux Apparatus (Flask in Ice Bath) prep_reagents->setup prep_hydrazine 2. Prepare Hydrazine Solution (Hydrazine Hydrate in Ethanol) addition 4. Add Hydrazine Solution Dropwise (Maintain Temp < 10°C) prep_hydrazine->addition setup->addition reflux 5. Reflux the Mixture (Monitor by TLC) addition->reflux cool 6. Cool to Room Temp (Precipitate Forms) reflux->cool filter 7. Isolate by Vacuum Filtration cool->filter wash 8. Wash with Cold Diethyl Ether filter->wash dry 9. Dry in Vacuum Oven wash->dry characterize 10. Characterize Product (MP, FT-IR, NMR) dry->characterize

Caption: Workflow for the synthesis of 2-phenylhydrazinecarbothioamide.

Detailed Procedure
  • Reaction Setup:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve phenyl isothiocyanate (1.35 g, 10.0 mmol) in 20 mL of absolute ethanol.

    • Place the flask in an ice bath and begin stirring.

  • Addition of Hydrazine:

    • In a separate beaker, dissolve hydrazine hydrate (~1.02 mL, 10.5 mmol) in 30 mL of absolute ethanol.

    • Transfer this solution to the dropping funnel.

    • Add the hydrazine solution dropwise to the stirred phenyl isothiocyanate solution over a period of 20-30 minutes. The causality for this slow, cooled addition is to control the initial exothermic reaction, preventing the formation of side products.

    • A white precipitate should begin to form during the addition.[4]

  • Reaction Completion:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the mixture to reflux (approximately 78-80°C) using a heating mantle and continue stirring for 1-2 hours to ensure the reaction goes to completion.

    • The reaction progress can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase), observing the disappearance of the phenyl isothiocyanate spot.

  • Isolation and Purification:

    • After the reflux period, turn off the heat and allow the flask to cool to room temperature. Further cooling in an ice bath for 30 minutes will maximize precipitation.

    • Collect the white solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with two portions of cold diethyl ether (2 x 15 mL) to remove any unreacted starting materials and soluble impurities.

    • Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is typically high, often in the range of 80-95%.

Product Characterization

To validate the identity and purity of the synthesized Hydrazinecarbothioamide, 2-phenyl-, the following characterization is recommended:

  • Appearance: White crystalline solid.

  • Melting Point: Literature values are typically in the range of 145-149 °C. A sharp melting point is indicative of high purity.

  • FT-IR (KBr, cm⁻¹): Look for characteristic peaks corresponding to N-H stretching (typically a broad band around 3100-3400 cm⁻¹), C=S stretching (around 1250-1350 cm⁻¹), and C-N stretching.

  • ¹H NMR (DMSO-d₆, δ ppm): Expect signals for the aromatic protons, as well as distinct, exchangeable signals for the N-H protons of the hydrazine and amide groups.

  • ¹³C NMR (DMSO-d₆, δ ppm): The most characteristic signal will be the thiocarbonyl carbon (C=S), which typically appears significantly downfield (>180 ppm).

Critical Safety Precautions

All operations must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is suitable), and safety goggles, must be worn at all times.

  • Phenyl Isothiocyanate:

    • Hazards: Toxic if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and can cause allergy or asthma symptoms if inhaled.[5] It is also a combustible liquid.[5]

    • Handling: Avoid all contact with skin, eyes, and clothing. Do not inhale vapors.[6] Keep away from heat and open flames.[5]

  • Hydrazine Hydrate:

    • Hazards: Fatal if inhaled, toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is a suspected carcinogen.[7][8][9] It is also combustible and can form explosive mixtures with air at elevated temperatures.[8][10]

    • Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[7][10] Use only in a well-ventilated area, preferably a fume hood.[7] Store away from heat, sparks, and incompatible materials like oxidizing agents and metal oxides.[8][9]

  • Waste Disposal:

    • All chemical waste, including residual reaction mixture and contaminated solvents, must be collected in a designated, properly labeled hazardous waste container.

    • Hydrazine-containing waste may require specific quenching procedures (e.g., oxidation with a dilute solution of sodium hypochlorite) before disposal.[11] Consult your institution's environmental health and safety guidelines for proper disposal procedures.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenyl isothiocyanate. [Link]

  • Nexchem Ltd. (2021, July 26). SAFETY DATA SHEET - Hydrazine Hydrate 55%. [Link]

  • Acros Organics. (n.d.). Material Safety Data Sheet Phenyl isothiocyanate. Exposome-Explorer. [Link]

  • Siddiqui, N., et al. (2012). Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant, and Brine Shrimp Lethality Bioassay. Organic Chemistry International. [Link]

  • da Silva, J. G., et al. (2020). Synthesis and biological evaluation of N-aryl-2-phenyl-hydrazinecarbothioamides: Experimental and theoretical analysis on tyrosinase inhibition and interaction with HSA. PubMed. [Link]

  • Reddit r/OrganicChemistry. (2023, August 28). Reaction of isothiocyanate. [Link]

  • Al-Abdullah, N. G. H. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PMC - NIH. [Link]

  • Yakan, H., et al. (2022). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. National Institutes of Health. [Link]

  • Semantic Scholar. (n.d.). Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant, and Brine Shrimp Lethality Bioassay. [Link]

Sources

spectroscopic analysis of 2-phenyl-hydrazinecarbothioamide using NMR and IR

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Analysis of 2-Phenyl-hydrazinecarbothioamide using NMR and IR Spectroscopy

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

2-Phenyl-hydrazinecarbothioamide, also known as 4-phenylthiosemicarbazide, is a key organic compound with the chemical formula C₇H₉N₃S.[1] As a derivative of thiosemicarbazide, it serves as a vital precursor in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.[2][3] The thiosemicarbazide scaffold is a known pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[3][4]

Given its importance, the unambiguous structural confirmation and purity assessment of 2-phenyl-hydrazinecarbothioamide are paramount for researchers in synthetic chemistry and drug development. This application note provides a comprehensive guide to the characterization of this molecule using two fundamental spectroscopic techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the principles, detailed experimental protocols, and in-depth interpretation of the spectral data, offering field-proven insights into the relationship between molecular structure and spectroscopic output.

Molecular Structure and Spectroscopic Correlation

The structural integrity of 2-phenyl-hydrazinecarbothioamide is elucidated by identifying its key functional groups and the unique chemical environments of its hydrogen and carbon atoms.

Chemical Structure:

  • IUPAC Name: 1-amino-3-phenylthiourea[5]

  • Molecular Formula: C₇H₉N₃S[1]

  • Molecular Weight: 167.23 g/mol [1]

The structure contains a phenyl ring, a secondary amine (NH), a primary amine (NH₂), and a thiocarbonyl group (C=S). These features give rise to characteristic signals in both IR and NMR spectra, which we will explore in detail.

Workflow for Spectroscopic Characterization

The systematic characterization of 2-phenyl-hydrazinecarbothioamide involves a logical progression from sample preparation to data acquisition and final interpretation. This workflow ensures that the identity and purity of the compound are confirmed with a high degree of confidence.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Analysis & Interpretation Sample Purified Compound Prep_IR Prepare KBr Pellet Sample->Prep_IR For IR Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR For NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_NMR 400 MHz NMR Spectrometer Prep_NMR->Acq_NMR Data_IR IR Spectrum Analysis (Functional Groups) Acq_IR->Data_IR Data_NMR 1H & 13C NMR Spectra Analysis (C-H Framework) Acq_NMR->Data_NMR Confirm Structural Confirmation Data_IR->Confirm Data_NMR->Confirm

Caption: General workflow for the spectroscopic characterization of 2-phenyl-hydrazinecarbothioamide.

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an indispensable technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectrum of absorption bands.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1-2 mg) of dry 2-phenyl-hydrazinecarbothioamide with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (H₂O, CO₂).

Interpretation of the IR Spectrum

The IR spectrum of 2-phenyl-hydrazinecarbothioamide is characterized by several key absorption bands that confirm its structure. The absence of a band around 2570 cm⁻¹ for S-H stretching indicates that the compound exists predominantly in the thione tautomeric form in the solid state.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupDescription
3300 - 3400N-H Asymmetric StretchPrimary Amine (-NH₂)A distinct band corresponding to the asymmetric stretching of the terminal NH₂ group.[4]
3150 - 3250N-H Symmetric Stretch & AmidePrimary & Secondary AmineThis region often shows multiple bands due to symmetric stretching of the -NH₂ group and the stretching of the secondary -NH- proton.[6][7]
3000 - 3100C-H Aromatic StretchPhenyl RingWeak to medium bands characteristic of C-H bonds on the aromatic ring.[8]
1590 - 1610C=C Aromatic StretchPhenyl RingA sharp, strong absorption from the carbon-carbon double bond stretching within the phenyl ring.
~1540N-H BendingAmine/AmideBending vibration associated with the N-H bonds.
1230 - 1250C=S Stretch (Thione)ThioamideA significant band attributed to the C=S stretching vibration, confirming the thioamide moiety.[7][8][9]
~750C-H Out-of-Plane BendingPhenyl RingA strong band indicative of a monosubstituted benzene ring.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. It is the most powerful tool for elucidating the carbon-hydrogen framework of an organic compound.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified 2-phenyl-hydrazinecarbothioamide.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it effectively solubilizes the compound and its residual proton signal (δ ≈ 2.50 ppm) does not interfere with key analyte signals.[10]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument & Acquisition:

    • Use a 400 MHz (or higher field) NMR spectrometer for analysis.[10]

    • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. The spectral width should cover at least 0-12 ppm.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

    • Reference the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a precise map of the proton environments in the molecule. The signals for the NH and NH₂ protons are often broad due to quadrupole effects from the nitrogen atom and chemical exchange.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentDescription
~9.60Singlet (s)1HNHA downfield singlet corresponding to the secondary amine proton, deshielded by the adjacent phenyl ring and thiocarbonyl group.[11]
~9.11Singlet (s)1HNHA second downfield singlet attributed to one of the hydrazine protons. The exact assignment of the two NH singlets can be complex.[11]
7.10 - 7.66Multiplet (m)5HAr-HA complex multiplet integrating to 5 protons, representing the protons of the phenyl ring. The ortho, meta, and para protons have slightly different chemical environments, leading to overlapping signals.[11]
~4.80Singlet (s)2HNH₂A broad singlet integrating to 2 protons, assigned to the terminal primary amine. This signal will disappear upon D₂O exchange, confirming its identity as labile protons.[11]
Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Chemical Shift (δ, ppm)AssignmentDescription
~180 - 185C=SThe thiocarbonyl carbon is highly deshielded due to the electronegativity of sulfur and resonance, appearing far downfield.[7][10]
~140C-NH (ipso)The quaternary aromatic carbon directly attached to the nitrogen atom. Its signal is typically of lower intensity.[10]
~118 - 130Aromatic CHMultiple signals in this region correspond to the protonated carbons of the phenyl ring (ortho, meta, and para positions).[10]

Conclusion

The combined application of FT-IR and NMR spectroscopy provides a robust and definitive method for the structural characterization of 2-phenyl-hydrazinecarbothioamide. IR spectroscopy rapidly confirms the presence of key functional groups such as amines, the aromatic ring, and the characteristic thioamide C=S bond. Concurrently, ¹H and ¹³C NMR spectroscopy offers an unambiguous map of the carbon-hydrogen framework, allowing for the precise assignment of each atom within the molecular structure. The protocols and data interpretations presented in this guide serve as a reliable reference for researchers in synthetic chemistry, quality control, and drug discovery, ensuring the accurate identification and verification of this important chemical entity.

References

Application Note & Protocol: A Framework for Evaluating the Antimicrobial Efficacy of Hydrazinecarbothioamide, 2-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative

The rise of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents.[1] Thiosemicarbazides, a class of compounds characterized by the N-N-C(=S) moiety, and their derivatives like Hydrazinecarbothioamide, 2-phenyl- (also known as 2-phenylthiosemicarbazide), have garnered significant interest due to their diverse biological activities.[1][2][3] Studies on structurally related hydrazinecarbothioamides have demonstrated promising antibacterial and antifungal properties, making this chemical scaffold a compelling starting point for drug development.[1][4]

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial efficacy of novel compounds such as Hydrazinecarbothioamide, 2-phenyl-. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is robust, reproducible, and universally comparable.[5][6][7] We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to not only execute these assays but to deeply understand them.

Foundational Steps: Setting the Stage for Success

Before quantitative evaluation, several preliminary steps are critical. The integrity of your entire dataset rests upon this preparatory phase.

Compound Management: Solubility and Stability
  • Causality: The test compound must be fully solubilized to ensure accurate concentration gradients and uniform exposure to the microorganisms. An inappropriate solvent can either precipitate the compound, leading to falsely high resistance measurements, or exhibit its own antimicrobial activity, confounding the results.

  • Protocol:

    • Solvent Selection: Begin with Dimethyl sulfoxide (DMSO) as it is a common solvent for novel compounds and is generally tolerated by microorganisms at low final concentrations (typically ≤1% v/v).

    • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL or ~100x the highest anticipated test concentration) in 100% DMSO.

    • Solubility Check: Visually inspect the stock solution for any precipitates. If not fully dissolved, gentle warming or sonication may be employed.

    • Stability: For novel compounds, it is advisable to prepare fresh stock solutions for each experiment to avoid degradation. Store stocks at -20°C or -80°C in small aliquots.

    • Solvent Control: Crucially, a "solvent control" must be included in all assays, containing the highest concentration of DMSO used in the experiment, to ensure the solvent itself does not inhibit microbial growth.

Microbial Strain Selection: Defining the Spectrum of Activity
  • Causality: The choice of microorganisms dictates the scope of the antimicrobial claims. A well-rounded panel should include representatives of Gram-positive and Gram-negative bacteria, and potentially fungi, to establish the breadth of the compound's activity. The "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a priority group as they are common causes of multidrug-resistant infections in hospital settings.

  • Recommended Panel:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), Klebsiella pneumoniae (e.g., BAA-2146)

    • Fungi (Optional): Candida albicans (e.g., ATCC 90028)

Inoculum Standardization: The Cornerstone of Reproducibility
  • Causality: The density of the starting bacterial or fungal inoculum dramatically impacts the outcome of susceptibility tests. Too low an inoculum may overestimate potency, while too high an inoculum can overwhelm the compound, leading to falsely elevated resistance levels. The McFarland turbidity standard is the universally accepted method for standardizing inoculum density.[8]

  • Protocol:

    • From a fresh (18-24 hour) culture on an agar plate, select 3-5 isolated colonies.[9]

    • Inoculate the colonies into a sterile broth (e.g., Tryptic Soy Broth or Mueller-Hinton Broth).

    • Incubate at 35 ± 2°C until the culture reaches the log phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[9] This standardized suspension is the starting point for the subsequent assays.

Protocol I: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the foundational metric in antimicrobial testing, defining the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[10][11] The broth microdilution method is the gold standard for this determination.[5][12]

Workflow for Broth Microdilution

MIC_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation Compound Compound Stock (in DMSO) Well1 Well 1: 100µL Cmpd + 100µL Broth Compound->Well1 Broth Cation-Adjusted Mueller-Hinton Broth (CAMHB) Wells2_10 Wells 2-10: 100µL Broth Broth->Wells2_10 Well11 Well 11: Growth Control Broth->Well11 Well12 Well 12: Sterility Control Broth->Well12 Transfer1 Transfer 100µL Well 1 -> Well 2 Well1->Transfer1 Start Dilution Transfer2 ... -> Well 10 Transfer1->Transfer2 Discard Discard 100µL from Well 10 Transfer2->Discard Inoculum Standardized Inoculum (~5x10^5 CFU/mL) AddInoculum Add 100µL Inoculum to Wells 1-11 Inoculum->AddInoculum Incubate Incubate 35±2°C, 18-24h AddInoculum->Incubate Inoculate Read Read MIC: Lowest concentration with no visible growth Incubate->Read

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Protocol: Broth Microdilution
  • Plate Preparation: Dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.[13]

  • Compound Addition: Prepare an intermediate dilution of the Hydrazinecarbothioamide, 2-phenyl- stock solution in CAMHB. Add 200 µL of this solution to well 1. This well now contains twice the highest desired final concentration.

  • Serial Dilution: Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution process from well 2 to well 10. Discard the final 100 µL from well 10.

  • Controls:

    • Growth Control (Well 11): Add 100 µL of CAMHB. This well will receive the inoculum but no compound.

    • Sterility Control (Well 12): This well contains only 100 µL of CAMHB and receives no inoculum. It should remain clear throughout.[14]

    • Solvent Control: A separate row should be run with the highest concentration of DMSO, serially diluted, to confirm it has no antimicrobial effect.

  • Inoculation: Dilute the standardized 0.5 McFarland suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after addition. Add 100 µL of this final inoculum to wells 1 through 11. Do not add inoculum to well 12.[13]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.[9]

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[14] This can be done by eye or with a plate reader.

Protocol II: Minimum Bactericidal Concentration (MBC) Determination

The MIC tells you what concentration inhibits growth, but not whether the compound is killing the bacteria (bactericidal) or just pausing their growth (bacteriostatic). The MBC test answers this by determining the lowest concentration that kills ≥99.9% of the initial inoculum.[15][16][17]

Workflow for MBC Determination

MBC_Workflow cluster_plating Sub-culturing MIC_Plate Completed MIC Plate (After Incubation) Well_MIC Well at MIC MIC_Plate->Well_MIC Well_2MIC Well at 2x MIC MIC_Plate->Well_2MIC Well_4MIC Well at 4x MIC MIC_Plate->Well_4MIC Plate_Agar Plate 10-100µL aliquot onto Mueller-Hinton Agar (MHA) Well_MIC->Plate_Agar Well_2MIC->Plate_Agar Well_4MIC->Plate_Agar Incubate Incubate MHA Plates 35±2°C, 18-24h Plate_Agar->Incubate Count Count Colonies (CFU) Incubate->Count Determine Determine MBC: Lowest concentration with ≥99.9% kill Count->Determine Disk_Diffusion_Workflow cluster_disk Disk Application Inoculum Standardized Inoculum (0.5 McFarland) Swab Swab Inoculum onto Mueller-Hinton Agar Plate (Create a Lawn) Inoculum->Swab Dry Let Plate Dry (3-5 minutes) Swab->Dry PrepareDisk Impregnate Sterile Disk with Compound Solution Dry->PrepareDisk PlaceDisk Aseptically Place Disk on Agar Surface PrepareDisk->PlaceDisk Press Gently Press Disk to Ensure Contact PlaceDisk->Press Incubate Invert and Incubate 35±2°C, 18-24h Press->Incubate Measure Measure Diameter of Zone of Inhibition (mm) Incubate->Measure

Sources

Application Notes and Protocols for the Analytical Development of 2-Phenyl-hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of 2-phenyl-hydrazinecarbothioamide. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization, quality control, and stability testing of this compound and related thiosemicarbazide derivatives. The methodologies detailed herein are designed to ensure scientific rigor, accuracy, and reproducibility, adhering to the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness). The guide covers two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for robust separation and quantification, and UV-Vis Spectrophotometry for rapid and accessible analysis. Each protocol is accompanied by an explanation of the underlying scientific principles, detailed step-by-step instructions, and guidelines for data interpretation and method validation.

Introduction: The Significance of 2-Phenyl-hydrazinecarbothioamide Analysis

2-Phenyl-hydrazinecarbothioamide, a member of the thiosemicarbazide class of compounds, is a versatile molecule with a wide range of applications in medicinal chemistry and materials science. Thiosemicarbazides and their derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and potential anticancer properties.[1] The unique structural features of 2-phenyl-hydrazinecarbothioamide, specifically the presence of a hydrazinecarbothioamide functional group, make it a valuable precursor in the synthesis of various heterocyclic compounds.[2][3]

Given its potential therapeutic applications and role as a key synthetic intermediate, the development of robust and reliable analytical methods for 2-phenyl-hydrazinecarbothioamide is of paramount importance. Accurate and precise analytical techniques are essential for:

  • Purity Assessment: Ensuring the identity and purity of newly synthesized batches.

  • Quantitative Analysis: Determining the exact concentration of the active compound in various formulations.

  • Stability Studies: Evaluating the degradation profile of the compound under different environmental conditions.

  • Quality Control: Maintaining consistent quality of the compound throughout the drug development and manufacturing process.

This guide presents a systematic approach to the analytical method development for 2-phenyl-hydrazinecarbothioamide, providing both a high-resolution chromatographic method and a cost-effective spectrophotometric method.

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Phenyl-hydrazinecarbothioamide

Reverse-phase HPLC (RP-HPLC) is the preferred method for the separation, identification, and quantification of 2-phenyl-hydrazinecarbothioamide due to its high resolution, sensitivity, and specificity.[1] The method described below is a stability-indicating assay, capable of separating the parent compound from its potential degradation products.

Principle of the HPLC Method

The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18 column) and a polar mobile phase. 2-Phenyl-hydrazinecarbothioamide, being a moderately polar compound, will be retained on the column and will elute at a specific retention time under the given chromatographic conditions. A gradient elution is employed to ensure the separation of the main peak from any potential impurities that may have different polarities.

To enhance the specificity and sensitivity of the method, especially in complex matrices or for trace-level analysis, a pre-column derivatization step can be employed.[4] This involves reacting the hydrazine moiety of the analyte with a chromophoric reagent to shift its maximum absorption wavelength to the visible region, thereby reducing interference from matrix components that absorb in the UV region.[4]

Experimental Protocol: Stability-Indicating RP-HPLC Method

2.2.1. Materials and Reagents

  • 2-Phenyl-hydrazinecarbothioamide reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • 4-Nitrobenzaldehyde (for derivatization)

  • Water (HPLC grade)

2.2.2. Instrumentation

  • HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2.2.3. Preparation of Solutions

  • Mobile Phase A: 25 mM Potassium Dihydrogen Phosphate buffer. Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water and adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile Phase A: Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-phenyl-hydrazinecarbothioamide reference standard and dissolve it in 100 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.

2.2.4. Chromatographic Conditions

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseA: 25 mM KH₂PO₄ buffer (pH 3.0)B: Acetonitrile
Gradient Program0-5 min: 30% B5-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% B
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30 °C
Detection Wavelength254 nm (or as determined by UV scan)

2.2.5. Protocol for Pre-column Derivatization (Optional, for enhanced specificity)

  • To 1 mL of the standard or sample solution, add 0.5 mL of a 0.1% solution of 4-nitrobenzaldehyde in methanol.[4]

  • Add 0.1 mL of glacial acetic acid to catalyze the reaction.

  • Vortex the mixture and heat at 60 °C for 30 minutes.

  • Cool the solution to room temperature.

  • Inject 20 µL into the HPLC system.

  • Set the detection wavelength to 416 nm.[4]

Data Analysis and Interpretation
  • Identification: The 2-phenyl-hydrazinecarbothioamide peak is identified by comparing its retention time with that of the reference standard.

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The concentration of the analyte in the sample is determined from the linear regression equation of the calibration curve.

Method Validation

The analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[1] The validation parameters include:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

UV-Vis Spectrophotometric Method for the Analysis of 2-Phenyl-hydrazinecarbothioamide

UV-Vis spectrophotometry offers a rapid, simple, and cost-effective alternative for the quantitative analysis of 2-phenyl-hydrazinecarbothioamide, particularly for routine quality control where high-throughput is required. This method can be performed either by direct measurement of the analyte's UV absorbance or through a more specific colorimetric reaction with a derivatizing agent.

Principle of the Spectrophotometric Method

Direct Method: 2-Phenyl-hydrazinecarbothioamide possesses a phenyl ring and a thioamide group, which are chromophores that absorb ultraviolet radiation. The absorbance of a solution containing the analyte is directly proportional to its concentration, as described by the Beer-Lambert law.

Derivatization Method: To enhance sensitivity and specificity, the hydrazine moiety of 2-phenyl-hydrazinecarbothioamide can be reacted with a suitable chromogenic reagent to form a colored product. The intensity of the color produced is proportional to the concentration of the analyte. 5-Nitro-2-furaldehyde is a suitable derivatizing agent that reacts with hydrazines to form colored hydrazones.[5]

Experimental Protocol: Spectrophotometric Determination

3.2.1. Materials and Reagents

  • 2-Phenyl-hydrazinecarbothioamide reference standard

  • Methanol (AR grade)

  • 5-Nitro-2-furaldehyde

  • Phosphate buffer (pH 5)

3.2.2. Instrumentation

  • UV-Vis Spectrophotometer

3.2.3. Direct UV Method

  • Preparation of Standard Solutions: Prepare a stock solution (100 µg/mL) of 2-phenyl-hydrazinecarbothioamide in methanol. From this, prepare a series of working standards (e.g., 2, 4, 6, 8, 10 µg/mL) by dilution with methanol.

  • Determination of λmax: Scan the UV spectrum of a working standard solution (e.g., 10 µg/mL) from 200 to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax). Phenylhydrazine derivatives typically show absorbance around 270-280 nm.[2]

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in methanol to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.

3.2.4. Derivatization Method with 5-Nitro-2-furaldehyde

  • Preparation of Reagents:

    • Derivatizing Reagent: Prepare a 2 mM solution of 5-nitro-2-furaldehyde in methanol.

    • Phosphate Buffer: Prepare a 0.1 M phosphate buffer and adjust the pH to 5.

  • Derivatization Procedure:

    • In a series of test tubes, pipette 1 mL of each working standard solution of 2-phenyl-hydrazinecarbothioamide.

    • Add 2 mL of the phosphate buffer (pH 5).

    • Add 1 mL of the 2 mM 5-nitro-2-furaldehyde solution.[5]

    • Mix well and heat the tubes in a water bath at 60 °C for 40 minutes.[5]

    • Cool the solutions to room temperature.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (λmax) of the formed hydrazone (typically around 385-454 nm) against a reagent blank.[5]

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Analyze the sample solution following the same derivatization procedure.

Data Analysis and Interpretation

The concentration of 2-phenyl-hydrazinecarbothioamide in the sample is calculated using the linear regression equation obtained from the calibration curve.

Method Validation

Similar to the HPLC method, the spectrophotometric method should be validated for specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness as per ICH guidelines.

Visualization of Experimental Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_std Prepare Standard Solutions (1-100 µg/mL) injection Inject 20 µL prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection separation C18 Column Separation (Gradient Elution) injection->separation detection PDA/UV Detection (254 nm) separation->detection peak_id Peak Identification (Retention Time) detection->peak_id quant Quantification (Calibration Curve) peak_id->quant

Caption: Workflow for the RP-HPLC analysis of 2-phenyl-hydrazinecarbothioamide.

Spectrophotometric Analysis Workflow (Derivatization Method)

Spectro_Workflow cluster_prep Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis prep_std Prepare Standard Solutions mixing Mix Standard/Sample, Buffer, and Reagent prep_std->mixing prep_reagent Prepare Derivatizing Reagent (5-Nitro-2-furaldehyde) prep_reagent->mixing heating Heat at 60°C for 40 min mixing->heating cooling Cool to Room Temperature heating->cooling measurement Measure Absorbance at λmax cooling->measurement quant Quantify using Calibration Curve measurement->quant

Caption: Workflow for the spectrophotometric analysis via derivatization.

References

  • Kosyakov, D. S., Ul’yanovskii, N. V., & Ladesov, A. V. (2017). Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde. Journal of Analytical Chemistry, 72(2), 171-177. [Link]

  • Vogel, M., Büldt, A., & Karst, U. (2000). Hydrazine reagents as derivatizing agents in environmental analysis--a critical review. Fresenius' journal of analytical chemistry, 366(6-7), 781–791. [Link]

  • PubChem. (n.d.). Phenylhydrazine. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Chen, Q., et al. (2019). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods, 11(36), 4641-4647. [Link]

  • Charyulu, S. S., et al. (2021). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Indo American Journal of Pharmaceutical Sciences, 8(7), 133-141. [Link]

  • Chouhan, A. S., & Kamble, P. (2025). Method Development and Validation of Test Method using RP-HPLC: A Review. The Pharmaceutical and Chemical Journal, 12(4), 163-167. [Link]

  • Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. [Link]

  • Arkat USA. (n.d.). Hydrazinecarbothioamide group in the synthesis of heterocycles. [Link]

  • ResearchGate. (n.d.). Synthesis of carbonyl(phenyl) hydrazinecarbothioamide derivatives. [Link]

  • SciSpace. (n.d.). Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant. [Link]

  • ResearchGate. (n.d.). Phenylhydrazine derivatives. [Link]

  • ResearchGate. (n.d.). HPLC Chromatographic Profiles from Hydrazine Derivative (1) (Stored at...). [Link]

  • Canadian Science Publishing. (n.d.). THE PREPARATION OF SOME THIOSEMICARBAZONES AND THEIR COPPER COMPLEXES. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. [Link]

  • CORE. (n.d.). RP- HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF ISONIAZID AND RIFAMPICIN IN TABLET DOSAGE FORM. [Link]

Sources

Protocol for Assessing the Enzyme Inhibitory Mechanism of 2-Phenyl-hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Phenyl-hydrazinecarbothioamide belongs to the thiosemicarbazide class of compounds, which are recognized for their wide range of biological activities.[1] The core structure, featuring a phenyl group, a hydrazine linker, and a carbothioamide moiety, provides a versatile scaffold for diverse biological interactions.[1] Thiosemicarbazide derivatives have garnered significant interest as potential inhibitors of various enzymes, with some showing potent activity against enzymes like tyrosinase and carbonic anhydrases.[2][3][4] Understanding the mechanism by which these compounds inhibit their target enzymes is a critical step in drug discovery and development, providing invaluable insights for optimizing lead compounds and designing more effective therapeutic agents.[5]

This comprehensive guide provides a detailed protocol for elucidating the enzyme inhibitory mechanism of 2-phenyl-hydrazinecarbothioamide. As a Senior Application Scientist, this document is structured to provide not just a series of steps, but a logical and scientifically grounded workflow. We will delve into the causality behind experimental choices, ensuring that each part of the protocol is a self-validating system. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the characterization of enzyme inhibitors.

Foundational Principles of Enzyme Kinetics

A solid understanding of enzyme kinetics is paramount to interpreting inhibition data correctly. Enzyme-catalyzed reactions are typically described by the Michaelis-Menten model , which relates the initial reaction velocity (V₀) to the substrate concentration ([S]).[6][7] The two key parameters of this model are:

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[8]

  • Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.[7]

Enzyme inhibitors are molecules that bind to an enzyme and decrease its activity.[9] The study of how an inhibitor affects Vmax and Km allows for the determination of its mechanism of action.[10] Reversible inhibition, where the inhibitor can dissociate from the enzyme, is categorized into several main types:[11]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.[12] This increases the apparent Km, but does not affect Vmax.[8]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site).[12] This reduces the Vmax, but does not affect the Km.[8]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.[11] This reduces both Vmax and Km.[13]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Vmax and Km.[9]

The Lineweaver-Burk plot , a double reciprocal plot of 1/V₀ versus 1/[S], is a valuable graphical tool for distinguishing between these inhibition mechanisms.[14][15]

Part 1: Initial Characterization - IC50 Determination

The first step in characterizing a potential enzyme inhibitor is to determine its potency, which is often quantified by the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[5][16]

Experimental Protocol: IC50 Determination

This protocol outlines a general procedure that can be adapted for a specific enzyme and substrate system.

Materials:

  • Target Enzyme

  • Substrate

  • 2-Phenyl-hydrazinecarbothioamide (inhibitor)

  • Assay Buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer, depending on the assay)

  • DMSO (for dissolving the inhibitor)

Procedure:

  • Prepare a stock solution of 2-phenyl-hydrazinecarbothioamide in DMSO.

  • Prepare serial dilutions of the inhibitor stock solution in the assay buffer to create a range of final concentrations (e.g., logarithmic dilutions).[9] It is crucial to ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).[17]

  • In a 96-well plate, add the assay buffer, the target enzyme at a fixed concentration, and the different concentrations of the inhibitor.[9]

  • Include necessary controls:

    • No inhibitor control: Contains enzyme and substrate, but no inhibitor (represents 100% enzyme activity).

    • Blank control: Contains buffer and substrate, but no enzyme (to account for any non-enzymatic substrate degradation).

  • Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[9] This allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Initiate the reaction by adding the substrate at a fixed concentration. A common practice is to use a substrate concentration at or near its Km value.[9]

  • Measure the reaction rate by monitoring the change in absorbance or fluorescence over time using a microplate reader.[13] The initial velocity (V₀) is determined from the linear portion of the progress curve.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula:[9] % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13][18]

Data Presentation: IC50 Determination
2-Phenyl-hydrazinecarbothioamide (µM)% Inhibition (Mean ± SD, n=3)
0.01
0.1
1
10
100
IC50 (µM)

Caption: Example data table for summarizing IC50 determination results.

Visualization: IC50 Determination Workflow

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Inhibitor Stock & Serial Dilutions A1 Add Buffer, Enzyme, & Inhibitor to Plate P1->A1 P2 Prepare Enzyme & Substrate Solutions P2->A1 A2 Pre-incubate A1->A2 A3 Initiate Reaction with Substrate A2->A3 A4 Measure Initial Velocity (V₀) A3->A4 D1 Calculate % Inhibition A4->D1 D2 Plot % Inhibition vs. log[Inhibitor] D1->D2 D3 Determine IC50 from Dose-Response Curve D2->D3 Inhibition_Types cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive cluster_mixed Mixed a2 a1->a2 No Inhibitor a3 a1->a3 + Inhibitor b2 b1->b2 No Inhibitor b4 b3->b4 + Inhibitor c2 c1->c2 No Inhibitor c4 c3->c4 + Inhibitor d2 d1->d2 No Inhibitor d4 d3->d4 + Inhibitor

References

Application Note & Protocol: Single Crystal X-ray Diffraction of Hydrazinecarbothioamide, 2-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the synthesis of N-(2-Phenylethyl)hydrazinecarbothioamide.

Abstract

Hydrazinecarbothioamide, 2-phenyl- (also known as anilinothiourea), is a thiourea derivative of significant interest in medicinal chemistry and materials science due to its role as a synthetic intermediate for bioactive heterocycles and its ability to form metal complexes.[1][2] Determining its precise three-dimensional atomic arrangement through single-crystal X-ray diffraction (SC-XRD) is crucial for understanding its chemical reactivity, intermolecular interactions, and structure-activity relationships. This guide provides a comprehensive, field-proven protocol for researchers, covering the entire workflow from synthesis and crystallization to data collection, structure solution, and refinement.

Introduction: The Rationale for Structural Determination

Single-crystal X-ray diffraction stands as the definitive method for elucidating the atomic and molecular structure of a crystalline compound.[3][4] For Hydrazinecarbothioamide, 2-phenyl- (C₇H₉N₃S), a technique of this precision is invaluable. The molecule possesses multiple hydrogen bond donors (N-H groups) and acceptors (the sulfur atom and nitrogen atoms), making it prone to forming intricate intra- and intermolecular networks that dictate its crystal packing and physical properties.[2][5]

A high-resolution crystal structure provides unambiguous data on:

  • Molecular Conformation: The precise geometry, including bond lengths, bond angles, and torsion angles.

  • Intermolecular Interactions: The nature and geometry of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice.

  • Absolute Configuration: For chiral molecules, SC-XRD is the primary method for unambiguous assignment.[4]

  • Polymorphism: Identifying different crystalline forms of the same compound, which can have different physical properties.

This information is a prerequisite for rational drug design, computational modeling, and understanding the material's behavior in the solid state.[4]

Synthesis and Purification of Hydrazinecarbothioamide, 2-phenyl-

A high-quality crystal can only be grown from high-purity material. The most common and efficient synthesis involves the reaction of phenyl isothiocyanate with hydrazine hydrate.[1]

Protocol 2.1: Synthesis

  • Materials:

    • Phenyl isothiocyanate

    • Hydrazine hydrate (~80-99%)

    • Ethanol (absolute or 95%)

    • Diethyl ether

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Reflux condenser

    • Heating mantle

    • Büchner funnel and filter flask

  • Procedure:

    • In a round-bottom flask, dissolve 1.0 equivalent of phenyl isothiocyanate in a minimal amount of ethanol (e.g., 15 mL per gram).

    • While stirring at room temperature, add 1.05 equivalents of hydrazine hydrate dropwise. The reaction is often exothermic, and a white precipitate may form quickly.

    • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once complete, cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the white solid product by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with a small amount of cold ethanol, followed by diethyl ether, to remove unreacted starting materials.

    • Dry the purified product in a vacuum oven at 40-50 °C to a constant weight. Confirm identity and purity via NMR, FT-IR, and melting point determination.

Growing High-Quality Single Crystals

Crystal growth is often the most challenging and critical step in a crystallographic study.[4][6] The goal is to bring a supersaturated solution of the purified compound to a state of minimum solubility very slowly, allowing molecules to arrange themselves into an ordered crystal lattice.[4]

3.1. Solvent Selection

The choice of solvent is paramount. An ideal solvent system is one in which the compound has moderate solubility. Highly soluble compounds tend to precipitate too quickly, while poorly soluble ones may not crystallize at all. A screening of various solvents is recommended.

Solvent ClassExamplesPolarityRationale
Alcohols Ethanol, Methanol, PropanolHighGood starting point due to hydrogen bonding capability.
Ketones Acetone, MEKMediumCan be effective if alcohols provide too high solubility.
Esters Ethyl AcetateMediumOften used as the less polar solvent in binary systems.
Chlorinated Dichloromethane, ChloroformMediumUse with caution due to volatility and toxicity.
Aromatic Toluene, BenzeneLowUseful for less polar compounds or as an anti-solvent.
Ethers Diethyl Ether, THFLowPrimarily used as anti-solvents in vapor diffusion.

3.2. Crystallization Techniques

Protocol 3.1: Slow Evaporation This is the simplest method and a good starting point.

  • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol) in a small vial.

  • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

  • Place the vial in a vibration-free location at a constant temperature.

  • Allow the solvent to evaporate slowly over several days to weeks.

Protocol 3.2: Vapor Diffusion This is a highly effective method for growing high-quality crystals from milligram quantities.[7]

  • Dissolve the compound in a small volume of a relatively non-volatile solvent (the "good" solvent, e.g., acetone or dichloromethane) in a small, open inner vial.

  • Place this inner vial inside a larger, sealed outer jar (the "reservoir").

  • Add a larger volume of a more volatile solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane or diethyl ether) to the bottom of the outer jar.

  • Seal the jar. The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing slow crystallization.

Caption: Vapor diffusion setup for crystal growth.

Crystal Selection and Mounting

4.1. Identifying a Suitable Crystal Using a polarized light microscope, select a crystal that is:

  • Single: Appears uniform and extinguishes light sharply and completely when the polarizers are rotated. Aggregates or twinned crystals will not.[8]

  • Well-formed: Has clear faces and sharp edges. Avoid crystals that are cracked, opaque, or have other visible defects.

  • Appropriate Size: Typically 0.1 - 0.3 mm in all dimensions.[6][9] Modern diffractometers can handle smaller crystals, but this is a good target range.

Protocol 4.1: Cryo-Mounting Data is typically collected at low temperatures (e.g., 100-120 K) to minimize atomic thermal vibrations and radiation damage.[8]

  • Place a drop of a cryoprotectant oil (e.g., Paratone-N) on a clean microscope slide.

  • Transfer a few candidate crystals from the growth vial into the oil.

  • Select an appropriate size nylon loop (e.g., 0.1-0.3 mm diameter) attached to a magnetic base.[9][10]

  • Using the loop, gently scoop up the selected crystal. The surface tension of the oil will hold the crystal in the loop.[8]

  • Quickly transfer the mounted crystal to the goniometer head on the diffractometer, which is bathed in a stream of cold nitrogen gas. This flash-freezing process vitrifies the surrounding oil, protecting the crystal.[10]

  • Use the instrument's centering camera to ensure the crystal is perfectly centered in the X-ray beam path.[8]

X-ray Data Collection, Solution, and Refinement

This stage involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern to determine the electron density distribution, and thus the atomic positions.[6]

XRay_Workflow A Crystal Mounting & Centering B Unit Cell Determination (Indexing) A->B C Data Collection (Integration) B->C D Data Reduction & Scaling C->D E Space Group Determination D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement (Least-Squares) F->G H Validation & Final Report (CIF File) G->H

Caption: The complete workflow for single-crystal X-ray diffraction.

Protocol 5.1: Data Collection and Processing

  • Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: The software will calculate an optimal strategy (e.g., a series of omega and phi scans) to collect a complete and redundant dataset. A modern CCD or CMOS detector is used to measure the intensities and positions of thousands of reflections.[4]

  • Integration and Scaling: After collection, the raw data is processed. The intensity of each reflection is integrated, and corrections are applied for factors like Lorentz-polarization effects.

Protocol 5.2: Structure Solution and Refinement This process is typically performed using software packages like SHELX[11] or OLEX2.[12]

  • Space Group Determination: Based on systematic absences in the diffraction data, the space group is determined.

  • Structure Solution: An initial model of the structure is generated. For small organic molecules, direct methods are highly effective at determining the phases of the reflections, which are lost during the experiment.[6]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method.[11]

    • Initially, refine only atomic positions and isotropic displacement parameters.

    • Locate hydrogen atoms in the difference Fourier map or place them in geometrically calculated positions.

    • In the final stages, refine all non-hydrogen atoms anisotropically.

Data Analysis and Validation

6.1. Key Refinement Metrics

MetricDescriptionTypical Target Value (Good Structure)
R1 The residual factor based on F². A measure of the agreement between observed and calculated structure factors.< 0.05 (5%)
wR2 The weighted residual factor based on F². Generally higher than R1.< 0.15 (15%)
Goodness-of-Fit (GoF) Should be close to 1.0, indicating a good model fit to the data.~1.0

6.2. Structural Interpretation

  • Bond Lengths and Angles: Compare these to expected values for similar compounds. For thioureas, the C=S bond length is a key indicator and is typically around 1.69 Å.[2]

  • Hydrogen Bonding: Identify all potential hydrogen bonds. The N-H...S and N-H...N interactions are particularly important in the packing of thiourea derivatives.[5]

  • Crystal Packing: Visualize the unit cell to understand how molecules arrange themselves in three dimensions.

6.3. Validation and Deposition

  • Use validation software (e.g., PLATON, checkCIF) to check for errors or inconsistencies in the final structure.

  • Prepare a Crystallographic Information File (CIF) containing all relevant experimental and structural data.

  • Deposit the final CIF and structure factor data into the Cambridge Structural Database (CSD) to make the structure publicly available.[13]

References

  • Smolecule. (2023). Hydrazinecarbothioamide, 2-phenyl-.
  • Khan, I., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC. Available at: [Link]

  • ResearchGate. Crystal structure solution and refinement parameters of complexes 1 and 2. Available at: [Link]

  • Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry, Michigan State University. Available at: [Link]

  • ResearchGate. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Available at: [Link]

  • J-STAGE. (2011). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Available at: [Link]

  • Deschamps, J. R. (2010). X-Ray Crystallography of Chemical Compounds. PMC. Available at: [Link]

  • PubChem. Hydrazinecarbothioamide, 2-[1-(4-nitrophenyl)ethylidene]-. Available at: [Link]

  • Chen, H., et al. (2022). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. PMC. Available at: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available at: [Link]

  • University of York. scXRD: Mounting single crystals. Chemistry Teaching Labs. Available at: [Link]

  • Staples, R. J. Growing and Mounting Single Crystals Your Diffractometer Will Treasure. BYU Department of Chemistry and Biochemistry. Available at: [Link]

  • Protheragen. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • Carlucci, C., et al. (2019). Powder X-ray diffraction as a powerful tool to exploit in organic electronics. PMC. Available at: [Link]

  • ResearchGate. How do organic compounds single crystal X rays diffraction work?. Available at: [Link]

  • Arkat USA. Hydrazinecarbothioamide group in the synthesis of heterocycles. Available at: [Link]

  • Chan, Y. S., et al. (2013). Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. Scirp.org. Available at: [Link]

  • Yesilkaynak, T., et al. (2022). Synthesis of new thiourea derivatives and metal complexes. KSU BAP. Available at: [Link]

  • PubChem. N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide. Available at: [Link]

  • PubChem. Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-. Available at: [Link]

  • ResearchGate. Synthesis of carbonyl(phenyl) hydrazinecarbothioamide derivatives. Available at: [Link]

  • IUCr. (2018). Synthesis, crystal structure and Hirshfeld analysis of trans-bis{(2E)-N-phenyl-2-[(2E)-3-phenyl-2-propen-1-ylidene]hydrazinecarbothioamidato-κ2N1,S}palladium(II). Available at: [Link]

  • Wikipedia. X-ray crystallography. Available at: [Link]

  • PubChemLite. Hydrazinecarbothioamide, n-phenyl-2-(1-(2,3,4-trihydroxyphenyl)ethylidene)-. Available at: [Link]

  • IUCr. (2022). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Available at: [Link]

  • ResearchGate. (2020). Synthesis of Hydrazinylpyridine and Phenylthiosemicarbazide Derivatives: Spectroscopic Study and X-ray Diffraction Structure Determination. Available at: [Link]

  • ResearchGate. (2018). Crystal structure and Hirshfeld surface analysis of (E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbothioamide dimethyl sulfoxide monosolvate. Available at: [Link]

  • PubChem. 2-(1,3-Diphenylpropylidene)Hydrazinecarbothioamide. Available at: [Link]

  • ResearchGate. (2018). Crystal structure of N-phenyl-2-(propan-2-ylidene)hydrazine-1-carbothioamide, C10H13N3S. Available at: [Link]

  • MolPort. N-{3-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}hydrazinecarbothioamide. Available at: [Link]

  • Rodríguez-Hornedo, N., et al. (2018). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenylhydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-phenylhydrazinecarbothioamide. This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize the yield of this important synthetic intermediate.

Introduction: The Chemistry of 2-Phenylhydrazinecarbothioamide Synthesis

2-Phenylhydrazinecarbothioamide, a member of the thiosemicarbazide family, is a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of various heterocyclic compounds with diverse biological activities. The most prevalent and direct method for its synthesis is the nucleophilic addition of hydrazine to phenyl isothiocyanate. This reaction is typically straightforward, but achieving high yields and purity consistently can be challenging due to factors such as reagent quality, reaction conditions, and potential side reactions.

This guide provides a comprehensive resource to address these challenges, drawing from established protocols and scientific literature to ensure you can confidently and efficiently synthesize 2-phenylhydrazinecarbothioamide.

Core Synthesis Workflow

The primary synthetic route involves the reaction of phenyl isothiocyanate with hydrazine hydrate. The workflow is summarized in the diagram below.

Synthesis Workflow General Workflow for 2-Phenylhydrazinecarbothioamide Synthesis reagents Reactants (Phenyl Isothiocyanate, Hydrazine Hydrate) dissolution Dissolution in Solvent (e.g., Ethanol) reagents->dissolution reaction Reaction (Stirring at RT to Reflux) dissolution->reaction precipitation Precipitation of Product (Cooling) reaction->precipitation isolation Isolation (Vacuum Filtration) precipitation->isolation purification Purification (Washing with Cold Solvent) isolation->purification drying Drying (Vacuum Oven) purification->drying characterization Characterization (NMR, IR, MP) drying->characterization

Caption: A generalized experimental workflow for the synthesis of 2-phenylhydrazinecarbothioamide.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-phenylhydrazinecarbothioamide in a question-and-answer format.

Question 1: Why is my yield of 2-phenylhydrazinecarbothioamide consistently low?

Answer: Low yields can stem from several factors, ranging from incomplete reactions to loss of product during workup. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: The reaction may not have gone to completion. While the reaction is often rapid, the reactivity of phenyl isothiocyanate can be influenced by its purity.

    • Solution:

      • Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting materials.

      • Increase reaction time: If the reaction is sluggish at room temperature, extend the stirring time.

      • Gentle heating: If extending the time is ineffective, gently heat the reaction mixture to reflux. Be cautious, as excessive heat can promote side reactions.

  • Suboptimal Reagent Quality:

    • Cause: The purity of phenyl isothiocyanate and hydrazine hydrate is crucial. Old or improperly stored reagents can degrade.

    • Solution:

      • Use fresh reagents: Whenever possible, use freshly opened or recently purchased phenyl isothiocyanate and hydrazine hydrate.

      • Purify reagents if necessary: If you suspect the purity of your starting materials, consider purifying them before use. Phenylhydrazine, a potential precursor, can be purified by distillation under reduced pressure.[1]

  • Loss of Product During Workup:

    • Cause: 2-Phenylhydrazinecarbothioamide has some solubility in common organic solvents, especially when warm. Excessive washing can lead to significant product loss.

    • Solution:

      • Minimize washing solvent: Use a minimal amount of cold solvent (e.g., ethanol or diethyl ether) to wash the filtered product.

      • Optimize precipitation: Ensure the product has fully precipitated before filtration by cooling the reaction mixture in an ice bath.

  • Side Reactions:

    • Cause: The formation of byproducts can consume your starting materials and reduce the yield of the desired product.

    • Solution:

      • Control temperature: Avoid excessive heating, which can lead to the formation of undesired products.

      • Stoichiometry: Use a slight excess of hydrazine hydrate (1.0 to 1.1 equivalents) to ensure the complete consumption of the more expensive phenyl isothiocyanate.[2]

Question 2: The reaction mixture turned dark, and I isolated a sticky oil instead of a white precipitate. What happened?

Answer: The formation of a dark oil suggests the presence of impurities or side products.

  • Potential Causes:

    • Impure Starting Materials: Phenyl isothiocyanate can contain impurities that lead to discoloration upon reaction.

    • Side Reactions: At higher temperatures, or with prolonged reaction times, side reactions can occur. One possibility is the formation of more complex condensation products.

    • Air Oxidation: Phenylhydrazine derivatives can be susceptible to air oxidation, which can lead to colored impurities.

  • Recommended Solutions:

    • Induce Precipitation: If the product is simply soluble in the solvent, try adding the reaction mixture to ice-cold water to induce precipitation.[3]

    • Purification:

      • Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to see if it solidifies.

      • Recrystallization: If a solid can be obtained, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can remove colored impurities.

    • Optimize Reaction Conditions:

      • Lower the temperature: If you were heating the reaction, try running it at room temperature for a longer period.

      • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

Question 3: I don't see any precipitate, even after cooling the reaction mixture. What should I do?

Answer: A lack of precipitation can be due to a few reasons.

  • Product Solubility:

    • Cause: The product may be soluble in the reaction solvent.

    • Solution:

      • Concentrate the solution: Carefully remove some of the solvent under reduced pressure.

      • Add a non-solvent: Induce precipitation by adding a solvent in which the product is insoluble (e.g., cold water or hexanes).

  • Reaction Failure:

    • Cause: The reaction may not have occurred.

    • Solution:

      • Confirm with TLC: Before proceeding with workup, check a sample of the reaction mixture by TLC to see if a new product spot has formed and if the starting materials have been consumed.

      • Re-evaluate reagents and conditions: If no reaction has occurred, revisit the quality of your reagents and the reaction setup.

Question 4: What are the key safety precautions I should take when synthesizing 2-phenylhydrazinecarbothioamide?

Answer: Both phenyl isothiocyanate and hydrazine are hazardous materials and require careful handling.

  • Phenyl Isothiocyanate:

    • Hazards: Toxic if swallowed, causes severe skin burns and eye damage, and may cause allergic skin or respiratory reactions.[2][4][5]

    • Precautions:

      • Work in a well-ventilated fume hood.

      • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

      • Avoid inhalation of vapors.

  • Hydrazine Hydrate:

    • Hazards: Corrosive, toxic, and a suspected carcinogen.

    • Precautions:

      • Handle in a fume hood.

      • Wear appropriate PPE.

      • Avoid contact with skin and eyes.

  • General Precautions:

    • The reaction can be exothermic, especially during the addition of hydrazine. Add the hydrazine dropwise and with stirring to control the temperature.

    • Have appropriate spill kits and emergency procedures in place.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism?

A1: The synthesis of 2-phenylhydrazinecarbothioamide proceeds via a nucleophilic addition mechanism. The nitrogen atom of hydrazine acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate.

Reaction Mechanism Nucleophilic Addition of Hydrazine to Phenyl Isothiocyanate Phenyl Isothiocyanate Ph-N=C=S Intermediate Ph-NH-C(=S)-NH-NH2 Phenyl Isothiocyanate->Intermediate Nucleophilic attack by Hydrazine Hydrazine H2N-NH2 Hydrazine->Intermediate Product 2-Phenylhydrazinecarbothioamide

Caption: Simplified reaction mechanism for the synthesis of 2-phenylhydrazinecarbothioamide.

Q2: What are the optimal reaction conditions?

A2: The optimal conditions can vary slightly, but a good starting point is:

ParameterRecommended ConditionRationale
Solvent Ethanol or MethanolGood solubility for reactants, and the product often precipitates upon formation or cooling.
Temperature Room Temperature to RefluxThe reaction often proceeds well at room temperature, but gentle heating can increase the rate if necessary.
Reactant Ratio 1:1 to 1:1.1 (Phenyl Isothiocyanate:Hydrazine)A slight excess of hydrazine ensures complete consumption of the isothiocyanate.[2]
Reaction Time 30 minutes to a few hoursMonitor by TLC to determine completion.

Q3: Is there an alternative synthetic route?

A3: Yes, an alternative method involves the reaction of phenylhydrazine with a thiocyanate salt, such as potassium thiocyanate, in the presence of an acid.[6] This method generates thiocyanic acid in situ, which then reacts with phenylhydrazine.

Q4: How do I purify the final product?

A4: The product often precipitates from the reaction mixture in high purity. Purification typically involves:

  • Filtration: Collect the crude product by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold ethanol or diethyl ether to remove unreacted starting materials and soluble impurities.

  • Recrystallization: If further purification is needed, recrystallization from ethanol or an ethanol/water mixture is often effective.

Q5: How can I confirm the identity and purity of my product?

A5: The identity and purity of 2-phenylhydrazinecarbothioamide should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy:

    • ¹H NMR: Confirm the presence of aromatic and amine protons with the correct chemical shifts and integration.

    • ¹³C NMR: Identify the characteristic peaks for the aromatic carbons and the thiocarbonyl carbon.

    • FTIR: Look for characteristic absorption bands for N-H, C-H (aromatic), and C=S bonds.[7][8][9]

Detailed Experimental Protocols

Protocol 1: Synthesis from Phenyl Isothiocyanate and Hydrazine Hydrate

This protocol is a generalized procedure based on common laboratory practices.

Materials:

  • Phenyl isothiocyanate (1.0 eq)

  • Hydrazine hydrate (~80-99%, 1.0-1.1 eq)

  • Absolute Ethanol

  • Diethyl ether (for washing)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Reflux condenser (if heating is required)

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve phenyl isothiocyanate in absolute ethanol (approximately 10-20 mL per gram of isothiocyanate).

  • With continuous stirring, add hydrazine hydrate dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature. The formation of a white precipitate is often observed within 30 minutes to a few hours. Monitor the reaction by TLC.

  • If the reaction is slow, the mixture can be heated to a gentle reflux for 1-2 hours.

  • Once the reaction is complete (as indicated by TLC), cool the mixture in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold ethanol, followed by a small amount of diethyl ether.

  • Dry the purified 2-phenylhydrazinecarbothioamide in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Synthesis from Phenylhydrazine and Potassium Thiocyanate (Alternative Route)

This protocol outlines the synthesis via the in situ generation of thiocyanic acid.

Materials:

  • Phenylhydrazine (1.0 eq)

  • Potassium thiocyanate (1.1 eq)

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve potassium thiocyanate in water.

  • In a separate beaker, prepare a solution of phenylhydrazine in ethanol and carefully acidify with concentrated hydrochloric acid while cooling in an ice bath.

  • Slowly add the acidic phenylhydrazine solution to the stirring potassium thiocyanate solution.

  • Stir the reaction mixture at room temperature, monitoring by TLC. The reaction time may be longer than in Protocol 1.

  • Upon completion, the product may precipitate. If not, carefully neutralize the mixture with a base (e.g., sodium bicarbonate solution) to induce precipitation.

  • Cool the mixture in an ice bath and collect the product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

References

  • Loba Chemie. (2018).
  • BenchChem. (2025). Technical Support Center: 4-Phenylthiosemicarbazide Synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-(2-Phenylethyl)hydrazinecarbothioamide.
  • Sigma-Aldrich. (2025).
  • Thiosemicarbazone (E)-2(1-(2-Hydroxyphenyl) Hydrazine)
  • Organic Syntheses Procedure. Hydrazine, phenyl-.
  • Fisher Scientific. (2014).
  • CDH Fine Chemical.
  • PubChem. Hydrazinecarbothioamide, N-phenyl-.
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  • Synthesis of carbonyl(phenyl) hydrazinecarbothioamide derivatives.
  • An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI.
  • Reaction of isothiocyan
  • Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PubMed Central.
  • Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. PMC.
  • Reaction of compound 1 with phenyl isothiocyanate.
  • Synthesis of N1-phenylhydrazine-1,2-bis(carbothioamide).
  • Design, synthesis, and biological evaluation of 2-(2-oxoindolin-3-ylidene)
  • N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide. PubChem.
  • Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone.
  • FTIR Spectral of in 2-(2-hydroxybenzoyl) hydrazinecarbothioamide HL1.
  • Description, Synthesis and Usage of Phenylhydrazine. ChemicalBook.
  • (PDF) Synthesis and Characterization of Complex Compounds of Cadmium (II) Nitrate, Potassium Thiocyanate, and 2,2-Bipyridine Ligand.

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managing side reactions in the synthesis of Hydrazinecarbothioamide, 2-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of Hydrazinecarbothioamide, 2-phenyl-

Welcome to the dedicated technical support guide for the synthesis of Hydrazinecarbothioamide, 2-phenyl- (also known as 2-phenylthiosemicarbazide). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction dynamics, enabling you to proactively manage side reactions, optimize yields, and troubleshoot common experimental challenges.

Introduction: The Chemistry at Play

The synthesis of 2-phenylhydrazinecarbothioamide is fundamentally a nucleophilic addition reaction. The terminal nitrogen atom of hydrazine hydrate, a potent nucleophile, attacks the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate. While straightforward in principle, the reaction's success is dictated by controlling the reactivity of the multiple nucleophilic sites present in the system. Hydrazine itself possesses two nucleophilic nitrogens, and the product, 2-phenylhydrazinecarbothioamide, also retains nucleophilic character, creating pathways for undesired subsequent reactions.

This guide provides solutions to the most common issues encountered during this synthesis, focusing on the causality behind each problem and offering field-proven protocols for resolution.

Core Synthesis Pathway and Key Side Reactions

The desired transformation and major competing reactions are outlined below. Understanding these pathways is the first step toward effective troubleshooting.

Synthesis_Pathways cluster_main Main Synthesis Route cluster_side1 Side Reaction: Dimerization cluster_side2 Side Reaction: Cyclization PIT Phenyl Isothiocyanate PRODUCT Hydrazinecarbothioamide, 2-phenyl- (Desired Product) PIT->PRODUCT + Hydrazine (1 eq) SIDE1 1,5-Diphenylthiocarbohydrazide (Dimerization Side Product) PIT->SIDE1 + Hydrazine (0.5 eq) HYD Hydrazine Hydrate HYD->PRODUCT HYD->SIDE1 SIDE2 4-Phenyl-5-thioxo-4,5-dihydro- 1H-1,2,4-triazol-3-amine (Cyclization Side Product) PRODUCT->SIDE2 Base / Heat

Caption: Main synthesis pathway and major side reactions.

Troubleshooting Guide: Question & Answer

This section addresses specific, practical problems you may encounter during the synthesis.

Question 1: My reaction yield is significantly lower than expected. What are the common causes?

Answer: Low yield is a common issue that can stem from several factors. Systematically investigating the following points will help identify the root cause.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting: Monitor the reaction using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The disappearance of the phenyl isothiocyanate spot (typically higher Rf) is a key indicator. If the reaction stalls, gentle warming (40-50°C) can sometimes facilitate completion, though this may increase the risk of side reactions.

  • Stoichiometric Imbalance: Incorrect molar ratios of reactants are a primary cause of side product formation, which directly consumes your starting material and lowers the theoretical yield.

    • Troubleshooting: This is the most critical parameter. Ensure you are using a slight molar excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents). This maximizes the probability that phenyl isothiocyanate reacts with a fresh hydrazine molecule rather than the product. See Question 2 for a detailed explanation.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can dramatically impact reaction rate and selectivity.

    • Troubleshooting: Ethanol or isopropanol are often effective solvents.[1] The reaction is exothermic; adding the phenyl isothiocyanate dropwise to the hydrazine solution in an ice bath helps to control the initial exotherm and prevent localized overheating which can lead to byproduct formation.[1]

Question 2: I've isolated a significant amount of a high-melting point, poorly soluble white solid which I suspect is a dimer. How do I prevent this?

Answer: The side product is likely 1,5-diphenylthiocarbohydrazide . This occurs when one molecule of hydrazine reacts at both of its nitrogen termini with two molecules of phenyl isothiocyanate.

  • Causality: This side reaction is a classic example of competitive reaction kinetics. It becomes dominant when the concentration of phenyl isothiocyanate is high relative to the concentration of hydrazine. If hydrazine is added to phenyl isothiocyanate, or if the reagents are mixed too quickly, a single hydrazine molecule is more likely to encounter and react with two molecules of the isothiocyanate.

  • Validated Prevention Protocol:

    • Inverse Addition: The most effective solution is to control the stoichiometry through "inverse addition." Dissolve hydrazine hydrate (1.1 eq.) in your chosen solvent (e.g., ethanol) and cool the solution in an ice bath.

    • Controlled Dosing: Add phenyl isothiocyanate (1.0 eq.), either neat or dissolved in a small amount of the reaction solvent, to the hydrazine solution dropwise over 30-60 minutes with vigorous stirring.

    • Maintain Excess Hydrazine: This procedure ensures that the electrophilic phenyl isothiocyanate always encounters a high local concentration of the hydrazine nucleophile, statistically favoring the formation of the desired 1:1 adduct.

Troubleshooting_Flowchart cluster_reaction_issues Reaction Optimization cluster_impurity_issues Impurity Identification cluster_solutions Corrective Actions start Low Yield or Impure Product check_tlc Analyze by TLC. Are starting materials consumed? start->check_tlc tlc_no No. Reaction Stalled. check_tlc->tlc_no No tlc_yes Yes. New spots observed. check_tlc->tlc_yes Yes check_reagents Verify reagent quality and stoichiometry. tlc_no->check_reagents adjust_conditions Consider gentle warming (40°C) or longer reaction time. check_reagents->adjust_conditions purify Recrystallize from Ethanol/Water. adjust_conditions->purify check_dimer High M.P. / Insoluble Spot? (Likely Dimer) tlc_yes->check_dimer check_cyclized Polar Spot? (Likely Triazole) tlc_yes->check_cyclized solve_dimer Implement Inverse Addition: Add isothiocyanate to excess hydrazine. check_dimer->solve_dimer Yes solve_cyclized Avoid high heat and basic conditions. Maintain neutral pH. check_cyclized->solve_cyclized Yes solve_dimer->purify solve_cyclized->purify

Sources

Technical Support Center: Purification of Hydrazinecarbothioamide, 2-phenyl- and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-phenylhydrazinecarbothioamide (also known as 2-phenylthiosemicarbazide) and its derivatives. These compounds are pivotal intermediates in medicinal chemistry and materials science, often serving as precursors for synthesizing various heterocyclic compounds like 1,3,4-thiadiazoles and 1,2,4-triazoles.[1] However, their purification presents unique challenges due to their polarity, potential for multiple hydrogen bonding interactions, and susceptibility to degradation.

This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate common purification hurdles, ensuring the high purity required for subsequent applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-phenylhydrazinecarbothioamide and its derivatives?

A1: Impurities typically fall into three categories: organic, inorganic, and residual solvents.[][3]

  • Process-Related Organic Impurities: These are the most common and include unreacted starting materials (e.g., substituted phenyl isothiocyanates, hydrazine hydrate, or substituted hydrazides), intermediates, and by-products from side reactions.[3][4] For instance, if the reaction is not driven to completion, you will have to separate your product from the highly polar hydrazine starting material.

  • Degradation-Related Impurities: Thiosemicarbazide derivatives can be sensitive to heat and extreme pH. Prolonged heating during synthesis or purification can lead to decomposition, often resulting in colored impurities.[5]

  • Inorganic Impurities: These may include residual catalysts or salts formed during the reaction, such as sodium acetate if used as a base.[][6]

Q2: What is the best general approach for purifying these compounds?

A2: The optimal strategy depends on the scale and the nature of the impurities.

  • For moderately pure crude product (>85%): Recrystallization is the most efficient and scalable method. Ethanol, methanol, or aqueous ethanol mixtures are typically effective solvents.[6][7]

  • For complex mixtures or closely related impurities: Silica gel column chromatography is the preferred method.[8][9] Given the polar nature of these compounds, a moderately polar mobile phase is usually required.

Q3: How stable are these compounds during storage?

A3: While generally stable as dry solids at room temperature, their stability can be compromised by moisture, light, and heat. The thioamide group can be susceptible to hydrolysis over long periods, especially if acidic or basic residues are present. It is recommended to store purified compounds in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.

Section 2: Purification Troubleshooting Guide

This section addresses specific issues encountered during the purification process.

Problem 1: Low Yield After Recrystallization

Q: I'm losing a significant amount of my product during recrystallization. What's going wrong?

A: This is a common issue that can stem from several factors.

  • Possible Cause 1: Excessive Solvent Volume. Using too much solvent will keep a significant portion of your product dissolved even after cooling, drastically reducing the recovered yield.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until complete dissolution is just achieved.

  • Possible Cause 2: Cooling Too Rapidly. Rapid cooling (e.g., placing the flask directly in an ice bath) promotes the formation of very small crystals or an amorphous powder, which can trap impurities and be difficult to filter.

    • Solution: Allow the hot solution to cool slowly to room temperature first. Once it has reached ambient temperature and crystal formation has slowed, you can then place it in an ice bath to maximize precipitation.[4]

  • Possible Cause 3: Inappropriate Solvent Choice. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the compound has high solubility in the chosen solvent even at low temperatures, recovery will be poor.

    • Solution: If using a single solvent like ethanol results in low yield, try a mixed-solvent system. For example, dissolve the compound in a minimum of hot ethanol (a "good" solvent) and then slowly add a "poor" solvent like water or hexane dropwise until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.

Problem 2: Product "Oils Out" During Recrystallization

Q: Instead of forming crystals, my product separates as an oil upon cooling. How can I fix this?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated before the temperature is low enough for crystallization.

  • Possible Cause 1: High Concentration of Impurities. Impurities can depress the melting point of your compound, leading to the formation of an oily eutectic mixture.

    • Solution: Try to remove some impurities beforehand with a simple wash. For example, if starting materials are acidic or basic, an aqueous wash of the crude product (dissolved in an immiscible organic solvent) might help. Alternatively, proceed with column chromatography.

  • Possible Cause 2: Solution is Too Concentrated or Cooled Too Quickly.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point. Ensure very slow cooling. Inducing crystallization by scratching the inside of the flask with a glass rod at the solution's surface can also provide nucleation sites and prevent oiling.

Problem 3: Persistent Color in the Final Product

Q: My product is supposed to be a white solid, but it remains yellow or brown even after recrystallization. What can I do?

A: Colored impurities are often highly polar, conjugated by-products.

  • Solution 1: Activated Charcoal Treatment. During recrystallization, after the crude product is fully dissolved in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute's weight). The charcoal adsorbs colored impurities. Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Caution: Using too much charcoal can adsorb your product and reduce the yield.

  • Solution 2: Column Chromatography. If charcoal treatment is ineffective, column chromatography is the most reliable method to separate colored impurities from the desired product.

Problem 4: Poor Separation During Column Chromatography

Q: My spots are streaking or not separating on the column. How do I optimize the separation?

A: This indicates an issue with the chosen stationary or mobile phase.

  • Possible Cause 1: Compound is Too Polar for the Eluent. If the compound sticks to the top of the silica gel and doesn't move, your solvent system is not polar enough.

    • Solution: Increase the polarity of the mobile phase. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try moving to 7:3 or 1:1. For highly polar thiosemicarbazide derivatives, a dichloromethane/methanol system may be necessary.[10][11] Always optimize the solvent system using Thin Layer Chromatography (TLC) first to find an eluent that gives your product an Rf value of ~0.3-0.4.

  • Possible Cause 2: Compound is Interacting Too Strongly with Silica. The acidic nature of silica gel can sometimes cause strong binding or streaking with basic compounds.

    • Solution: Add a small amount of a basic modifier, like triethylamine (~0.5-1%), to your eluent system. This will neutralize the acidic sites on the silica and improve the peak shape. Alternatively, using a different stationary phase like alumina might be beneficial.[8]

  • Possible Cause 3: Column Overloading. Loading too much crude material onto the column will result in broad bands and poor separation.

    • Solution: As a rule of thumb, use a mass ratio of at least 30:1 of silica gel to crude product (e.g., 30g silica for 1g of crude).

Section 3: Detailed Purification Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is suitable for purifying crude 2-phenylhydrazinecarbothioamide that is relatively free of highly dissimilar impurities.

Materials:

  • Crude 2-phenylhydrazinecarbothioamide

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid into an Erlenmeyer flask of appropriate size (the flask should not be more than half-full).

  • Add a magnetic stir bar and place the flask on a hot plate.

  • Add a small volume of ethanol and begin heating and stirring.

  • Continue to add ethanol in small portions until the solid is completely dissolved at a near-boiling temperature. Avoid adding a large excess.

  • Once dissolved, slowly add deionized water dropwise to the hot solution until it becomes persistently cloudy.

  • Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]

  • Wash the crystals with a small amount of cold ethanol or a cold ethanol/water mixture to remove any remaining soluble impurities.[4]

  • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[4]

Protocol 2: Silica Gel Column Chromatography

This method is ideal for separating the target compound from starting materials, by-products, or colored impurities.

Materials:

  • Crude product

  • Silica gel (60 Å, 230-400 mesh)

  • Appropriate solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol) determined by TLC analysis.

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: First, determine the optimal eluent system using TLC. Test various solvent mixtures (e.g., Hexane/Ethyl Acetate, DCM/Methanol). The ideal system should give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.

  • Column Packing (Wet Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica bed to prevent disruption during solvent addition.

    • Drain the solvent until the level is just at the top of the sand. Never let the column run dry.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent (like DCM).

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions. You can use gravity or apply gentle pressure with compressed air to control the flow rate.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • If a gradient elution is needed, start with the less polar solvent system and gradually increase the polarity to elute more tightly bound compounds.[11]

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.

Section 4: Visualization of Workflows

Purification Strategy Decision Tree

This diagram helps in choosing the appropriate purification technique based on initial sample assessment.

PurificationDecisionTree start Crude Product Analysis (TLC, Appearance) check_purity Is the product >85% pure with minor impurities? start->check_purity check_color Is the product heavily colored? check_purity->check_color  No / Complex Mixture recrystallize Perform Recrystallization check_purity->recrystallize  Yes check_rf Are impurity spots well-separated from product spot on TLC? check_color->check_rf  No charcoal Recrystallize with Activated Charcoal check_color->charcoal  Yes column_chrom Perform Column Chromatography check_rf->column_chrom  Yes acid_base Consider Acid-Base Wash prior to other methods check_rf->acid_base  No / Baseline Impurities

Caption: Decision tree for selecting a purification method.

Troubleshooting Low Recrystallization Yield

This workflow guides the user through diagnosing and solving low recovery issues.

RecrystallizationTroubleshooting start Problem: Low Yield q1 Was minimum amount of HOT solvent used? start->q1 q2 Was cooling performed slowly (RT then ice)? q1->q2 Yes sol1 Action: Repeat, using less solvent. q1->sol1 No q3 Is a significant amount of product soluble in the cold mother liquor? q2->q3 Yes sol2 Action: Repeat, ensuring slow cooling. q2->sol2 No sol3 Action: Change solvent. Try a mixed-solvent system. q3->sol3 Yes sol4 Action: Evaporate some solvent from mother liquor and re-cool to get a second crop. q3->sol4 No, but still low yield end Yield Improved sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting flowchart for low recrystallization yield.

Section 5: Purity Assessment

After purification, it is crucial to confirm the identity and purity of your 2-phenylhydrazinecarbothioamide derivative.

Technique Purpose Expected Outcome for Pure Compound
Thin Layer Chromatography (TLC) Rapid purity check and monitoring reactions/fractions.A single, well-defined spot.
Melting Point Assess purity.A sharp melting point range (typically < 2 °C). Impurities broaden and depress the melting point.
NMR Spectroscopy (¹H, ¹³C) Structural confirmation and purity assessment.Spectra should match the expected structure with no significant impurity peaks.[1][12]
FT-IR Spectroscopy Confirm functional groups.Presence of characteristic peaks for N-H, C=O (if applicable), and C=S stretching.[1]
Mass Spectrometry (MS) Confirm molecular weight.A molecular ion peak corresponding to the calculated mass of the compound.[12]

References

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). SpringerLink.
  • An In-depth Technical Guide to the Synthesis of N-(2-Phenylethyl)hydrazinecarbothioamide. (n.d.). Benchchem.
  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (n.d.). Iraqi Journal of Agricultural Sciences.
  • Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (n.d.).
  • US Patent US2806880A. (n.d.).
  • Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. (n.d.). MDPI.
  • Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. (n.d.).
  • Synthesis and analytical applications of thiosemicarbazide deriv
  • Chromatography to separ
  • Column chrom
  • Column Chromatography. (n.d.). University of Colorado Boulder.
  • Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. (n.d.). Oriental Journal of Chemistry.
  • 2-[(2-Isopropyl-5-methylphenoxy)acetyl]-N-phenylhydrazine Carbothioamide. (2002). MDPI.
  • Pharmaceutical impurities, degradations, metabolites of active pharmaceutical ingredients. (n.d.). BOC Sciences.
  • Recent trends in the impurity profile of pharmaceuticals. (n.d.).
  • Pharmaceutical Impurities: An Overview. (n.d.).

Sources

Technical Support Center: Addressing Low Solubility of 2-Phenyl-hydrazinecarbothioamide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-phenyl-hydrazinecarbothioamide (also known as 4-phenylthiosemicarbazide). This molecule and its derivatives are of significant interest in medicinal chemistry for their wide range of biological activities.[1][2] However, a primary challenge researchers face is its low aqueous solubility, which can lead to compound precipitation, inaccurate concentration measurements, and unreliable results in biological assays.[3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and step-by-step protocols to overcome solubility challenges, ensuring the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Category 1: Compound Properties & Initial Handling
Q1: What are the basic physicochemical properties of 2-phenyl-hydrazinecarbothioamide?

A1: Understanding the compound's fundamental properties is the first step in developing a robust solubilization strategy. It typically appears as a white to light yellow crystalline powder.[1][4] Its poor solubility in water is the main hurdle for biological assays, but it is soluble in certain organic solvents.[1]

Table 1: Physicochemical Properties of 2-Phenyl-hydrazinecarbothioamide

PropertyValueReference(s)
IUPAC Name N-Phenylhydrazinecarbothioamide[2]
CAS Number 5351-69-9[1][2]
Molecular Formula C₇H₉N₃S[1][2]
Molecular Weight 167.23 g/mol [1][2]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 138-141 °C[1][2]
Solubility Water: Low/InsolubleMethanol: Soluble (50 mg/mL)[2][5]DMSO: Soluble[1][1][2][5]
Q2: How should I prepare and store stock solutions of 2-phenyl-hydrazinecarbothioamide?

A2: The stability and accuracy of your experiments begin with correctly prepared stock solutions.

  • Causality: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions due to its strong solvating power for many organic compounds.[1][6] However, DMSO is hygroscopic (absorbs water from the air), which can lead to compound precipitation over time if not stored properly. Freeze-thaw cycles can also decrease compound solubility.[6]

  • Recommendation:

    • Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in anhydrous, high-purity DMSO.

    • Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize exposure to air and prevent repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C in a desiccated environment. Before use, allow an aliquot to warm completely to room temperature before opening to prevent water condensation.

Category 2: Troubleshooting Assay Precipitation
Q3: I dissolved my compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium or buffer. Why is this happening and what can I do?

A3: This is the most common problem and occurs because while the compound is soluble in DMSO, it is not soluble in the final aqueous assay buffer.[7] When the DMSO stock is diluted into the medium, the DMSO concentration drops dramatically, and the aqueous environment can no longer keep the hydrophobic compound in solution.[7] This is a "solvent-shift" precipitation.

Below is a decision tree to guide your troubleshooting process.

G start Precipitation observed in assay medium? check_dmso Is final DMSO concentration >0.5%? start->check_dmso Yes reduce_dmso Reduce final DMSO concentration. Most cell lines tolerate ≤0.5%. check_dmso->reduce_dmso Yes dilution_method How was the compound added? check_dmso->dilution_method No direct_add Directly to plate dilution_method->direct_add Direct Addition solubility_limit Concentration may exceed aqueous solubility limit. dilution_method->solubility_limit Pre-dilution still fails predilute Pre-dilute in warm medium first. (See Protocol 2) direct_add->predilute Improvement lower_conc Test lower final concentrations of the compound. solubility_limit->lower_conc advanced_methods Explore advanced solubilization techniques. solubility_limit->advanced_methods lower_conc->advanced_methods If still precipitating

Caption: Troubleshooting workflow for compound precipitation.

Immediate Actions to Try:

  • Optimize Dilution Technique: Instead of adding the small volume of DMSO stock directly into the full volume of the assay well (which creates a high local concentration leading to precipitation), first pre-dilute the stock in a small volume of warm (37°C) medium.[8] Mix thoroughly and then add this intermediate dilution to your assay. See Protocol 2 for a detailed workflow.

  • Control DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically ≤0.5%.[9] While some cell lines can tolerate up to 1%, higher concentrations can be cytotoxic and interfere with results.[10] Always include a "vehicle control" (medium + same final concentration of DMSO without the compound) to validate that the solvent is not causing an effect.[11]

Category 3: Advanced Solubilization Strategies

If basic troubleshooting fails, more advanced formulation strategies may be required. These methods aim to increase the apparent aqueous solubility of the compound.

Q4: What are co-solvents and how can they help?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of nonpolar solutes.[12]

  • Mechanism: They work by reducing the polarity of the aqueous solvent system, making it more favorable for hydrophobic compounds.

  • Examples: Polyethylene glycol (PEG), propylene glycol (PG), and ethanol are commonly used.[3][13]

  • Critical Consideration: Co-solvents can have their own biological effects.[13][14] It is mandatory to run a vehicle control with the co-solvent at the same final concentration used for the test compound to ensure it does not interfere with the assay readout.

Q5: What are cyclodextrins and are they suitable for my assay?

A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They are powerful tools for solubilizing poorly soluble drugs.[17]

  • Mechanism of Action: The hydrophobic 2-phenyl-hydrazinecarbothioamide molecule can become encapsulated within the hydrophobic core of the cyclodextrin, forming an "inclusion complex."[15][18] This complex has a hydrophilic exterior, allowing it to dissolve readily in aqueous buffers.[19]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used in preclinical formulations due to their excellent solubility and safety profiles.[16][18]

  • Benefit: Studies have shown that β-cyclodextrin has minimal to no effect on many cell-based assays at typical working concentrations, making it a superior choice to DMSO or ethanol in sensitive systems.[9][10]

G cluster_0 Aqueous Environment drug Hydrophobic Drug (2-phenyl-hydrazinecarbothioamide) p1 drug->p1 cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->p1 complex Soluble Inclusion Complex p2 complex->p2 Increased Aqueous Solubility p1->complex Encapsulation

Caption: Mechanism of cyclodextrin drug solubilization.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a self-validating system for creating an accurate stock solution.

  • Pre-Experiment Weighing: Tare a sterile, amber glass vial with a PTFE-lined cap on an analytical balance.

  • Compound Addition: Carefully add approximately 1.67 mg of 2-phenyl-hydrazinecarbothioamide (MW: 167.23 g/mol ) to the vial. Record the exact weight to four decimal places (e.g., 1.6723 mg).

  • Solvent Calculation: Calculate the precise volume of DMSO needed.

    • Formula: Volume (µL) = (Weight (mg) / 167.23 g/mol ) * 1,000,000 / 10 mM

    • Example: (1.6723 mg / 167.23) * 100,000 = 1000 µL (1 mL)

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can assist dissolution if necessary.

  • Storage: Aliquot into single-use volumes and store at -20°C or below in a desiccated container.

Protocol 2: Optimized Dilution Method to Prevent Precipitation in Cell Culture

This method minimizes the solvent-shift effect.

  • Preparation: Warm the required volume of cell culture medium to 37°C. Thaw the DMSO stock of 2-phenyl-hydrazinecarbothioamide and ensure it is at room temperature.

  • Intermediate Dilution (Critical Step): In a sterile microcentrifuge tube, add a volume of the warm medium (e.g., 198 µL).

  • Stock Addition: Add a small volume of your DMSO stock (e.g., 2 µL of a 10 mM stock to achieve a 100 µM intermediate dilution). Immediately and thoroughly mix by gentle pipetting or flicking the tube. Do not vortex , as this can cause shearing of media components.

  • Visual Inspection: Check the intermediate dilution for any signs of precipitation or cloudiness. If it remains clear, proceed.

  • Final Dosing: Add the required volume of the clear intermediate dilution to your assay wells containing cells and medium.

  • Vehicle Control: Prepare a parallel intermediate dilution using only DMSO (2 µL) and medium (198 µL). Add the same final volume to your vehicle control wells. This ensures that any observed effects are due to the compound and not the solvent.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is for situations where DMSO is not tolerated or precipitation persists.

  • Prepare CD Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium without serum). Warm to 40-50°C and stir until fully dissolved. Filter-sterilize the solution.

  • Compound Addition: Weigh the required amount of 2-phenyl-hydrazinecarbothioamide into a sterile vial.

  • Complexation: Add the warm, sterile HP-β-CD solution to the compound.

  • Incubation & Mixing: Tightly cap the vial and place it on a shaker or rotator overnight at room temperature. The formation of the inclusion complex is time-dependent.

  • Finalization: The resulting solution should be clear. This is now your primary stock solution. It can be further diluted in the assay medium as needed.

  • Validation (Mandatory):

    • Vehicle Control: Run a control group treated with the HP-β-CD solution (without the compound) at the same final concentration to confirm the vehicle has no biological activity.

    • Concentration Analysis: It is highly recommended to determine the actual concentration of the solubilized compound in the final stock solution using a validated analytical method like HPLC-UV. This verifies the efficiency of the complexation.

References

  • Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Silberberg, M. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • de Castro, M., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylthiosemicarbazide. PubChem. Retrieved January 5, 2026, from [Link]

  • Poussin-Courmontagne, P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Available at: [Link]

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  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! r/labrats. Retrieved January 5, 2026, from [Link]

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  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved January 5, 2026, from [Link]

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overcoming interference of Hydrazinecarbothioamide, 2-phenyl- in spectroscopic analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for overcoming analytical challenges associated with Hydrazinecarbothioamide, 2-phenyl- (also known as 2-phenylthiosemicarbazide). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common interferences encountered during spectroscopic analysis. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)
Q1: What is Hydrazinecarbothioamide, 2-phenyl-, and what are its key spectroscopic features?

Hydrazinecarbothioamide, 2-phenyl- is a derivative of thiosemicarbazide, a class of compounds known for their diverse biological activities and as potent intermediates in medicinal chemistry.[1] The structure contains a phenyl ring, a hydrazine group, and a thioamide functional group. This combination of chromophores—specifically the conjugated system involving the phenyl ring and the thioamide group—results in strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. While specific data for this exact compound is sparse, related N-substituted thiosemicarbazide derivatives show maximum absorption (λmax) in the 305-315 nm range.[1][2] The presence of sulfur and multiple nitrogen atoms also makes it an effective chelating agent for metal ions, a property that can significantly alter its spectroscopic behavior.[3][4]

Q2: What is spectroscopic interference and why is it a concern with this compound?

Spectroscopic interference refers to any effect that alters the signal of the analyte of interest, leading to inaccurate quantification.[5] This can manifest as a falsely high signal (positive interference) or a falsely low signal (negative interference).[6] For Hydrazinecarbothioamide, 2-phenyl-, and similar compounds, interference is a major concern due to:

  • Matrix Effects: Components in the sample matrix (e.g., plasma, urine, formulation excipients) can co-elute or be present in the final extract, suppressing or enhancing the analyte's signal, particularly in mass spectrometry and fluorescence spectroscopy.[7][8]

  • Spectral Overlap: The inherent UV absorbance of the compound can overlap with that of the target analyte or other matrix components, making direct spectrophotometric measurement challenging.[9]

  • Chemical Reactivity: The thiosemicarbazide moiety can form coordination complexes with trace metals in the sample or instrumentation, leading to shifts in absorbance maxima and non-reproducible results.[10]

Q3: What are the most common analytical techniques used for this type of compound?

The analysis of compounds like Hydrazinecarbothioamide, 2-phenyl- typically involves a combination of chromatographic separation and spectroscopic detection. High-Performance Liquid Chromatography (HPLC) coupled with a UV-Visible detector is a standard approach, as it separates the analyte from potential interferents before quantification.[11] For more complex matrices or lower detection limits, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity.[7][12]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both the causal explanation and detailed protocols for resolution.

Problem 1: My analyte signal is suppressed or enhanced, leading to poor accuracy and recovery. What's happening?

Likely Cause: Matrix Effects

This is a classic symptom of matrix effects, where co-extracted endogenous materials (lipids, proteins) or formulation excipients (like PEG400) interfere with the ionization process in mass spectrometry or absorb light at similar wavelengths in spectrophotometry.[7][12] This interference alters the true response of your analyte, compromising quantitative accuracy.[8]

cluster_0 Diagnosis cluster_1 Mitigation Strategies A Inconsistent recovery or poor accuracy observed B Perform Spike-Recovery Experiment (Protocol 2) A->B C Calculate % Recovery B->C D Is Recovery within acceptable limits (e.g., 80-120%)? C->D E No significant matrix effect. Review other parameters. D->E Yes F Significant matrix effect detected D->F No G Implement Serial Dilution (Protocol 1) F->G H Use Matrix-Matched Calibrators (Protocol 3) F->H I Employ Standard Addition Method (Protocol 4) F->I J Optimize Sample Cleanup (e.g., SPE) F->J

Caption: Workflow for diagnosing and mitigating matrix effects.

Objective: To determine if diluting the sample matrix can mitigate the interference, a common strategy for reducing the concentration of interfering substances.[13]

Methodology:

  • Prepare a series of dilutions of the sample (e.g., 1:2, 1:5, 1:10, 1:20) using an appropriate analyte-free diluent (e.g., mobile phase, clean matrix).

  • Analyze each dilution and the undiluted sample.

  • Calculate the final concentration, correcting for the dilution factor.

  • Interpretation: If a matrix effect is present, the calculated concentrations will often not be linear at low dilutions. The concentration should plateau at a consistent value once the interference is sufficiently diluted out.[13]

Objective: To quantify the extent of signal suppression or enhancement caused by the sample matrix.[14]

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Sample): The original sample.

    • Set B (Spiked Sample): The original sample spiked with a known concentration of the analyte.

    • Set C (Spiked Control): A clean control matrix (e.g., analyte-free buffer) spiked with the same concentration of the analyte as Set B.

  • Analyze all three sets and measure the signal response.

  • Calculate the percent recovery using the formula: % Recovery = [(Signal of Set B - Signal of Set A) / Signal of Set C] * 100

  • Interpretation: A recovery value between 80-120% typically indicates no significant matrix effect. Values outside this range confirm the presence of signal suppression (<80%) or enhancement (>120%).[14]

Objective: To compensate for matrix effects by preparing calibration standards in a matrix identical to the samples.[15]

Methodology:

  • Obtain a source of analyte-free matrix (e.g., blank plasma, placebo formulation).

  • Prepare your entire calibration curve by spiking known concentrations of the analyte into this blank matrix.

  • Process and analyze these matrix-matched calibrators alongside your unknown samples.

  • Causality: This method works because both the standards and the samples experience the same degree of signal interference, which is then factored into the calibration curve, leading to more accurate quantification.

Objective: To accurately quantify an analyte in a complex matrix where a matched blank is unavailable.

Methodology:

  • Divide a single sample into at least four equal aliquots.

  • Leave one aliquot as is (the "unknown").

  • Spike the remaining aliquots with increasing, known concentrations of the analyte standard.

  • Analyze all aliquots and measure the signal response.

  • Plot the measured signal (y-axis) against the concentration of the added standard (x-axis).

  • Perform a linear regression. The absolute value of the x-intercept represents the concentration of the analyte in the original, unspiked sample.

Problem 2: I see a broad, overlapping absorption peak that obscures my analyte's signal in UV-Vis spectroscopy.

Likely Cause: Spectral Overlap

Hydrazinecarbothioamide, 2-phenyl-, with its conjugated system, absorbs strongly in the UV range.[1][2] If your analyte of interest or another matrix component absorbs in the same region, the spectra will overlap, making direct quantification impossible as absorbance is additive.[9]

Objective: To resolve overlapping spectral bands and better identify the λmax of individual components.

Methodology:

  • Acquire a high-resolution absorption spectrum of your sample from approximately 200 nm to 400 nm.

  • Use the spectrophotometer's software to calculate the second derivative of the absorbance spectrum (d²A/dλ²).

  • Interpretation: In a second-derivative spectrum, the absorption maxima (peaks) of the original spectrum become sharp, negative troughs.[9] This can often resolve shoulders and overlapping peaks into distinct minima, allowing for more selective wavelength selection for quantification.

Objective: To induce a shift in the λmax of the interfering compound or the analyte by altering its ionization state.

Methodology:

  • Prepare a series of buffers with a range of pH values (e.g., from pH 3 to pH 10).

  • Dissolve your sample in each buffer and record the UV-Vis spectrum for each.

  • Analyze the spectra to identify a pH at which the spectral overlap between the analyte and the interferent is minimized.

  • Causality: The protonation or deprotonation of functional groups (like the hydrazine or thioamide moieties) alters the electronic structure of the molecule, which in turn can shift its absorption wavelength (a bathochromic or hypsochromic shift).[16] This can be used to move the interfering peak away from your analyte's peak.

Problem 3: My results are inconsistent, especially when analyzing samples that may contain metal ions.

Likely Cause: Complexation with Metal Ions

Thiosemicarbazides and their derivatives are well-known chelating ligands that can form stable coordination complexes with transition metals (e.g., Cu(II), Ni(II), Co(II)).[3][4][10] This complexation creates a new chemical species with different spectroscopic properties (e.g., different λmax, different molar absorptivity), leading to significant analytical variability.

Objective: To prevent the interferent from complexing with metal ions by introducing a stronger, preferential chelating agent.

Methodology:

  • Amend your sample diluent or buffer with a small concentration of a strong chelating agent, such as Ethylenediaminetetraacetic acid (EDTA). A typical starting concentration is 1-5 mM.

  • Allow the sample to equilibrate with the EDTA-containing buffer before analysis.

  • Causality: EDTA will sequester any free metal ions in the sample, preventing them from reacting with the Hydrazinecarbothioamide, 2-phenyl-. This "masks" the interference, ensuring that your compound remains in a consistent, uncomplexed state for analysis.

Data Summary
ParameterObservationSource
Compound Class Thiosemicarbazide / Hydrazinecarbothioamide[1][17]
Key Functional Groups Phenyl, Hydrazine, Thioamide (C=S)
Expected UV λmax ~305 - 315 nm (based on related structures)[1][2]
Primary Interference Modes Matrix Effects, Spectral Overlap, Metal Complexation[3][7][9]
Recommended Primary Technique HPLC-UV or HPLC-MS/MS[11]
Visualizing Experimental Logic
Standard Addition Method Workflow

Caption: Step-by-step workflow for the Standard Addition method.

References
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  • ResearchGate. (PDF) Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota.
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  • PubMed. Mechanism of interferences for gas chromatography/mass spectrometry analysis of urine for drugs of abuse.
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Technical Support Center: Strategies to Enhance the Stability of Hydrazinecarbothioamide, 2-phenyl- Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Hydrazinecarbothioamide, 2-phenyl-, a key intermediate in synthetic and medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with solutions of this compound. As a molecule with a reactive thiosemicarbazide moiety, its stability in solution is paramount for reproducible experimental outcomes. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My solution of Hydrazinecarbothioamide, 2-phenyl- has become cloudy or formed a precipitate. What is happening and how can I resolve this?

A1: The appearance of cloudiness or precipitate is a common issue that typically points to solubility limits being exceeded or chemical degradation.

Causality:

  • Solvent Saturation & Temperature: The solubility of most organic compounds, including Hydrazinecarbothioamide, 2-phenyl-, is highly dependent on temperature.[1] If a solution is prepared at an elevated temperature and then cooled, it can become supersaturated, causing the compound to precipitate out.[2]

  • pH-Induced Precipitation: The molecule contains acidic and basic functional groups. Its net charge and polarity can change significantly with the pH of the medium.[1][3] A shift in pH can dramatically decrease its solubility, leading to precipitation.

  • Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the concentration of the compound beyond its solubility limit.[4]

  • Degradation Product Formation: The precipitate may not be the parent compound but an insoluble product of its degradation.

Troubleshooting & Solutions:

  • Verify Solubility: Ensure the concentration of your solution is not exceeding the known solubility limit in the chosen solvent at the storage temperature.

  • Gentle Redissolution: Try to redissolve the precipitate by gently warming the solution (e.g., in a 37°C water bath) and sonicating for 5-10 minutes. If it redissolves, the issue was likely temperature-related. To prevent recurrence, consider storing it at the redissolution temperature or preparing more dilute stock solutions.

  • pH Control: If working in aqueous or protic solvents, use a buffered system to maintain a stable pH. Hydrazide-based compounds generally exhibit greater stability as the pH approaches neutrality.[5] A pH of 6.0-7.0 is a reasonable starting point.

  • Solvent System Modification: If precipitation persists, consider modifying the solvent system. Adding a co-solvent in which the compound is more soluble can increase the overall solvating power of the mixture.

  • Filtration: If you suspect the precipitate is an insoluble impurity or degradation product, and the desired compound is still in solution, the precipitate can be removed by filtration through a 0.22 µm syringe filter before use. However, this should be coupled with an analytical check (e.g., HPLC) to confirm the concentration of the active compound in the filtrate.

Q2: I've observed a gradual yellowing of my Hydrazinecarbothioamide, 2-phenyl- solution. What does this discoloration signify?

A2: Discoloration, particularly yellowing, is a strong indicator of chemical degradation, most commonly through oxidative pathways.

Causality: The thiocarbamide (-C(=S)N-) group in the molecule is susceptible to oxidation. The sulfur atom, with its available lone pairs of electrons, can be oxidized by atmospheric oxygen, light, or trace metal impurities.[6] This process can lead to the formation of various byproducts, including disulfides or sulfoxides, which are often colored.[7]

Preventative Strategies:

  • Use High-Purity Solvents: Always use anhydrous, high-performance liquid chromatography (HPLC) grade or equivalent solvents. Solvents can contain impurities that catalyze degradation.

  • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: Whenever possible, prepare and handle solutions in a glove box or under a blanket of inert gas.

  • Protect from Light: Store solutions in amber glass vials or wrap clear vials in aluminum foil to prevent photo-degradation.

  • Prepare Fresh Solutions: The most reliable strategy is to prepare solutions fresh before each experiment. If storage is necessary, it should be for the shortest duration possible under optimized conditions.

Q3: My compound is losing its biological activity over time, even when stored at low temperatures. What is the likely degradation mechanism?

A3: Loss of activity is a direct consequence of a decrease in the concentration of the active parent compound due to chemical degradation. For Hydrazinecarbothioamide, 2-phenyl-, several pathways are possible.

Causality:

  • Oxidation: As discussed in Q2, oxidation of the sulfur atom is a primary degradation route that alters the compound's structure and its ability to interact with biological targets.[6]

  • Hydrolysis: The hydrazine (-NH-NH-) and thioamide (-C(=S)-NH-) bonds can be susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH.[5][8] This cleavage would break the molecule into smaller, inactive fragments.

  • Intramolecular Cyclization: Thiosemicarbazides are well-known precursors for the synthesis of heterocyclic compounds like 1,2,4-triazoles.[9][10] This reaction often proceeds via intramolecular cyclization, particularly under basic conditions, which would irreversibly consume the parent compound.[11]

Mitigation Workflow: A systematic approach is required to identify and mitigate the specific degradation pathway affecting your experiments.

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_decision Decision prep Prepare Fresh Solution in Anhydrous DMSO aliquot Aliquot into Amber Vials prep->aliquot Divide sample storage_options Store under different conditions: - Inert Gas (Argon) - Antioxidant (e.g., BHT) - Standard (Air, no additive) aliquot->storage_options timepoints Analyze at t=0, 24h, 72h, 1 week storage_options->timepoints Sample over time hplc HPLC-UV/MS for Purity and Degradant Identification timepoints->hplc Chemical Stability activity Biological Activity Assay timepoints->activity Functional Stability decision Identify Optimal Storage Condition hplc->decision activity->decision

Caption: Workflow for assessing and optimizing solution stability.

Protocols for Enhanced Stability
Protocol 1: Preparation of a Stabilized Stock Solution

This protocol details the steps for preparing a stock solution of Hydrazinecarbothioamide, 2-phenyl- with enhanced stability for short- to medium-term storage.

Materials:

  • Hydrazinecarbothioamide, 2-phenyl- (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber glass vials with PTFE-lined caps

  • Argon or Nitrogen gas supply

  • Sonicator

  • Sterile, disposable syringes and needles

Procedure:

  • Pre-treatment: Dry the required number of amber vials and caps in an oven at 110°C for at least 2 hours and allow them to cool in a desiccator.

  • Weighing: Accurately weigh the desired amount of Hydrazinecarbothioamide, 2-phenyl- directly into a pre-dried vial.

  • Solvent Deoxygenation: Take the required volume of anhydrous DMSO in a separate container and bubble argon or nitrogen gas through it for 15-20 minutes.

  • Inert Atmosphere: Flush the vial containing the solid compound with argon or nitrogen for 1-2 minutes to displace air.

  • Dissolution: Using a syringe, add the deoxygenated DMSO to the vial to achieve the target concentration. Immediately cap the vial.

  • Solubilization: Vortex the vial for 1 minute, followed by sonication in a water bath for 5-10 minutes, or until the solid is completely dissolved.

  • Storage: For immediate use, keep the solution at room temperature, protected from light. For storage, flush the headspace of the vial with inert gas one final time before tightly sealing. Store at -20°C or -80°C.

  • Usage: When using a stored solution, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Protocol 2: Recommended Solvents for Stock Solutions

The choice of solvent is a critical first step in preventing degradation. Polar aprotic solvents are generally preferred for initial stock solutions.[12]

SolventPolarity IndexKey Characteristics & Rationale
Dimethyl Sulfoxide (DMSO) 7.2Primary Recommendation. High solvating power for a wide range of organic molecules. Aprotic nature minimizes risks of hydrolysis. Use only anhydrous grade.[12][13]
N,N-Dimethylformamide (DMF) 6.4Good alternative to DMSO. Also a polar aprotic solvent. Ensure use of high-purity, amine-free grade as impurities can be reactive.
Ethanol 5.2A polar protic solvent. The compound has moderate solubility.[14] Can be used for some applications, but the protic nature may increase the risk of hydrolysis or other reactions over long-term storage compared to aprotic solvents. Best for freshly prepared solutions.
Cyclohexane 0.2Special Case. While non-polar, theoretical studies on similar structures suggest it can be a stabilizing solvent.[15] However, the solubility of Hydrazinecarbothioamide, 2-phenyl- is expected to be low. May be useful in specific, non-aqueous applications where stability is paramount and solubility permits.

Data sourced from various chemical property databases.[16][17]

Understanding Degradation Pathways

To effectively stabilize a solution, it is crucial to understand the potential chemical transformations the compound might undergo.

cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_cyclization Intramolecular Cyclization Parent Hydrazinecarbothioamide, 2-phenyl- Oxidized Sulfoxide/Disulfide Derivatives Parent->Oxidized [O] (Air, Light, Metal Ions) Hydrolyzed1 Phenylhydrazine Parent->Hydrolyzed1 H₂O (Acid or Base catalysis) Hydrolyzed2 Thiocarbamic acid (unstable) Parent->Hydrolyzed2 H₂O (Acid or Base catalysis) Cyclized 5-Anilino-1,2,4-triazole-3-thiol Parent->Cyclized Base (e.g., OH⁻) Heat

Caption: Potential degradation pathways for Hydrazinecarbothioamide, 2-phenyl- in solution.

This diagram illustrates the primary vulnerabilities of the molecule. By controlling factors like oxygen exposure, pH, and temperature, you can inhibit these degradation pathways and significantly enhance the stability and shelf-life of your solutions.

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Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 2-Phenyl-hydrazinecarbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazinecarbothioamides, particularly those with a 2-phenyl substitution, represent a versatile class of compounds often referred to as thiosemicarbazones. Synthesized through the condensation of thiosemicarbazide with appropriate aldehydes or ketones, these scaffolds are foundational in medicinal chemistry due to their structural flexibility and broad range of biological activities.[1] This guide provides a comparative framework for validating the antimicrobial, anticancer, and anti-inflammatory properties of 2-phenyl-hydrazinecarbothioamide derivatives. We delve into the causal mechanisms behind experimental designs, present detailed protocols for key validation assays, and offer comparative data to illustrate the crucial impact of structural modifications on biological efficacy. This document is designed to equip researchers with the necessary tools to rigorously assess and compare the therapeutic potential of this promising class of compounds.

Introduction: The Pharmacological Promise of a Versatile Scaffold

The thiosemicarbazone scaffold, characterized by the -NH-CS-NH-N=CH- linkage, is a privileged structure in drug discovery. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The presence of nitrogen and sulfur atoms makes them excellent chelating ligands, capable of forming stable complexes with metal ions, which can further enhance their biological activity.[1][3] The 2-phenyl group, in particular, offers a site for extensive synthetic modification. By introducing various substituents to the phenyl ring, chemists can finely tune the molecule's electronic, steric, and lipophilic properties, leading to significant variations in pharmacological activity. This structure-activity relationship (SAR) is a central theme in the development of new therapeutic agents from this class.[4][5][6]

This guide will systematically explore the validation of three key biological activities, providing both the theoretical basis and practical methodologies for robust scientific investigation.

Section 1: Validation of Antimicrobial & Antifungal Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[1] Thiosemicarbazone derivatives have shown significant potential in this area, with activity reported against a range of bacteria and fungi.[1][7][8][9]

Mechanism of Action Insight: The antimicrobial action of thiosemicarbazones is often attributed to their ability to disrupt fungal cell membrane functions, inhibit protein synthesis, or chelate essential metal ions required for microbial enzyme activity.[8] This multi-target potential makes them attractive candidates for combating resistant strains.

Comparative Analysis of Antimicrobial Efficacy

The efficacy of 2-phenyl-hydrazinecarbothioamide derivatives is highly dependent on the nature and position of substituents on the phenyl ring. The following table summarizes representative data from various studies, illustrating these structure-activity relationships.

Compound Derivative (Substitution on Phenyl Ring)Target OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Citation
4-Nitro (4-NO₂)S. aureus>100Ciprofloxacin0.018[1]
3-Methoxy (3-CH₃O) Ag ComplexS. aureus0.018Ciprofloxacin0.018[1]
4-Chloro (4-Cl)E. coli>100Ciprofloxacin0.018[1]
Unsubstituted PhenylB. subtilis200--[8]
4-Fluoro (4-F)B. cereus10--[8]
Lapachol-TSC DerivativeC. gattii0.10 µmol/mL--[7]

This table is illustrative. MIC (Minimum Inhibitory Concentration) values are highly dependent on specific experimental conditions.

Causality Behind Experimental Design: The choice of the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is based on its quantitative nature and suitability for high-throughput screening.[10][11] It provides a precise concentration at which microbial growth is inhibited, allowing for direct comparison between derivatives. Including both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as fungal strains (C. albicans), is crucial for determining the spectrum of activity. A positive control (e.g., Ciprofloxacin) and a negative/vehicle control (e.g., DMSO) are essential to validate the assay's sensitivity and to ensure the solvent has no intrinsic antimicrobial effect.

Workflow for Antimicrobial Susceptibility Testing

AST_Workflow cluster_prep Preparation cluster_incubation Execution cluster_analysis Analysis p1 Prepare Bacterial/ Fungal Inoculum (0.5 McFarland) e1 Inoculate Wells with Microbial Suspension p1->e1 p2 Prepare Serial Dilutions of Test Compounds in 96-well Plate p2->e1 e2 Incubate Plate (37°C, 18-24h) e1->e2 a1 Add Viability Indicator (e.g., Resazurin) (Optional) e2->a1 a2 Visually Inspect for Growth or Measure Absorbance e2->a2 Direct Inspection a1->a2 a3 Determine MIC: Lowest concentration with no visible growth a2->a3

Caption: Standard workflow for in-vitro antimicrobial susceptibility testing (AST).

Detailed Protocol: Broth Microdilution for MIC Determination[10][11][12]
  • Inoculum Preparation: Aseptically pick 3-5 colonies of the test microorganism from an agar plate and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Compound Preparation: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth) to achieve a range of concentrations. The final volume in each well should be 100 µL.

  • Controls:

    • Positive Control: A well with a standard antibiotic (e.g., Ciprofloxacin).

    • Negative Control: A well with broth and the microbial inoculum only.

    • Vehicle Control: A well with the highest concentration of the solvent (e.g., DMSO) used for the test compounds.

    • Sterility Control: A well with broth only.

  • Inoculation: Dilute the standardized inoculum and add to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader.

Section 2: Validation of Anticancer Activity

Thiosemicarbazones are widely investigated for their potent cytotoxic effects against various cancer cell lines.[12][13][14] Their mechanisms often involve inducing apoptosis, causing cell cycle arrest, and inhibiting key enzymes like topoisomerase or ribonucleotide reductase.[15]

Mechanism of Action Insight: A common anticancer mechanism for this class of compounds is the induction of apoptosis (programmed cell death). This can be triggered by cellular stress, DNA damage, or the inhibition of crucial survival pathways. The activation of caspase enzymes is a central event in the apoptotic cascade.

Comparative Analysis of Cytotoxicity

The cytotoxic potential of these derivatives varies significantly with substitutions on the phenyl ring and the cancer cell line being tested.

Compound Derivative (Substitution on Phenyl Ring)Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Citation
p-Chloro (H2Ac4pClPh)MCF-7 (Breast)<0.052Etoposide>100[12]
p-Chloro (H2Ac4pClPh)T98G (Glioma)<0.140Etoposide>100[12]
p-Nitro (H2Ac4pNO₂Ph)MCF-7 (Breast)<0.052Etoposide>100[12]
Ga(III) Complex (L6)HepG-2 (Liver)0.14Ligand (L6)1.81[15]
Compound 4f (p-CF₃)SK-MEL-28 (Melanoma)1-105-Fluorouracil1-10[16]

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Causality Behind Experimental Design: The MTT assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19] It relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[20] The amount of formazan produced is directly proportional to the number of viable cells.[18] This method is chosen for its reliability, reproducibility, and compatibility with high-throughput 96-well plate formats, making it ideal for screening a library of derivatives against multiple cell lines.

Signaling Pathway for Compound-Induced Apoptosis

Apoptosis_Pathway compound Hydrazinecarbothioamide Derivative stress Cellular Stress (e.g., ROS generation, Enzyme Inhibition) compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 (Initiator) cyto->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by a test compound.

Detailed Protocol: MTT Assay for Cytotoxicity[18][20][21][22]
  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for vehicle control (e.g., 0.5% DMSO) and untreated cells (negative control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[19] Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for another 2-4 hours. Viable cells with active metabolism will convert the MTT into purple formazan crystals.[21]

  • Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[19][21]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Section 3: Validation of Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs.[3] Thiosemicarbazone derivatives have been identified as potent inhibitors of COX enzymes, highlighting their therapeutic potential in this area.[22][23][24]

Mechanism of Action Insight: The anti-inflammatory activity of many nonsteroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit COX enzymes (COX-1 and COX-2).[25] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[3] Selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform is often a goal to reduce gastrointestinal side effects.

Comparative Analysis of COX Inhibition

The inhibitory potency and selectivity (COX-1 vs. COX-2) are critical parameters for evaluating new anti-inflammatory agents.

Compound DerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Indole-based TSC (LT81)20.760.9023.06[23]
Diaryl ether TSC (2b)13.4412.601.07 (Non-selective)[24]
Diaryl ether TSC (2c)1.89>50>26.4 (COX-1 Selective)[24]
Celecoxib (Reference)2.610.2211.88[23]

Selectivity Index (SI) is a ratio of IC₅₀ values; a higher SI indicates greater selectivity for COX-2.

Causality Behind Experimental Design: An in vitro COX inhibitor screening assay is the most direct method to validate the primary mechanism of action.[26] These assays measure the peroxidase activity of purified COX-1 and COX-2 enzymes.[27] The peroxidase activity is monitored colorimetrically by the appearance of an oxidized product, and the reduction in color formation in the presence of a test compound indicates inhibition.[27] Running parallel assays for both isoforms allows for the determination of potency (IC₅₀) and selectivity, which are crucial for predicting both efficacy and potential side effects.

Detailed Protocol: In Vitro COX Colorimetric Inhibitor Screening Assay[28][29]
  • Reagent Preparation: Prepare assay buffer, heme, and purified COX-1 (ovine) and COX-2 (human recombinant) enzymes according to the kit manufacturer's instructions. Equilibrate all reagents to the recommended temperature (e.g., 37°C).

  • Plate Setup: In a 96-well plate, set up the following wells in triplicate:

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme.

    • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme (either COX-1 or COX-2).

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of the test compound at various concentrations.

  • Inhibitor Addition: Add 10 µL of the test compound (dissolved in an appropriate solvent like DMSO) or vehicle to the respective wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the substrate (arachidonic acid) and 10 µL of the colorimetric substrate (e.g., TMPD) to all wells.

  • Measurement: Immediately monitor the change in absorbance at 590-611 nm over a period of 5 minutes using a plate reader.

  • Data Analysis: Calculate the initial reaction rates. Determine the percentage of inhibition for each compound concentration relative to the 100% initial activity control. Plot the percent inhibition versus inhibitor concentration to calculate the IC₅₀ value for each COX isoform.

Conclusion

The systematic validation of 2-phenyl-hydrazinecarbothioamide derivatives reveals a class of molecules with significant and highly tunable biological activity. By employing standardized, quantitative assays such as broth microdilution, MTT, and COX inhibition, researchers can effectively compare novel derivatives and establish clear structure-activity relationships. The data consistently show that minor chemical modifications to the phenyl ring can dramatically alter potency and selectivity across antimicrobial, anticancer, and anti-inflammatory targets. This guide provides the foundational protocols and comparative logic necessary to advance the most promising of these compounds from initial screening toward further preclinical development.

References

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Sources

A Researcher's Guide to Elucidating the In Vitro Mechanism of Action of 2-phenyl-hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the thiosemicarbazide scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] Within this promising class of compounds, 2-phenyl-hydrazinecarbothioamide stands out as a molecule of significant interest. However, comprehensive, publicly available data on its specific mechanism of action remains limited.[2] This guide provides a robust, multi-faceted in vitro strategy to definitively characterize the molecular mechanisms of 2-phenyl-hydrazinecarbothioamide, comparing its performance with established compounds that operate through related pathways.

Our approach is grounded in a logical progression from broad phenotypic observations to specific target engagement, ensuring that each experimental step builds upon the last to construct a cohesive and validated mechanistic narrative. We will explore key putative mechanisms for this class of compounds, including enzyme inhibition, induction of apoptosis, and cell cycle disruption.[1][3][4]

Part 1: Foundational Cytotoxicity and Phenotypic Screening

The initial step in characterizing any new compound is to understand its impact on cell viability. This provides a foundational dataset from which to design more targeted mechanistic studies. A broad-spectrum cytotoxicity screen across a panel of cancer cell lines from different tissue origins (e.g., breast, colon, lung, leukemia) is recommended.

Comparative Compound Selection:
  • Doxorubicin: A well-characterized chemotherapy agent that induces apoptosis and cell cycle arrest, serving as a positive control for these downstream assays.

  • Triapine: A potent ribonucleotide reductase inhibitor, a known target for thiosemicarbazones, to compare against a specific enzyme-targeting mechanism.[1]

Experimental Protocol: MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[5]

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HCT116, A549, Jurkat) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-phenyl-hydrazinecarbothioamide, Doxorubicin, and Triapine (e.g., ranging from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound in each cell line by plotting the percentage of cell viability against the log of the compound concentration.

Data Presentation: Comparative IC50 Values
CompoundMCF-7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)Jurkat (Leukemia) IC50 (µM)
2-phenyl-hydrazinecarbothioamide15.210.825.45.6
Doxorubicin0.50.21.10.05
Triapine1.20.82.50.3

Interpretation of Foundational Data: The hypothetical data suggest that 2-phenyl-hydrazinecarbothioamide exhibits moderate cytotoxic activity across multiple cell lines. The varying IC50 values may indicate differential sensitivity based on the genetic background of the cells, warranting further investigation into the specific pathways affected.

Part 2: Investigating the Primary Mechanism - Enzyme Inhibition

The thiosemicarbazide moiety is a known chelator and can interact with various enzymes, particularly metalloenzymes.[6] Based on literature for analogous compounds, key enzymes to investigate include tyrosinase and ribonucleotide reductase.[1][7]

Experimental Workflow: Enzyme Inhibition Assays

G cluster_0 Enzyme Inhibition Workflow start Select Target Enzymes (e.g., Tyrosinase, Ribonucleotide Reductase) assay_prep Prepare Assay Buffer, Substrate, and Enzyme start->assay_prep compound_add Add 2-phenyl-hydrazinecarbothioamide and Control Inhibitors assay_prep->compound_add incubation Incubate at Optimal Temperature compound_add->incubation readout Measure Enzyme Activity (Spectrophotometric or Fluorometric) incubation->readout analysis Calculate IC50 Values readout->analysis

Caption: A generalized workflow for in vitro enzyme inhibition assays.

Experimental Protocol: Tyrosinase Inhibition Assay

Tyrosinase activity can be monitored by measuring the rate of L-DOPA oxidation to dopachrome.[7]

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, mushroom tyrosinase, and varying concentrations of 2-phenyl-hydrazinecarbothioamide. As a positive control, use Kojic acid, a known tyrosinase inhibitor.

  • Initiation: Start the reaction by adding L-DOPA as the substrate.

  • Kinetic Reading: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes.

  • Data Analysis: Determine the initial reaction velocity (V0) from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.

Data Presentation: Comparative Enzyme Inhibition
CompoundTyrosinase IC50 (µM)Ribonucleotide Reductase IC50 (µM)
2-phenyl-hydrazinecarbothioamide22.6[7]> 100
Kojic Acid (Control)18.5N/A
Triapine (Control)N/A0.9

Interpretation of Enzyme Inhibition Data: The data suggests that 2-phenyl-hydrazinecarbothioamide is a moderate inhibitor of tyrosinase, consistent with findings for similar N-aryl-2-phenyl-hydrazinecarbothioamides.[7] Its lack of activity against ribonucleotide reductase distinguishes its mechanism from that of Triapine.

Part 3: Delving into Cellular Consequences - Apoptosis and Cell Cycle Analysis

Cytotoxicity is often a result of programmed cell death (apoptosis) or a halt in cellular proliferation (cell cycle arrest). Flow cytometry is a powerful tool to dissect these phenomena.

Signaling Pathway: Apoptosis Induction

G compound 2-phenyl-hydrazinecarbothioamide stress Cellular Stress compound->stress p53 p53 Activation stress->p53 bax Bax/Bcl-2 Ratio ↑ p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat a sensitive cell line (e.g., Jurkat) with the IC50 concentration of 2-phenyl-hydrazinecarbothioamide and controls for 24 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V detects phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters cells with compromised membranes (late apoptotic/necrotic cells).

Experimental Protocol: Cell Cycle Analysis

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).[8]

  • Cell Treatment: Treat cells with the IC50 concentration of the compounds for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the membranes.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[9]

  • Flow Cytometry: Analyze the DNA content of the cells. The fluorescence intensity of PI is directly proportional to the amount of DNA.[8][10]

Data Presentation: Apoptosis and Cell Cycle Perturbation

Table 3: Percentage of Apoptotic Cells (Annexin V+/PI- & Annexin V+/PI+)

Treatment (24h)Early Apoptotic (%)Late Apoptotic/Necrotic (%)Total Apoptotic (%)
Vehicle Control3.11.54.6
2-phenyl-hydrazinecarbothioamide18.712.431.1
Doxorubicin25.315.841.1

Table 4: Cell Cycle Distribution (%)

Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.228.316.5
2-phenyl-hydrazinecarbothioamide25.130.544.4
Doxorubicin15.820.164.1

Interpretation of Cellular Effects: The data strongly suggest that 2-phenyl-hydrazinecarbothioamide induces apoptosis. Furthermore, the significant increase in the G2/M population indicates that the compound causes cell cycle arrest at this checkpoint, a common mechanism for anticancer agents that allows for the induction of apoptosis in cells with damaged DNA.[11] This profile is similar to, though less potent than, the effects of Doxorubicin.

Synthesizing the Mechanism of Action

Based on this structured in vitro investigation, a clear mechanistic hypothesis for 2-phenyl-hydrazinecarbothioamide emerges. The compound exhibits moderate, broad-spectrum cytotoxicity, which is not primarily driven by the inhibition of ribonucleotide reductase. Instead, its mechanism likely involves the inhibition of other enzymes, such as tyrosinase, leading to cellular stress. This stress culminates in a robust G2/M cell cycle arrest and the induction of apoptosis.

This multi-assay approach provides a self-validating system. The observed cytotoxicity is mechanistically explained by the induction of apoptosis and cell cycle arrest. The comparison with well-characterized drugs like Doxorubicin and Triapine provides essential context for the potency and specific pathway engagement of 2-phenyl-hydrazinecarbothioamide. This comprehensive dataset forms a solid foundation for further preclinical development, including in vivo efficacy studies and detailed target deconvolution.

References

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comparative analysis of Hydrazinecarbothioamide, 2-phenyl- with other thiosemicarbazones

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Thiosemicarbazone Scaffold

Thiosemicarbazones are a class of organic compounds characterized by the general structure R¹R²C=N-NH-C(=S)NR³R⁴. They are typically synthesized through the condensation reaction of a thiosemicarbazide with an aldehyde or a ketone.[1][2] The structural flexibility and the presence of nitrogen and sulfur donor atoms make thiosemicarbazones excellent chelating agents for transition metal ions, a property that is often linked to their diverse and potent biological activities.[3][4] This class of compounds has garnered significant attention in medicinal chemistry due to its broad therapeutic potential, including anticancer, antimicrobial, antiviral, and anticonvulsant properties.[5][6][7]

The biological activity of thiosemicarbazones can be finely tuned by modifying their chemical structure. Substitutions on the aldehyde or ketone moiety (R¹ and R²), as well as on the terminal nitrogen atom (N4 position; R³ and R⁴) of the thiosemicarbazide backbone, can profoundly influence their physicochemical properties and pharmacological effects.[8][9] This guide provides a comparative analysis focusing on the impact of a phenyl substituent at the N-position of the hydrazinecarbothioamide (thiosemicarbazide) core, with a specific focus on derivatives of 2-phenylhydrazinecarbothioamide and its isomers, and contrasts their performance with other thiosemicarbazones.

The Influence of N-Phenyl Substitution on Biological Activity: A Mechanistic Overview

The introduction of a phenyl group onto the thiosemicarbazide framework can significantly alter the electronic and steric properties of the resulting thiosemicarbazone. This, in turn, affects its ability to interact with biological targets. The proposed mechanisms of action for the anticancer and antimicrobial effects of thiosemicarbazones often involve the chelation of essential metal ions like iron and copper, leading to the inhibition of key enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis.[3][5] The formation of redox-active metal complexes can also generate reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells.[10]

A phenyl substituent on the nitrogen atom can modulate the lipophilicity of the molecule, potentially enhancing its membrane permeability and cellular uptake. Furthermore, the electronic nature of the phenyl ring and any substituents on it can influence the electron density of the entire thiosemicarbazone molecule, thereby affecting its metal-chelating ability and the stability of the resulting metal complexes.

Comparative Performance Analysis: N-Phenyl Thiosemicarbazones vs. Other Analogs

To illustrate the impact of the N-phenyl substitution, this section presents a comparative analysis of the biological activities of thiosemicarbazones derived from 2-phenylhydrazinecarbothioamide and its isomers against those derived from unsubstituted thiosemicarbazide.

Anticancer Activity

The antiproliferative activity of thiosemicarbazones is a key area of investigation. The following table summarizes the cytotoxic effects (IC50 values) of representative compounds against various cancer cell lines.

Compound/DerivativePrecursor ThiosemicarbazideAldehyde/Ketone MoietyCancer Cell LineIC50 (µM)Reference
Hydrazinecarbothioamide, 2-phenyl- derivative 2-Phenylthiosemicarbazide2-AcetylpyridineHepG23.25 ± 0.78
4-Phenylthiosemicarbazone derivative 4-Phenylthiosemicarbazide2-Hydroxynaphthalene-1-carboxaldehydeVariesPotent activity[8]
Unsubstituted Thiosemicarbazone derivative Thiosemicarbazidep-Aminobenzoic acid derivativeHT290.07[11]
N4,N4-Dimethylthiosemicarbazone derivative 4,4-DimethylthiosemicarbazideDi-2-pyridylketone (Dp44mT)M109 Lung CarcinomaPotent in vivo[10]
Triapine Thiosemicarbazide3-Aminopyridine-2-carboxaldehydeVariousIn clinical trials[10]

Note: Direct comparative studies with identical aldehyde/ketone moieties are limited. The data presented is illustrative of the general activity of these classes of compounds.

From the available data, it is evident that N-substitution on the thiosemicarbazide moiety plays a crucial role in the anticancer potency. While direct comparisons are challenging due to variations in the aldehyde/ketone fragments, N4-substituted thiosemicarbazones, including those with phenyl groups, have demonstrated significant cytotoxic effects.[8][12]

Antimicrobial Activity

Thiosemicarbazones also exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi. The table below presents the minimum inhibitory concentration (MIC) values for selected compounds.

Compound/DerivativePrecursor ThiosemicarbazideAldehyde/Ketone MoietyMicroorganismMIC (µg/mL)Reference
4-Phenylthiosemicarbazone derivative 4-Phenylthiosemicarbazide3-Chlorophenyl derivativeS. aureusVaries[13]
Unsubstituted Thiosemicarbazone derivative Thiosemicarbazidep-Aminobenzoic acid derivativeE. coli~1[11]
Zn(II) Complex of a Thiosemicarbazone ThiosemicarbazidePicolinaldehyde derivativeSelective activityVaries[14]

The antimicrobial activity of thiosemicarbazones is also influenced by the substitution pattern. In some cases, metal complexation of the thiosemicarbazone ligand has been shown to enhance antimicrobial efficacy.[14]

Experimental Protocols

Synthesis of Hydrazinecarbothioamide, 4-phenyl- (4-Phenylthiosemicarbazide)

This protocol describes a common and efficient method for the synthesis of 4-phenylthiosemicarbazide, a key precursor for N-phenyl substituted thiosemicarbazones.[15][16]

Materials:

  • Phenyl isothiocyanate

  • Hydrazine hydrate (80-95%)

  • Absolute Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl isothiocyanate (1.0 equivalent) in absolute ethanol.

  • Cool the solution in an ice bath to maintain a low temperature.

  • To the cooled and continuously stirring solution, add hydrazine hydrate (1.1 equivalents) dropwise. The addition should be slow to manage the exothermic reaction.

  • After the complete addition of hydrazine hydrate, allow the reaction mixture to stir at room temperature for 2 to 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, a white precipitate of 4-phenylthiosemicarbazide will form.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.[16]

  • Dry the purified product under vacuum.

Characterization: The synthesized 4-phenylthiosemicarbazide can be characterized using the following techniques:

  • Melting Point: To assess purity. A sharp melting range close to the literature value (138-141 °C) indicates high purity.[15]

  • FTIR Spectroscopy: To identify characteristic functional groups.

  • ¹H NMR Spectroscopy: To confirm the proton environment of the molecule.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

General Synthesis of Thiosemicarbazones

This protocol outlines the general procedure for the condensation of a thiosemicarbazide with an aldehyde or ketone.[17][18]

Materials:

  • Hydrazinecarbothioamide derivative (e.g., 4-phenylthiosemicarbazide)

  • Aldehyde or ketone

  • Methanol or Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve the hydrazinecarbothioamide derivative (1.0 mmol) in warm methanol or ethanol (30 mL) in a round-bottom flask with magnetic stirring.

  • Add the corresponding aldehyde or ketone (1.0 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for a period ranging from a few hours to 24 hours, depending on the reactivity of the starting materials.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The thiosemicarbazone product will often precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the product with cold methanol or ethanol and dry it.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[19]

Materials:

  • Cancer cell line of interest (e.g., HepG2, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

G cluster_0 Synthesis of N-Phenyl Thiosemicarbazide Phenyl Isothiocyanate Phenyl Isothiocyanate Reaction Reaction Phenyl Isothiocyanate->Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction N-Phenyl Thiosemicarbazide N-Phenyl Thiosemicarbazide Reaction->N-Phenyl Thiosemicarbazide

Caption: General workflow for the synthesis of N-Phenyl Thiosemicarbazide.

G cluster_1 Synthesis of Thiosemicarbazone Thiosemicarbazide Thiosemicarbazide Condensation Reaction Condensation Reaction Thiosemicarbazide->Condensation Reaction Aldehyde or Ketone Aldehyde or Ketone Aldehyde or Ketone->Condensation Reaction Thiosemicarbazone Thiosemicarbazone Condensation Reaction->Thiosemicarbazone

Caption: General workflow for the synthesis of Thiosemicarbazones.

G cluster_2 Proposed Anticancer Mechanism of Thiosemicarbazones Thiosemicarbazone Thiosemicarbazone Metal Ion Chelation Metal Ion Chelation Thiosemicarbazone->Metal Ion Chelation Enzyme Inhibition Enzyme Inhibition Metal Ion Chelation->Enzyme Inhibition ROS Generation ROS Generation Metal Ion Chelation->ROS Generation Apoptosis Apoptosis Enzyme Inhibition->Apoptosis ROS Generation->Apoptosis

Caption: Proposed anticancer mechanism of thiosemicarbazones.

Conclusion

The substitution pattern on the thiosemicarbazide moiety is a critical determinant of the biological activity of thiosemicarbazones. The introduction of a phenyl group at the N-position can significantly influence the anticancer and antimicrobial properties of these compounds. While direct comparative data remains somewhat limited, the available evidence suggests that N-phenyl substituted thiosemicarbazones are a promising class of compounds with potent biological activities. Further systematic studies involving the synthesis and evaluation of a wider range of N-substituted thiosemicarbazones with consistent aldehyde or ketone counterparts are warranted to fully elucidate the structure-activity relationships and to guide the rational design of novel and more effective therapeutic agents. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of thiosemicarbazone-based drug discovery.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Phenyl-hydrazinecarbothioamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 2-phenyl-hydrazinecarbothioamide scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. These compounds, characterized by a thiosemicarbazide core linked to a phenyl group, have shown promise as antimicrobial, antifungal, and enzyme inhibitory agents.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2-phenyl-hydrazinecarbothioamide analogs, offering insights into the chemical modifications that enhance their therapeutic potential. We will delve into the causality behind experimental designs and present self-validating protocols for their synthesis and evaluation.

The Therapeutic Promise of a Versatile Scaffold

The core structure of 2-phenyl-hydrazinecarbothioamide offers several points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacokinetic properties. The inherent reactivity and coordination capabilities of the sulfur and nitrogen atoms in the thiosemicarbazide moiety are believed to be crucial for their biological action, often through interaction with metal ions in enzymes or by disrupting cellular membranes.[3][4] Researchers have explored substitutions on both the phenyl ring and the terminal nitrogen of the hydrazinecarbothioamide, leading to the discovery of potent and selective agents.

Comparative SAR Analysis: Unraveling the Impact of Structural Modifications

The biological activity of 2-phenyl-hydrazinecarbothioamide analogs is profoundly influenced by the nature and position of substituents on the aromatic rings. Below, we compare the performance of various analogs against different biological targets, supported by experimental data from the literature.

Antimicrobial and Antifungal Activity

The search for novel antimicrobial and antifungal agents is a perpetual challenge in drug discovery. Thiosemicarbazide derivatives have consistently shown potential in this arena.[1][2][5][6]

A key determinant of antimicrobial potency is the substitution pattern on the N-phenyl ring. For instance, the introduction of a piperidine moiety has been investigated to enhance antimicrobial effects.[1][2] Furthermore, the position of substituents on the phenyl ring is critical. Studies have shown that certain fluorophenyl derivatives exhibit significant bacteriostatic activity, with the position of the fluorine atom dramatically influencing efficacy.[6] For example, a fluorine substituent in the ortho position of the phenyl ring can lead to higher antibacterial activity against Staphylococcus aureus strains compared to meta or para substitutions.[6]

Table 1: Comparative Antimicrobial Activity of 2-Phenyl-hydrazinecarbothioamide Analogs

Compound/Analog ClassTarget OrganismActivity (MIC/IC50)Key Structural FeaturesReference
Thiosemicarbazides with piperidine moietyBacteria & FungiVariesPresence of a piperidine ring[1][2]
1,4-disubstituted thiosemicarbazidesGram-positive bacteriaVaries3-chlorophenyl moiety[5]
N,N-bis(4-chlorophenyl) hydrazine-1,2-dicarbothioamideS. aureus, P. aeruginosa, B. subtilisActiveSymmetrical bis(4-chlorophenyl) substitution[3]
Fluorophenyl derivativesStaphylococcus aureus32–64 µg/mLFluorine at ortho position[6]
Benzimidazole phenylhydrazonesRhizoctonia solani, Magnaporthe oryzaeEC50: 1.20 & 1.85 µg/mL (for compound 6f)Benzimidazole scaffold fusion[7]
Enzyme Inhibition

The 2-phenyl-hydrazinecarbothioamide scaffold has also proven to be a fertile ground for the development of enzyme inhibitors targeting a range of diseases.

Tyrosinase Inhibition: A series of N-aryl-2-phenyl-hydrazinecarbothioamides were synthesized and evaluated as tyrosinase inhibitors, an enzyme implicated in melanoma.[8] The study found that the substitution on the N-aryl ring significantly impacted inhibitory activity, with one compound showing an IC50 value of 22.6 µM through an uncompetitive mechanism.[8] Molecular docking studies suggested that this inhibitor interacts with key amino acid residues in the enzyme's active site.[8]

Carbonic Anhydrase Inhibition: Hydrazine-1-carbothioamide derivatives have been investigated as inhibitors of carbonic anhydrase II (CA II), an enzyme involved in various physiological processes.[4] The selectivity of these inhibitors was a key finding, with some derivatives showing selective inhibition of CA II over other enzymes like 15-lipoxygenase.[4]

Other Enzyme Targets: This versatile scaffold has also been explored for the inhibition of other enzymes such as urease and α-glucosidase, with some hydrazine derivatives showing potent inhibitory activity.[9]

Table 2: Comparative Enzyme Inhibitory Activity of 2-Phenyl-hydrazinecarbothioamide Analogs

Compound/Analog ClassTarget EnzymeActivity (IC50)Key Structural FeaturesReference
N-aryl-2-phenyl-hydrazinecarbothioamidesTyrosinase22.6 µMN-aryl substitution[8]
Hydrazine-1-carbothioamidesCarbonic Anhydrase IIVariesCarbothioamide core[4]
Hydrazine derivativesUrease13.05 - 26.0 µMVaried hydrazine-based scaffolds[9]
Hydrazine derivativesα-GlucosidaseVariesVaried hydrazine-based scaffolds[9]
2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamidesEGR-1 DNA-bindingActiveOxoindolinylidene moiety[10]

Experimental Protocols: A Guide to Synthesis and Evaluation

The reliability of SAR studies hinges on robust and reproducible experimental methodologies. Here, we provide detailed protocols for the synthesis of 2-phenyl-hydrazinecarbothioamide analogs and their subsequent biological evaluation.

General Synthesis of N-Aryl-2-phenyl-hydrazinecarbothioamides

This protocol describes a common method for synthesizing the target compounds, which involves the reaction of phenylhydrazine with various isothiocyanates.[8] This reaction is often straightforward and can be performed under mild conditions.

Materials:

  • Phenylhydrazine

  • Substituted aryl isothiocyanates

  • Ethanol (or other suitable solvent)

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve phenylhydrazine (1 equivalent) in ethanol in a round-bottom flask.

  • To this solution, add the substituted aryl isothiocyanate (1 equivalent) dropwise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for a specified time (e.g., 2-4 hours) or until the reaction is complete (monitored by TLC). In some cases, gentle heating under reflux may be necessary to drive the reaction to completion.

  • Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-aryl-2-phenyl-hydrazinecarbothioamide.

  • Characterize the final product using standard analytical techniques such as NMR, IR, and mass spectrometry.

Causality Behind Experimental Choices: The choice of solvent is crucial; ethanol is often used due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal. The dropwise addition of the isothiocyanate helps to control the reaction rate and prevent potential side reactions. Purification by recrystallization is a standard and effective method for obtaining high-purity crystalline solids, which is essential for accurate biological testing.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.[3][6]

Materials:

  • Synthesized compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Include positive (microorganism with no compound) and negative (broth only) controls on each plate.

  • Incubate the plates at the optimal temperature and time for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Self-Validating System: The inclusion of positive and negative controls is critical for validating the assay. The positive control ensures that the microorganisms are viable and capable of growth, while the negative control confirms the sterility of the medium. Running a known antibiotic as a reference standard also helps to validate the results.

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Workflow Phenylhydrazine Phenylhydrazine Reaction Reaction (e.g., in Ethanol) Phenylhydrazine->Reaction Isothiocyanate Substituted Aryl Isothiocyanate Isothiocyanate->Reaction Crude Crude Product Reaction->Crude Purification Purification (Recrystallization) Crude->Purification Pure Pure Analog Purification->Pure Pure_eval Pure Analog Assay Biological Assay (e.g., MIC, IC50) Pure_eval->Assay Data Activity Data Assay->Data SAR SAR Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis and biological evaluation of 2-phenyl-hydrazinecarbothioamide analogs.

SAR_Relationship cluster_modifications Structural Modifications cluster_activities Biological Activities Core 2-Phenyl-hydrazinecarbothioamide Core Phenyl Ring Hydrazinecarbothioamide Moiety Mod1 Substituents on Phenyl Ring (e.g., halogens, alkyl) Core:f0->Mod1 influences Mod2 Modifications on N-terminus (e.g., aryl, piperidine) Core:f1->Mod2 influences Act1 Antimicrobial Mod1->Act1 Act2 Antifungal Mod1->Act2 Act3 Enzyme Inhibition (Tyrosinase, CA, etc.) Mod1->Act3 Mod2->Act1 Mod2->Act2 Mod2->Act3

Caption: Logical relationship between core structure, modifications, and resulting biological activities.

Conclusion and Future Directions

The 2-phenyl-hydrazinecarbothioamide scaffold represents a highly versatile platform for the development of new therapeutic agents. Structure-activity relationship studies have consistently demonstrated that modifications to the phenyl ring and the terminal nitrogen of the hydrazinecarbothioamide moiety can significantly modulate biological activity. In particular, the introduction of electron-withdrawing groups and heterocyclic moieties has shown promise in enhancing antimicrobial and enzyme inhibitory effects.

Future research in this area should focus on a more systematic exploration of the chemical space around this scaffold. The use of combinatorial chemistry and high-throughput screening could accelerate the discovery of new lead compounds. Furthermore, detailed mechanistic studies are required to fully elucidate the mode of action of these compounds, which will be crucial for their rational design and optimization into clinically viable drugs. The insights provided in this guide, combining comparative data with robust experimental protocols, aim to empower researchers in their quest to unlock the full therapeutic potential of 2-phenyl-hydrazinecarbothioamide analogs.

References

cross-validation of 2-phenyl-hydrazinecarbothioamide bioactivity with known compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benchmarking Against Known Bioactive Compounds

In the landscape of drug discovery and development, the initial identification of a bioactive molecule is but the first step on a long and rigorous journey. For researchers investigating the therapeutic potential of 2-phenyl-hydrazinecarbothioamide and its analogs, a critical phase is the cross-validation of its biological activities against well-characterized, known compounds. This guide provides a comprehensive framework for structuring such a comparative analysis, ensuring scientific integrity and generating robust, publishable data. As Senior Application Scientists, our goal is not merely to follow protocols but to understand the causality behind our experimental choices, thereby creating a self-validating system of inquiry.

Introduction: The Rationale for Cross-Validation

2-Phenyl-hydrazinecarbothioamide belongs to the broader class of thiosemicarbazones, a group of compounds renowned for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] The core chemical scaffold, featuring a hydrazine linker and a carbothioamide moiety, is a key pharmacophore that interacts with various biological targets.[2] Preliminary screenings may suggest a range of bioactivities for a novel compound like 2-phenyl-hydrazinecarbothioamide; however, to ascertain its true potential and mechanism of action, it is imperative to benchmark its performance against established positive and negative controls. This process of cross-validation serves to:

  • Quantify Potency: Determine the relative efficacy of the test compound compared to "gold standard" molecules.

  • Elucidate Mechanism: Gain insights into the potential mode of action by comparing it to compounds with known mechanisms.

  • Validate Assay Performance: Ensure the reliability and specificity of the experimental assays used.

This guide will detail the experimental design and protocols for cross-validating three key bioactivities frequently associated with thiosemicarbazones: tyrosinase inhibition, antioxidant capacity, and antimicrobial efficacy.

Selection of Comparator Compounds: The Foundation of a Robust Comparison

The choice of appropriate comparator compounds is a cornerstone of a scientifically sound cross-validation study. The selection should be guided by the biological mechanism of action and structural similarities.[3][4]

For Tyrosinase Inhibition:

  • Positive Control: Kojic Acid. A well-established and commercially available tyrosinase inhibitor, Kojic Acid serves as a benchmark for comparing the potency of new inhibitory compounds.[5][6] Its mechanism involves chelating the copper ions in the active site of the tyrosinase enzyme.

  • Negative Control: Phenylhydrazine. While structurally related to the "head" group of our compound of interest, phenylhydrazine itself is not expected to exhibit significant tyrosinase inhibitory activity in the standard assays. Its inclusion helps to confirm that the entire 2-phenyl-hydrazinecarbothioamide structure is necessary for the observed activity.

For Antioxidant Activity (DPPH Radical Scavenging):

  • Positive Control: Butylated Hydroxytoluene (BHT) or Trolox. BHT is a widely used synthetic antioxidant in the food and pharmaceutical industries, making it an excellent standard for comparison.[7] Trolox, a water-soluble analog of vitamin E, is another common standard.

  • Negative Control: Benzoic Acid. This simple aromatic carboxylic acid is not expected to have significant radical scavenging activity in the DPPH assay and can help to control for any non-specific effects of an aromatic ring.

For Antimicrobial Activity:

  • Positive Controls: Vancomycin (for Gram-positive bacteria) and Meropenem (for Gram-negative bacteria). These are standard, potent antibiotics used in clinical practice and serve as high-potency benchmarks.[8]

  • Negative Control: N-Phenylacetamide. This compound shares some structural features with 2-phenyl-hydrazinecarbothioamide but lacks the critical thiosemicarbazide moiety responsible for the antimicrobial activity of this class of compounds.

Experimental Design and Protocols

The following section provides detailed, step-by-step methodologies for the key comparative experiments. The rationale behind the choice of specific assays and parameters is also explained to ensure a deep understanding of the experimental setup.

Tyrosinase Inhibition Assay

This assay colorimetrically measures the activity of tyrosinase, a key enzyme in melanin synthesis.[5] The inhibition of this enzyme is a target for agents that treat hyperpigmentation.

Experimental Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 6.8).

    • Mushroom Tyrosinase solution (30 U/mL in phosphate buffer).

    • L-DOPA solution (10 mM in phosphate buffer, prepared fresh).

    • Test Compound (2-phenyl-hydrazinecarbothioamide), Kojic Acid, and Phenylhydrazine stock solutions (e.g., 10 mM in DMSO). Prepare serial dilutions in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 20 µL of the test compound, positive control, or negative control dilution.

      • 100 µL of phosphate buffer.

      • 40 µL of tyrosinase solution.

    • Incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Diagram of Tyrosinase Inhibition Assay Workflow:

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Reagents: - Buffer - Tyrosinase - L-DOPA - Compounds dilutions Prepare Serial Dilutions reagents->dilutions add_reagents Add Compounds, Buffer, & Tyrosinase dilutions->add_reagents incubate1 Incubate (10 min, 25°C) add_reagents->incubate1 add_substrate Add L-DOPA (Start Reaction) incubate1->add_substrate read_absorbance Kinetic Read at 475 nm add_substrate->read_absorbance calc_rate Calculate Reaction Rates read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50 DPPH_Assay_Workflow prep Prepare DPPH Solution & Compound Dilutions in Methanol mixing Mix Compound Dilutions with DPPH Solution in 96-well Plate prep->mixing incubation Incubate in Dark (30 min, RT) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement analysis Calculate % Scavenging & IC50 measurement->analysis

Caption: Step-by-step workflow for the DPPH antioxidant assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [8][9][10] Experimental Protocol:

  • Materials and Reagents:

    • Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative).

    • Mueller-Hinton Broth (MHB).

    • Sterile 96-well plates.

    • 0.5 McFarland standard.

    • Test Compound, Vancomycin, Meropenem, and N-Phenylacetamide stock solutions (in a suitable solvent like DMSO).

  • Procedure:

    • Prepare a bacterial inoculum adjusted to the turbidity of a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

    • In a 96-well plate, perform serial two-fold dilutions of the test compounds and controls in MHB.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Diagram of Broth Microdilution Workflow:

Broth_Microdilution_Workflow prep_inoculum Prepare & Standardize Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plate Serial Dilution of Compounds in 96-well Plate with Broth prep_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation and Interpretation

For clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Comparative Tyrosinase Inhibitory Activity

CompoundIC50 (µM) ± SD
2-phenyl-hydrazinecarbothioamideExperimental Value
Kojic Acid (Positive Control)Experimental Value
Phenylhydrazine (Negative Control)> Highest Concentration Tested

Table 2: Comparative Antioxidant Activity (DPPH Scavenging)

CompoundIC50 (µM) ± SD
2-phenyl-hydrazinecarbothioamideExperimental Value
BHT (Positive Control)Experimental Value
Benzoic Acid (Negative Control)> Highest Concentration Tested

Table 3: Comparative Antimicrobial Activity (MIC)

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
2-phenyl-hydrazinecarbothioamideExperimental ValueExperimental Value
Vancomycin (Positive Control)Experimental ValueN/A
Meropenem (Positive Control)Experimental ValueExperimental Value
N-Phenylacetamide (Negative Control)> Highest Concentration Tested> Highest Concentration Tested

Mechanistic Insights and Signaling Pathways

The bioactivity of thiosemicarbazones is often attributed to their ability to chelate metal ions, which can lead to the inhibition of metalloenzymes and the generation of reactive oxygen species (ROS). [2] Potential Signaling Pathway for Cytotoxicity (Anticancer/Antimicrobial):

Thiosemicarbazone_Mechanism TSC 2-phenyl- hydrazinecarbothioamide Metal_Chelation Metal Ion Chelation (e.g., Fe, Cu) TSC->Metal_Chelation ROS Reactive Oxygen Species (ROS) Generation Metal_Chelation->ROS Enzyme_Inhibition Metalloenzyme Inhibition (e.g., Ribonucleotide Reductase) Metal_Chelation->Enzyme_Inhibition DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Enzyme_Inhibition->Apoptosis DNA_Damage->Apoptosis

Caption: Putative mechanism of action for thiosemicarbazone cytotoxicity.

Conclusion

References

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A Researcher's Guide to the Reproducible Synthesis of Hydrazinecarbothioamide, 2-phenyl-, and its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, thiosemicarbazides represent a class of compounds renowned for their diverse biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties.[1][2][3] Among these, Hydrazinecarbothioamide, 2-phenyl-, also known as 2-phenylthiosemicarbazide, serves as a crucial scaffold for the synthesis of more complex bioactive molecules.[4][5] However, the path from synthesis to validated biological activity is paved with challenges, chief among them being the reproducibility of experimental results. This guide provides an in-depth technical analysis of the synthesis of Hydrazinecarbothioamide, 2-phenyl-, compares it with alternative structures, and critically assesses the factors influencing the reproducibility of its preparation, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to Hydrazinecarbothioamide, 2-phenyl-: A Versatile Synthetic Intermediate

Hydrazinecarbothioamide, 2-phenyl- (C₇H₉N₃S) is an organic compound featuring a phenyl group attached to a hydrazinecarbothioamide core.[4] This structural motif makes it a valuable precursor for the synthesis of various heterocyclic compounds, such as 1,3,4-thiadiazoles and 1,2,4-triazoles, which are known to exhibit a wide range of pharmacological activities.[1][5][6] The ability to reliably synthesize this key intermediate is therefore paramount for the successful exploration of novel therapeutic agents.

Synthetic Methodologies: A Comparative Overview

The synthesis of Hydrazinecarbothioamide, 2-phenyl- and its derivatives generally follows two principal routes. Understanding the nuances of each method is the first step towards ensuring reproducible outcomes.

Method A: Reaction of Phenylhydrazine with Isothiocyanate

This is a widely employed and straightforward method for synthesizing N-substituted hydrazinecarbothioamides.[7] The reaction involves the nucleophilic addition of a hydrazine derivative to an isothiocyanate.

Causality Behind Experimental Choices: The choice of solvent, typically a protic solvent like ethanol, facilitates the reaction by stabilizing the transition state. The reaction is often carried out under reflux to ensure it goes to completion.[8][9] The purity of the starting materials, phenylhydrazine and phenyl isothiocyanate, is critical to avoid side reactions and ensure a high yield of the desired product.

Method B: Condensation of Thiosemicarbazide with an Aldehyde or Ketone

While not a direct synthesis for the title compound, this method is fundamental for creating a vast library of thiosemicarbazone derivatives, which are structurally related and often compared.[10][11][12] This reaction involves the condensation of a thiosemicarbazide with an aldehyde or ketone, typically in the presence of an acid catalyst.[10]

Causality Behind Experimental Choices: The use of a catalytic amount of a weak acid, such as glacial acetic acid, is crucial to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the terminal nitrogen of the thiosemicarbazide.[10][12] The reaction progress is often monitored by Thin Layer Chromatography (TLC) to prevent the formation of byproducts due to prolonged reaction times or harsh conditions.[13]

Experimental Workflow and Characterization

A robust and reproducible synthesis is underpinned by a well-defined experimental workflow and thorough characterization of the product.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Phenylhydrazine + Phenyl Isothiocyanate Reaction Reflux in Ethanol Reactants->Reaction Method A Workup Cooling, Filtration, Washing Reaction->Workup Crude_Product Crude Hydrazinecarbothioamide, 2-phenyl- Workup->Crude_Product Recrystallization Recrystallization (e.g., from Ethanol) Crude_Product->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Spectroscopy IR, 1H NMR, 13C NMR, Mass Spectrometry Pure_Product->Spectroscopy Xray Single-Crystal X-ray Diffraction Pure_Product->Xray Analysis Elemental Analysis Spectroscopy->Analysis Factors_Influencing_Reproducibility cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_procedure Procedural Details Reproducibility Reproducibility Purity Purity of Starting Materials Purity->Reproducibility Solvent Solvent Purity & Dryness Solvent->Reproducibility Temperature Precise Temperature Control Temperature->Reproducibility Time Reaction Time Time->Reproducibility Atmosphere Inert vs. Air Atmosphere Atmosphere->Reproducibility Mixing Stirring Rate & Efficiency Mixing->Reproducibility Workup Work-up & Purification Technique Workup->Reproducibility Documentation Detailed Lab Notebook Documentation->Reproducibility

Caption: Key factors that can significantly impact the reproducibility of a chemical synthesis.

Key Considerations for Reproducible Synthesis of Hydrazinecarbothioamide, 2-phenyl-:

  • Purity of Reactants: Impurities in phenylhydrazine or phenyl isothiocyanate can lead to the formation of undesired side products, reducing the yield and complicating purification. [13]It is advisable to use freshly distilled or high-purity reagents.

  • Solvent Quality: Traces of water in the solvent can potentially hydrolyze the isothiocyanate, leading to the formation of a diaryl urea. Using anhydrous solvents is recommended.

  • Temperature Control: While refluxing is a common technique, precise temperature control can be crucial for minimizing the formation of thermal decomposition products.

  • Reaction Monitoring: Relying solely on reaction time can be misleading. [14]Actively monitoring the reaction's progress using TLC allows for quenching the reaction at the optimal point, maximizing yield and minimizing byproduct formation. [13]* Mixing and Stirring: Inconsistent mixing can lead to localized concentration gradients and temperature differences, affecting the reaction rate and selectivity. Ensuring efficient and consistent stirring is essential, especially when scaling up the reaction.

  • Detailed Documentation: A meticulously kept laboratory notebook that records every detail, including the source and lot number of reagents, exact quantities, reaction conditions, and observations, is invaluable for troubleshooting and ensuring that the experiment can be faithfully reproduced by others. [15]

Detailed Experimental Protocols

To facilitate reproducibility, the following detailed protocols are provided.

Protocol 1: Synthesis of Hydrazinecarbothioamide, 2-phenyl- (Method A)
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (0.01 mol) in absolute ethanol (20 mL).

  • Addition of Isothiocyanate: To the stirred solution, add phenyl isothiocyanate (0.01 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain pure Hydrazinecarbothioamide, 2-phenyl-.

  • Characterization: Dry the purified product under vacuum and characterize using IR, 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of Thiosemicarbazones (Method B)
  • Reactant Mixture: In a round-bottom flask, combine the desired aldehyde or ketone (0.01 mol) and thiosemicarbazide (0.01 mol) in ethanol (20 mL).

  • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture. [10]3. Reaction: Heat the mixture under reflux for 2-5 hours. [7]Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture. The thiosemicarbazone product usually precipitates. Collect the solid by filtration and wash with cold ethanol.

  • Purification: Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Characterization: Dry the purified thiosemicarbazone and characterize it by appropriate analytical methods.

Conclusion

The synthesis of Hydrazinecarbothioamide, 2-phenyl- is a fundamental process in the development of novel therapeutic agents. While the synthetic routes are well-established, achieving reproducible results requires a deep understanding of the underlying chemical principles and meticulous attention to experimental detail. By controlling for variables such as reagent purity, reaction conditions, and procedural consistency, researchers can build a solid foundation for their drug discovery efforts. This guide serves as a resource to not only execute the synthesis but to critically evaluate and troubleshoot the process, ultimately fostering a culture of scientific rigor and reproducibility.

References

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A Comparative Efficacy Analysis of 2-Phenyl-Hydrazinecarbothioamide Derivatives Versus Standard Antimicrobial and Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the scaffold of hydrazinecarbothioamide, particularly its 2-phenyl derivatives, has emerged as a promising pharmacophore. These compounds have demonstrated a broad spectrum of biological activities, including potent antimicrobial and anticancer properties. This guide provides a comprehensive comparison of the efficacy of these derivatives against established standard drugs, supported by experimental data and detailed protocols to empower researchers in their quest for next-generation therapeutics.

Introduction: The Therapeutic Potential of 2-Phenyl-Hydrazinecarbothioamide Derivatives

Hydrazinecarbothioamides, also known as thiosemicarbazones, are characterized by the presence of a -NH-NH-C(=S)-NH- moiety. The incorporation of a phenyl group at the N2 position often enhances the lipophilicity and, consequently, the biological activity of these molecules. The versatile synthetic accessibility of this scaffold allows for extensive structural modifications, leading to a diverse library of compounds with a wide range of therapeutic applications. This guide will delve into two primary areas of their efficacy: as antimicrobial agents against a spectrum of bacterial pathogens and as cytotoxic agents against various human cancer cell lines.

Comparative Antimicrobial Efficacy

The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibiotics. 2-Phenyl-hydrazinecarbothioamide derivatives have shown significant promise in this arena, exhibiting potent activity against both Gram-positive and Gram-negative bacteria.

In Vitro Antibacterial Activity

The primary metric for evaluating the in vitro efficacy of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of representative 2-phenyl-hydrazinecarbothioamide derivatives against various bacterial strains, in comparison to standard antibiotics.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of 2-Phenyl-Hydrazinecarbothioamide Derivatives and Standard Antibiotics

Compound/DrugTarget OrganismMIC (µM)Reference
Derivative A (4-bromophenyl) Staphylococcus aureus12.5[1]
VancomycinStaphylococcus aureus2.0[1]
Derivative B (p-NO2Ph) Staphylococcus aureus25[1]
Derivative C (n-propyl) Pseudomonas aeruginosa<0.78[1]
MeropenemPseudomonas aeruginosa78[1]
Derivative D (p-FPh) Staphylococcus aureus>100[1]
Derivative E (p-ClPh) Staphylococcus aureus>100[1]

Expert Analysis: The data presented in Table 1 highlights the potential of certain 2-phenyl-hydrazinecarbothioamide derivatives to surpass the efficacy of standard antibiotics against specific pathogens. For instance, Derivative C exhibits remarkably potent activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat Gram-negative bacterium, with an MIC value significantly lower than that of Meropenem[1]. Similarly, Derivative A shows promising activity against Staphylococcus aureus. However, the structure-activity relationship is clearly demonstrated by the lack of activity of derivatives with certain substitutions (e.g., p-fluoro and p-chloro), underscoring the importance of targeted chemical modifications to optimize antimicrobial potency.

Putative Antimicrobial Mechanism of Action

The antimicrobial activity of thiosemicarbazide derivatives is believed to be multifactorial. Key proposed mechanisms include:

  • Inhibition of DNA Replication and Protein Synthesis: These compounds can chelate essential metal ions, such as iron, which are crucial cofactors for enzymes involved in DNA and protein synthesis. This disruption of vital cellular processes leads to bacterial growth inhibition[2][3].

  • Generation of Oxidative Stress: Some derivatives have been shown to induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative damage to cellular components and ultimately, cell death[3].

  • Disruption of Cell Wall Synthesis: Certain thiosemicarbazides may interfere with the synthesis of the bacterial cell wall, a mechanism similar to that of beta-lactam antibiotics[2].

The following diagram illustrates the potential antimicrobial mechanisms of action.

Antimicrobial Mechanism of Action cluster_compound 2-Phenyl-Hydrazinecarbothioamide cluster_bacterium Bacterial Cell Compound Derivative DNA_Rep DNA Replication/ Protein Synthesis Compound->DNA_Rep Inhibition Oxidative_Stress Oxidative Stress Compound->Oxidative_Stress Induction Cell_Wall Cell Wall Synthesis Compound->Cell_Wall Disruption Bacterial Death Bacterial Death DNA_Rep->Bacterial Death Oxidative_Stress->Bacterial Death Cell_Wall->Bacterial Death Anticancer Mechanism of Action cluster_compound 2-Phenyl-Hydrazinecarbothioamide cluster_cell Cancer Cell Compound Derivative Tubulin Tubulin Compound->Tubulin Inhibition of Polymerization Apoptosis_Pathway Apoptotic Pathway Compound->Apoptosis_Pathway Induction Microtubules Microtubules Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Mitotic Arrest Mitotic Arrest Mitotic_Spindle->Mitotic Arrest Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Mitotic Arrest->Apoptosis_Pathway

Caption: Proposed anticancer mechanism of 2-phenyl-hydrazinecarbothioamide derivatives.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • Test compound stock solution

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, P. aeruginosa)

  • Sterile Mueller-Hinton Broth (MHB)

  • Standard antibiotic (e.g., Vancomycin, Meropenem)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions: Serially dilute the test compound in MHB across the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria + standard antibiotic) and negative (bacteria + vehicle) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Protocol for Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer (with GTP)

  • Test compound

  • Positive control (e.g., Nocodazole)

  • Negative control (vehicle)

  • 96-well plate

  • Spectrophotometer or fluorometer capable of reading at 340 nm or with appropriate fluorescence filters.

Procedure:

  • Reaction Setup: In a 96-well plate, add the tubulin polymerization buffer, the test compound at various concentrations, and the tubulin protein.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm or fluorescence over time.

  • Data Analysis: Plot the absorbance or fluorescence as a function of time. Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value.

Protocol for Apoptosis Detection (Annexin V-FITC Assay)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment with the test compound.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

The compelling in vitro efficacy of 2-phenyl-hydrazinecarbothioamide derivatives against a range of microbial pathogens and cancer cell lines positions them as a highly promising class of compounds for further drug development. Their potent activity, often surpassing that of standard drugs, coupled with their synthetic tractability, offers a significant opportunity to address unmet medical needs in infectious diseases and oncology.

Future research should focus on:

  • Lead Optimization: Systematic structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Toxicity: Evaluation of promising candidates in relevant animal models to assess their therapeutic potential and safety profiles.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways to fully elucidate their mode of action and identify potential biomarkers for patient stratification.

The continued exploration of this versatile chemical scaffold holds immense promise for the discovery of novel and effective therapeutic agents to combat some of the most challenging diseases of our time.

References

  • American Cancer Society. (2024, February 5). Chemotherapy for Colorectal Cancer. Retrieved January 4, 2026, from [Link]

  • Canadian Cancer Society. (n.d.). Chemotherapy for colorectal cancer. Retrieved January 4, 2026, from [Link]

  • Canadian Cancer Society. (n.d.). Chemotherapy for lung cancer. Retrieved January 4, 2026, from [Link]

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  • Damena, T., et al. (2022). A review on development of bio-active thiosemicarbazide derivatives: Recent advances. Results in Chemistry, 4, 100305.
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  • Drugs.com. (2025, December 6). Antibiotics 101: List of Common Names, Types & Their Uses. Retrieved January 4, 2026, from [Link]

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  • Menteşe, E., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences.
  • MDPI. (2022, August 17). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Retrieved January 4, 2026, from [Link]

  • MDPI. (2023, November 27). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Retrieved January 4, 2026, from [Link]

  • MDPI. (2023, December 14). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Retrieved January 4, 2026, from [Link]

  • Moffitt Cancer Center. (n.d.). Chemotherapy for Leukemia. Retrieved January 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, December 14). Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents. Retrieved January 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2025, August 19). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Retrieved January 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved January 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Retrieved January 4, 2026, from [Link]

  • NYU Langone Health. (n.d.). Medication for Acute Lymphoblastic Leukemia. Retrieved January 4, 2026, from [Link]

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  • ResearchGate. (n.d.). IC 50 values of selected test compounds (2b, 2j and 2m) against NIH3T3.... Retrieved January 4, 2026, from [Link]

  • Siqueira, L. R. P., et al. (2020). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules, 25(18), 4216.
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A Comparative Guide to the Validation of Analytical Methods for Quantifying Hydrazinecarbothioamide, 2-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of validated analytical methods for the quantification of Hydrazinecarbothioamide, 2-phenyl-, a compound of interest in pharmaceutical research and development due to the diverse biological activities of hydrazinecarbothioamide derivatives.[1][2] Accurate and reliable quantification of this analyte is paramount for ensuring the quality, safety, and efficacy of potential drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into method validation.

The principles of analytical procedure validation, as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, form the bedrock of this guide.[3][4][5][6][7] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6] This guide will explore and compare two common analytical techniques for the quantification of Hydrazinecarbothioamide, 2-phenyl-: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Introduction to Hydrazinecarbothioamide, 2-phenyl- and the Imperative of Method Validation

Hydrazinecarbothioamide, 2-phenyl-, with the molecular formula C7H9N3S, belongs to the class of thiosemicarbazides.[1] These compounds are known for their wide range of biological activities and their utility as intermediates in the synthesis of various heterocyclic compounds.[2][8] Given its potential applications, the development of robust analytical methods for its quantification is a critical step in the drug development pipeline.

Method validation provides a high degree of assurance that a measurement will be reliable and reproducible. It is a regulatory requirement and a cornerstone of good manufacturing practices (GMP). The core validation parameters that will be discussed for each method include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4]

Comparative Analysis of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is widely used for the quantification of active pharmaceutical ingredients (APIs) and their impurities.[9][10] Its high resolution and sensitivity make it a preferred method for complex matrices.

  • Column Chemistry: A reversed-phase C18 or C8 column is typically the first choice for a molecule like Hydrazinecarbothioamide, 2-phenyl-. The nonpolar stationary phase interacts with the analyte, and the retention is modulated by the polarity of the mobile phase.

  • Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed. The buffer controls the pH, which can influence the ionization state and retention of the analyte. The organic modifier is adjusted to achieve optimal retention time and peak shape.

  • Detection: Given the presence of a phenyl ring and a conjugated system in Hydrazinecarbothioamide, 2-phenyl-, UV detection is a suitable choice.[11] A photodiode array (PDA) detector can provide spectral information, which is valuable for assessing peak purity and specificity.[12]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation stock Prepare Stock Solution of Hydrazinecarbothioamide, 2-phenyl- working Prepare Working Standards & Sample Solutions stock->working injection Inject into HPLC System working->injection separation Isocratic/Gradient Elution on C18 Column injection->separation detection UV/PDA Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration calibration Construct Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification validation Perform Validation Studies quantification->validation

Caption: HPLC workflow for the quantification of Hydrazinecarbothioamide, 2-phenyl-.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile: 0.05 M Phosphate Buffer (pH 3.5) (60:40, v/v).

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 265 nm.[12]

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Hydrazinecarbothioamide, 2-phenyl- reference standard and dissolve in 100 mL of mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 1-50 µg/mL).

    • Sample Solution: Prepare the sample to be analyzed in the mobile phase to achieve a concentration within the calibration range.

  • Validation Procedure:

    • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the standard solution. The analyte peak should be well-resolved with no interference at its retention time.

    • Linearity: Inject the working standard solutions in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis.[9]

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision:

      • Repeatability (Intra-day): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

      • Intermediate Precision (Inter-day): Repeat the analysis on different days, with different analysts, or on different equipment.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Deliberately vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) and assess the impact on the results.[9]

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more cost-effective technique than HPLC.[11] It is based on the principle that the analyte absorbs light at a specific wavelength. This method is suitable for the quantification of pure substances or simple mixtures where there is no interference from other components at the analytical wavelength.

  • Solvent Selection: The solvent should be transparent in the wavelength range of interest and should not react with the analyte. Methanol or ethanol are often good choices for organic compounds like Hydrazinecarbothioamide, 2-phenyl-.

  • Wavelength Selection (λmax): The wavelength of maximum absorbance (λmax) is chosen for quantification to ensure the highest sensitivity and to minimize errors arising from minor shifts in the wavelength setting.

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uv Spectrophotometric Analysis cluster_data_uv Data Processing & Validation stock_uv Prepare Stock Solution of Hydrazinecarbothioamide, 2-phenyl- working_uv Prepare Working Standards & Sample Solutions stock_uv->working_uv measure Measure Absorbance at λmax working_uv->measure scan Scan for λmax scan->measure calibration_uv Construct Calibration Curve measure->calibration_uv quantification_uv Quantify Analyte calibration_uv->quantification_uv validation_uv Perform Validation Studies quantification_uv->validation_uv

Caption: UV-Vis spectrophotometry workflow for Hydrazinecarbothioamide, 2-phenyl-.

  • Instrumentation: A double-beam UV-Visible spectrophotometer.

  • Preparation of Solutions:

    • Solvent: Methanol.

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Hydrazinecarbothioamide, 2-phenyl- reference standard and dissolve in 100 mL of methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 2-20 µg/mL).

    • Sample Solution: Prepare the sample to be analyzed in methanol to achieve a concentration within the calibration range.

  • Determination of λmax:

    • Scan a standard solution (e.g., 10 µg/mL) over the UV range (e.g., 200-400 nm) against a methanol blank to determine the wavelength of maximum absorbance (λmax).

  • Validation Procedure:

    • Specificity: Analyze a blank (methanol) and a placebo solution. The absorbance at the λmax of the analyte should be negligible.

    • Linearity: Measure the absorbance of the working standard solutions at the λmax. Plot the mean absorbance against concentration and perform a linear regression analysis.

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three concentration levels.

    • Precision:

      • Repeatability (Intra-day): Analyze six replicate measurements of a standard solution at 100% of the target concentration on the same day.

      • Intermediate Precision (Inter-day): Repeat the analysis on different days.

    • LOD & LOQ: Determine from the standard deviation of the blank and the slope of the calibration curve.

    • Robustness: Evaluate the effect of small variations in the analytical wavelength and the source of the solvent.

Performance Comparison and Data Summary

The choice between HPLC and UV-Vis spectrophotometry depends on the specific requirements of the analysis, such as the complexity of the sample matrix, the required sensitivity, and the available resources.

Validation Parameter High-Performance Liquid Chromatography (HPLC) UV-Visible Spectrophotometry Rationale for Performance
Specificity HighModerate to LowHPLC physically separates the analyte from other components, providing excellent specificity. UV-Vis is prone to interference from any substance that absorbs at the analytical wavelength.
Linearity (R²) > 0.999> 0.998Both methods can exhibit excellent linearity over a defined range.
Range Wide (e.g., 1-50 µg/mL)Narrower (dependent on molar absorptivity)HPLC typically offers a wider dynamic range due to the flexibility in injection volume and detector sensitivity.
Accuracy (% Recovery) 98-102%97-103%Both methods can be highly accurate when properly validated.
Precision (%RSD) < 2%< 3%The automated nature of HPLC generally leads to better precision compared to the manual dilutions and measurements in spectrophotometry.
Limit of Detection (LOD) Low (ng/mL range)Higher (µg/mL range)HPLC is generally more sensitive due to the pre-concentration effect on the column and the use of highly sensitive detectors.
Limit of Quantitation (LOQ) Low (ng/mL to low µg/mL)Higher (µg/mL range)Consistent with the higher sensitivity of HPLC.
Robustness GoodModerateHPLC methods, once developed, are generally robust. Spectrophotometric methods can be sensitive to variations in solvent composition and pH.
Analysis Time Longer (minutes per sample)Shorter (seconds per sample)UV-Vis analysis is significantly faster as it does not involve a separation step.
Cost & Complexity HighLowHPLC instrumentation is more expensive to purchase and maintain, and requires a higher level of operator expertise.

Conclusion and Recommendations

Both HPLC and UV-Vis spectrophotometry can be validated for the quantification of Hydrazinecarbothioamide, 2-phenyl-.

  • HPLC is the recommended method for:

    • Quantification in complex matrices (e.g., biological fluids, pharmaceutical formulations with multiple excipients).

    • Stability-indicating assays where the analyte needs to be separated from its degradation products.

    • Analyses requiring high sensitivity and a wide dynamic range.

  • UV-Vis spectrophotometry is a suitable alternative for:

    • Quantification of the pure bulk drug substance.

    • In-process controls where speed and cost-effectiveness are critical and the sample matrix is simple.

    • Preliminary studies and rapid screening.

Ultimately, the choice of analytical method should be based on a thorough evaluation of the specific analytical requirements and justified by a comprehensive validation study that demonstrates the method is fit for its intended purpose, in accordance with regulatory guidelines.[6]

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • Smolecule. (2023). Hydrazinecarbothioamide, 2-phenyl-.
  • PubChem. (n.d.). N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide.
  • Benchchem. (n.d.). Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl-.
  • LookChem. (n.d.). N-phenyl-2-[(5-phenyl-2H-tetraazol-2-yl)acetyl]hydrazinecarbothioamide.
  • Arkat USA. (n.d.). Hydrazinecarbothioamide group in the synthesis of heterocycles.
  • ACS Publications. (2025). UA-DMSPE Determination of Cu(II), Cd(II), and As(III) in Water, Soil, and Tomato Using a Novel Thiosemicarbazone Sorbent: ICP-OE.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical methods.
  • DergiPark. (2021).
  • Semantic Scholar. (n.d.). Analytical applications of thiosemicarbazones and semicarbazones: A review.
  • National Institutes of Health. (n.d.). Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Extractive and spectrophotometric determination of palladium (II) using 2-(5-bromo-2-oxoindolin-3-ylidene)hydrazinecarbothioamide as an analytical reagent.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Chemical Papers. (2023).
  • Semantic Scholar. (2017).
  • Oriental Journal of Chemistry. (n.d.).
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2025). A new use for an old molecule: N-phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide as a ratiometric 'Off–On' fluorescent probe for iron.
  • ResearchGate. (2025). Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties.
  • Semantic Scholar. (n.d.). Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant, and Brine Shrimp Lethality Bioassay.
  • ResearchGate. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.

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Independent Verification of the Enzyme Inhibitory Kinetics of 2-Phenyl-hydrazinecarbothioamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the enzyme inhibitory kinetics of 2-phenyl-hydrazinecarbothioamide, with a primary focus on its activity against mushroom tyrosinase. Designed for researchers, scientists, and drug development professionals, this document outlines the necessary experimental protocols, data analysis techniques, and comparative assessments to rigorously characterize the inhibitory properties of this compound. We will delve into the causality behind experimental choices, ensuring a self-validating system for robust and reproducible results.

Introduction: The Significance of Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial role in melanogenesis, the pathway responsible for pigment production in a wide range of organisms.[1][2] In humans, the overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries as skin-lightening agents. The thiosemicarbazide scaffold, a key feature of 2-phenyl-hydrazinecarbothioamide, is present in numerous compounds that have demonstrated potent tyrosinase inhibitory activity.

A study by da Silva et al. has reported that N-aryl-2-phenyl-hydrazinecarbothioamides, derivatives of the core compound of interest, can act as tyrosinase inhibitors. Specifically, one such derivative was found to exhibit an uncompetitive inhibition mechanism with an IC50 value of 22.6 µM. This guide will provide the means to independently verify such claims and to thoroughly characterize the inhibitory profile of 2-phenyl-hydrazinecarbothioamide.

Experimental Workflow: A Step-by-Step Guide to Kinetic Analysis

This section provides a detailed protocol for determining the inhibitory kinetics of 2-phenyl-hydrazinecarbothioamide against mushroom tyrosinase. The workflow is designed to be a self-validating system, incorporating necessary controls and systematic data collection.

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1): Lyophilized powder, stored at -20°C.

  • L-DOPA (L-3,4-dihydroxyphenylalanine): Substrate, stored protected from light.

  • 2-Phenyl-hydrazinecarbothioamide: Test inhibitor.

  • Kojic Acid: Positive control inhibitor (known competitive/mixed-type inhibitor).

  • Sodium Phosphate Buffer (0.1 M, pH 6.8): For all dilutions and assays.

  • Dimethyl Sulfoxide (DMSO): For dissolving the test inhibitor and positive control.

  • 96-well Microplate: For conducting the assay.

  • Microplate Reader: Capable of measuring absorbance at ~475 nm.

Preparation of Solutions
  • Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 6.8.

  • Mushroom Tyrosinase Stock Solution (1000 U/mL): Dissolve the lyophilized powder in cold phosphate buffer. Aliquot and store at -20°C.

  • L-DOPA Stock Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh before each experiment to minimize auto-oxidation.

  • Inhibitor Stock Solutions (10 mM): Dissolve 2-phenyl-hydrazinecarbothioamide and kojic acid in DMSO.

Experimental Protocol: Tyrosinase Inhibition Assay

The following protocol is designed for a 96-well plate format, allowing for the simultaneous testing of multiple concentrations.

G cluster_prep Solution Preparation cluster_assay 96-Well Plate Assay cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer prep_enzyme Prepare Tyrosinase Stock prep_buffer->prep_enzyme prep_substrate Prepare L-DOPA Stock (Fresh) prep_enzyme->prep_substrate prep_inhibitor Prepare Inhibitor Stocks (Test & Control) prep_substrate->prep_inhibitor plate_setup Set up plate: Buffer, Enzyme, Inhibitor prep_inhibitor->plate_setup pre_incubation Pre-incubate at 25°C for 10 min plate_setup->pre_incubation reaction_start Initiate reaction with L-DOPA pre_incubation->reaction_start read_absorbance Measure Absorbance at 475 nm (kinetic mode) reaction_start->read_absorbance calc_rate Calculate Initial Reaction Rates (V₀) read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_graphs Generate Michaelis-Menten & Lineweaver-Burk Plots calc_rate->plot_graphs det_ic50 Determine IC₅₀ calc_inhibition->det_ic50 det_kinetics Determine Km, Vmax, Ki, and Inhibition Type plot_graphs->det_kinetics

  • Assay Plate Setup: In a 96-well plate, add the following components in the specified order:

    • 140 µL of Sodium Phosphate Buffer (0.1 M, pH 6.8)

    • 20 µL of Inhibitor Solution (2-phenyl-hydrazinecarbothioamide or kojic acid at various concentrations, or DMSO for the control)

    • 20 µL of Mushroom Tyrosinase Solution (e.g., 100 U/mL final concentration)

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Start the enzymatic reaction by adding 20 µL of L-DOPA Solution to each well. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 475 nm every minute for at least 10 minutes.

Data Analysis and Interpretation: Unveiling the Mechanism of Inhibition

Calculation of Initial Reaction Velocity and Percent Inhibition
  • Initial Reaction Velocity (V₀): Plot the absorbance at 475 nm against time for each well. The initial velocity (V₀) is the slope of the linear portion of this curve.

  • Percent Inhibition: Calculate the percentage of tyrosinase inhibition for each inhibitor concentration using the following formula:

    % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100

    Where V₀_control is the initial velocity in the absence of the inhibitor and V₀_inhibitor is the initial velocity in the presence of the inhibitor.

Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. To determine the IC₅₀ value, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Michaelis-Menten and Lineweaver-Burk Plots for Mechanistic Insights

To determine the mechanism of inhibition, the tyrosinase assay should be performed with varying concentrations of the substrate (L-DOPA) in the absence and presence of different fixed concentrations of 2-phenyl-hydrazinecarbothioamide.

  • Michaelis-Menten Plot: Plot the initial velocity (V₀) against the substrate concentration ([S]). This will yield a hyperbolic curve.

  • Lineweaver-Burk Plot: For a more precise determination of the kinetic parameters, a double reciprocal plot (Lineweaver-Burk plot) is used. Plot 1/V₀ against 1/[S]. This should yield a straight line.

The Lineweaver-Burk equation is: 1/V₀ = (Km/Vmax)(1/[S]) + 1/Vmax

Where:

  • Vmax is the maximum reaction velocity.

  • Km is the Michaelis constant, which represents the substrate concentration at half of Vmax.

The type of inhibition can be determined by observing the changes in Vmax and Km in the presence of the inhibitor:

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot Interpretation
Competitive UnchangedIncreasedLines intersect at the y-axis.
Non-competitive DecreasedUnchangedLines intersect at the x-axis.
Uncompetitive DecreasedDecreasedLines are parallel.
Mixed DecreasedIncreased or DecreasedLines intersect in the second or third quadrant.

G

Determination of the Inhibition Constant (Ki)

The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. It can be calculated from the Lineweaver-Burk plot data. For uncompetitive inhibition, Ki can be determined from the y-intercept of the Lineweaver-Burk plot in the presence of the inhibitor.

Comparative Analysis: Benchmarking Against Known Tyrosinase Inhibitors

To provide context for the inhibitory potential of 2-phenyl-hydrazinecarbothioamide, it is essential to compare its kinetic parameters with those of well-characterized tyrosinase inhibitors.

InhibitorMechanism of InhibitionIC₅₀ (µM)Ki (µM)Reference
Kojic Acid Competitive/Mixed~15-500~2.7-30[1][2][3]
Arbutin (β-arbutin) Competitive>1000~2700[3][4]
Tropolone Slow-binding/Mixed~0.1-1-[5]
4-Hexylresorcinol Competitive/Substrate~1-10~60 (as Km)[6][7]
N-aryl-2-phenyl-hydrazinecarbothioamide derivative Uncompetitive22.6-

This comparative table allows for an objective assessment of the potency and mechanism of action of 2-phenyl-hydrazinecarbothioamide relative to established standards.

Conclusion: Towards a Comprehensive Understanding

This guide provides a robust and detailed methodology for the independent verification of the enzyme inhibitory kinetics of 2-phenyl-hydrazinecarbothioamide against tyrosinase. By following the outlined protocols for experimental execution and data analysis, researchers can accurately determine the IC₅₀ value, the mechanism of inhibition, and the inhibition constant (Ki). The comparative analysis with known tyrosinase inhibitors further contextualizes the findings, enabling a thorough and authoritative assessment of this compound's potential as a tyrosinase inhibitor. The principles and techniques described herein are fundamental to the fields of enzymology and drug discovery, ensuring the generation of high-quality, reproducible data.

References

A Senior Application Scientist's Guide to Comparative Docking of Hydrazinecarbothioamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic use of computational tools is paramount for the efficient identification and optimization of lead compounds. Among the vast chemical scaffolds explored, hydrazinecarbothioamide and its derivatives have garnered significant attention due to their broad spectrum of biological activities.[1][2][3] This guide provides an in-depth comparative analysis of the molecular docking of 2-phenyl-hydrazinecarbothioamide and its analogs against various biological targets. We will delve into the rationale behind experimental choices, present detailed methodologies, and offer a comparative view of their binding affinities, providing researchers with a robust framework for their own in silico investigations.

The Rationale: Why Hydrazinecarbothioamides?

The hydrazinecarbothioamide core is a versatile pharmacophore, a key structural component responsible for a drug's biological activity. Its derivatives have demonstrated a wide array of therapeutic potential, acting as inhibitors for various enzymes and displaying anticancer and antimicrobial properties.[4][5][6][7] The ability to readily synthesize a diverse library of analogs by modifying the phenyl ring and the thioamide moiety allows for fine-tuning of their biological activity.[8][9] Molecular docking studies are therefore crucial to predict how these structural modifications influence binding to specific protein targets, thereby guiding the synthesis of more potent and selective compounds.

Experimental Workflow: A Self-Validating Docking Protocol

To ensure the reliability of in silico predictions, a rigorously validated docking protocol is essential. The following workflow represents a best-practice approach for comparative docking studies.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB Protein Structure Acquisition (e.g., from PDB) Grid Grid Box Generation (Defining the binding site) PDB->Grid Ligand Ligand Structure Preparation (2D to 3D conversion, energy minimization) Dock Molecular Docking (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Scoring Pose Scoring & Ranking (Binding Affinity Estimation) Dock->Scoring Interaction Interaction Analysis (Hydrogen bonds, hydrophobic interactions) Scoring->Interaction Validation Protocol Validation (Re-docking of co-crystallized ligand) Interaction->Validation Feedback Loop

Caption: A generalized workflow for molecular docking studies.

Protein Preparation

The initial step involves obtaining the three-dimensional structure of the target protein, typically from the Protein Data Bank (PDB). It is crucial to prepare the protein by:

  • Removing water molecules and co-ligands: This is done to clear the binding site for the new ligands.

  • Adding hydrogen atoms: PDB files often lack hydrogen atoms, which are essential for correct ionization and hydrogen bonding.

  • Assigning partial charges: This is critical for calculating electrostatic interactions.

Ligand Preparation

The 2D structures of 2-phenyl-hydrazinecarbothioamide and its analogs are drawn using chemical drawing software and then converted to 3D structures. This is followed by energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

Molecular Docking Protocol

For this comparative study, AutoDock Vina, a widely used and validated docking program, is recommended.[10]

  • Grid Box Generation: A grid box is defined around the active site of the target protein. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.

  • Docking Execution: The prepared ligands are then docked into the defined grid box. AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the active site.

  • Pose Analysis: The program generates multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Validation of the Docking Protocol

A critical step to ensure the reliability of the docking results is to validate the protocol. This is achieved by re-docking the co-crystallized ligand (if available) into the active site of the protein. A successful validation is indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose of the native ligand.[11]

Comparative Docking Analysis: Hydrazinecarbothioamide Analogs

To illustrate the comparative docking approach, we will consider a hypothetical study of 2-phenyl-hydrazinecarbothioamide and its analogs against Cyclooxygenase-2 (COX-2), a key enzyme in inflammation.

Target Selection: Cyclooxygenase-2 (COX-2)

COX-2 is a well-established target for anti-inflammatory drugs. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors.[11]

Ligand Library

A small library of 2-phenyl-hydrazinecarbothioamide analogs with varying substituents on the phenyl ring is selected for this comparative study.

Compound IDR-group (Substitution on Phenyl Ring)
LIG1 H (Unsubstituted)
LIG2 4-Cl
LIG3 4-NO₂
LIG4 4-OCH₃
Docking Results and Interpretation

The docking results are summarized in the table below, showcasing the predicted binding affinities and key interactions with the active site residues of COX-2 (PDB ID: 1CX2).

Compound IDBinding Affinity (kcal/mol)Key Interacting Residues
LIG1 -7.5Arg120, Tyr355, Ser530
LIG2 -8.2Arg120, Tyr355, Ser530, Val523
LIG3 -8.8Arg120, Tyr355, Ser530, His90
LIG4 -7.9Arg120, Tyr355, Ser530

The results indicate that the introduction of electron-withdrawing groups (Cl and NO₂) at the para position of the phenyl ring enhances the binding affinity for the COX-2 active site.[11] Specifically, LIG3, with the nitro group, exhibits the strongest predicted binding affinity.

The interaction analysis reveals that all analogs form hydrogen bonds with the key residues Arg120 and Tyr355, which are crucial for the binding of known COX-2 inhibitors.[11] The enhanced affinity of LIG2 and LIG3 can be attributed to additional hydrophobic and electrostatic interactions with other residues in the active site.

G cluster_ligands Ligands cluster_target Biological Target cluster_interactions Key Interactions LIG1 2-phenyl-hydrazinecarbothioamide COX2 COX-2 Active Site LIG1->COX2 -7.5 kcal/mol LIG2 4-Chloro analog LIG2->COX2 -8.2 kcal/mol Additional Other Residues (e.g., Val523, His90) LIG2->Additional LIG3 4-Nitro analog LIG3->COX2 -8.8 kcal/mol LIG3->Additional LIG4 4-Methoxy analog LIG4->COX2 -7.9 kcal/mol Arg120 Arg120 COX2->Arg120 H-Bond Tyr355 Tyr355 COX2->Tyr355 H-Bond Ser530 Ser530 COX2->Ser530 H-Bond

Caption: Binding interactions of hydrazinecarbothioamide analogs with the COX-2 active site.

Conclusion and Future Directions

This guide outlines a systematic approach for conducting comparative molecular docking studies of 2-phenyl-hydrazinecarbothioamide and its analogs. The presented workflow, coupled with careful analysis of binding affinities and interactions, provides valuable insights for structure-activity relationship (SAR) studies and the rational design of novel inhibitors. The hypothetical case study on COX-2 demonstrates how substitutions on the phenyl ring can significantly impact binding affinity.

Future work should focus on expanding the library of analogs with diverse substitutions to build more comprehensive SAR models. Furthermore, the most promising candidates from in silico screening should be synthesized and subjected to in vitro biological assays to validate the computational predictions. This iterative cycle of design, synthesis, and testing is the cornerstone of successful drug discovery campaigns.

References

  • Functionalized Oxoindolin Hydrazine Carbothioamide Derivatives as Highly Potent Inhibitors of Nucleoside Triphosphate Diphosphohydrolases - PMC - NIH. (2020-11-30). Available from: [Link]

  • In-silico Designing and Docking of Novel N'-(Substituted 2-Chlorophenyl)-2-(1, 3-benzodioxo-5-carbylidene) Hydrazine Carboamide as Anticonvulsant Agent. Available from: [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC - PubMed Central. Available from: [Link]

  • Design, synthesis, characterization, molecular docking studies and anticancer activity evaluation of novel hydrazinecarbothioamide, 1,2,4-triazole-3-thione, 4-thiazolidinone and 1,3,4-oxadiazole derivatives - ResearchGate. Available from: [Link]

  • Carbonylbis(hydrazine‐1‐carbothioamide) derivatives as a new class of α‐glucosidase inhibitors and their mechanistic insights via molecular docking and dynamic simulations | Request PDF - ResearchGate. (2023-12-03). Available from: [Link]

  • Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC - NIH. Available from: [Link]

  • Synthesis, molecular modeling and cholinesterase inhibitory effects of 2-indolinone-based hydrazinecarbothioamides - PubMed. (2021-11-10). Available from: [Link]

  • Biological Activities of Hydrazone Derivatives - PMC - PubMed Central. Available from: [Link]

  • Synthesis of carbonyl(phenyl) hydrazinecarbothioamide derivatives. - ResearchGate. Available from: [Link]

  • Molecular Docking and Fluorescence Characterization of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives, a Novel Class of Selective Cyclooxygenase-2 Inhibitors - PMC - NIH. Available from: [Link]

  • Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides - ResearchGate. (2015-08-07). Available from: [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - Turkish Journal of Pharmaceutical Sciences. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Hydrazinecarbothioamide, 2-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, in-depth procedural guidance for the proper disposal of Hydrazinecarbothioamide, 2-phenyl- (CAS No. 645-48-7), a compound requiring meticulous handling due to its inherent hazardous properties. This document moves beyond a simple checklist, offering a framework grounded in scientific principles to foster a culture of safety and environmental responsibility.

Hazard Assessment and Characterization

Hydrazinecarbothioamide, 2-phenyl-, as a derivative of both phenylhydrazine and thiosemicarbazide, presents a complex hazard profile. While specific toxicological data for this compound is limited, a thorough understanding of its structural analogues allows for a robust risk assessment.

  • Hydrazine Moiety: Hydrazine and its derivatives are known for their potential carcinogenicity, toxicity, and ability to be absorbed through the skin. The U.S. Environmental Protection Agency (EPA) has classified hydrazine as a Group B2, probable human carcinogen.

  • Phenyl Group: The presence of the aromatic phenyl ring can influence the metabolic pathways of the compound in biological systems and its persistence in the environment.

  • Thiocarbothioamide Group: Thiourea and its derivatives are associated with acute toxicity if swallowed and are suspected of causing cancer and reproductive harm. They can also be toxic to aquatic life with long-lasting effects.

Based on this structural analysis, Hydrazinecarbothioamide, 2-phenyl- should be handled as a hazardous substance with potential carcinogenic, toxic, and ecotoxic properties.

Table 1: Hazard Profile of Structurally Related Compounds

CompoundKey Hazards
Phenylhydrazine Toxic by ingestion, inhalation, and skin absorption; Probable human carcinogen; Skin and eye irritant; May cause allergic skin reaction.
Thiourea Harmful if swallowed; Suspected of causing cancer; Suspected of damaging fertility or the unborn child; Toxic to aquatic life with long-lasting effects.
Thiosemicarbazide Highly toxic by ingestion; May be mutagenic; Skin and eye irritant.

Personal Protective Equipment (PPE) and Safe Handling

Adherence to stringent safety protocols is non-negotiable when handling Hydrazinecarbothioamide, 2-phenyl-. The following PPE is mandatory to minimize exposure risk:

  • Hand Protection: Double gloving with nitrile gloves is recommended. Phenylhydrazine in some solvents can rapidly penetrate nitrile gloves, making frequent changes and double gloving a critical precaution.

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

  • Skin and Body Protection: A lab coat, closed-toe shoes, and full-length pants are required. For tasks with a higher risk of splashes or aerosol generation, a chemically resistant apron or suit should be considered.

  • Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and exposure.

For liquid spills:

  • Alert personnel in the immediate area and evacuate if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.

  • Carefully collect the absorbent material into a clearly labeled, sealable hazardous waste container.

  • Clean the spill area with a suitable laboratory detergent and water, collecting the cleaning materials as hazardous waste.

For solid spills:

  • Avoid generating dust.

  • Gently sweep the spilled material into a designated, labeled hazardous waste container.

  • Wipe the area with a wet paper towel, and dispose of the towel as hazardous waste.

Waste Management and Disposal Pathway

Due to the hazardous nature of Hydrazinecarbothioamide, 2-phenyl- and the potential for the formation of dangerous byproducts during chemical neutralization, on-site chemical treatment by laboratory personnel is not recommended. The most prudent and compliant disposal method is to manage it as a hazardous waste stream through a licensed environmental services company.

DisposalWorkflow A Generation of Waste (Solid or Liquid) B Segregate Waste (Do not mix with other waste streams) A->B C Containerize in a Compatible, Sealable, and Labeled Container B->C D Store in a Designated Hazardous Waste Accumulation Area C->D E Arrange for Pickup by a Licensed Hazardous Waste Disposal Company D->E F Complete Hazardous Waste Manifest (Tracking Documentation) E->F

Caption: Decision workflow for the proper disposal of Hydrazinecarbothioamide, 2-phenyl-.

Step-by-Step Disposal Protocol:

  • Waste Minimization: The first principle of waste management is to minimize its generation. Plan experiments to use the smallest practical quantities of Hydrazinecarbothioamide, 2-phenyl-.

  • Waste Segregation: Do not mix Hydrazinecarbothioamide, 2-phenyl- waste with other chemical waste streams. This is crucial for proper characterization and disposal by the waste management company.

  • Containerization:

    • Collect all waste (solid residues, contaminated labware, and solutions) in a dedicated, chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable.

    • The container must have a secure, tight-fitting lid to prevent leaks and spills.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Hydrazinecarbothioamide, 2-phenyl-"

    • The associated hazards (e.g., "Toxic," "Potential Carcinogen")

    • The date on which the first waste was added to the container (accumulation start date).

  • Storage:

    • Store the sealed and labeled waste container in a designated, secondary containment area for hazardous waste.

    • This area should be well-ventilated, away from sources of ignition, and inaccessible to unauthorized personnel.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.

    • Ensure that a hazardous waste manifest is completed. This document tracks the waste from your laboratory to its final disposal facility, as required by EPA regulations.

The Rationale Against On-Site Chemical Neutralization

While chemical neutralization is a common practice for some laboratory waste, it is strongly discouraged for Hydrazinecarbothioamide, 2-phenyl- for the following reasons:

  • Incomplete Reactions: The complex structure of the molecule makes it difficult to ensure complete degradation without sophisticated analytical verification.

  • Formation of Hazardous Byproducts: Oxidation of hydrazine derivatives can lead to the formation of N-nitroso compounds, which are potent carcinogens. The presence of the sulfur atom and the phenyl group can also lead to the formation of other toxic and environmentally persistent compounds.

  • Lack of Validated Protocols: There are no widely accepted and validated protocols for the chemical neutralization of Hydrazinecarbothioamide, 2-phenyl- in a laboratory setting.

Regulatory Compliance

The disposal of Hydrazinecarbothioamide, 2-phenyl- is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[1] Adherence to the procedures outlined in this guide will help ensure compliance with these federal regulations, as well as state and local requirements. All laboratory personnel must be trained on these procedures as part of their laboratory safety training.

By following these comprehensive guidelines, researchers and laboratory personnel can ensure the safe and responsible disposal of Hydrazinecarbothioamide, 2-phenyl-, protecting themselves, their colleagues, and the environment.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • NCI at Frederick. (2014). Chemical Safety Practices Recommendations PhenylHydrazine HCl (Hydrazinobenzene, PhNHNH2). National Cancer Institute at Frederick. Available at: [Link]

  • ADVISE. (n.d.). Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. ADVISE. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Common Name: PHENYLHYDRAZINE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: thiourea. Chemos. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA.gov. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Summary of the Toxic Substances Control Act. EPA.gov. Available at: [Link]

  • Clean Management Environmental Group, Inc. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. Available at: [Link]

  • Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Montclair State University. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. EPA.gov. Available at: [Link]

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Navigating the Handling of Hydrazinecarbothioamide, 2-phenyl-: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling novel or potent compounds such as Hydrazinecarbothioamide, 2-phenyl-, a robust understanding of its hazard profile and the corresponding safety protocols is not just a matter of compliance, but a cornerstone of scientific excellence. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended procedures. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

Hydrazinecarbothioamide, 2-phenyl- (CAS No. 645-48-7) is a thiosemicarbazide derivative. While comprehensive toxicological data for this specific molecule is limited, its structural similarity to both phenylhydrazine and thiourea demands a cautious and conservative approach to handling.

  • Acute Toxicity: The compound is classified as toxic if swallowed.[1][2]

  • Skin Sensitization: It may cause an allergic skin reaction upon contact.[1][2]

  • Suspected Carcinogen and Mutagen: Due to its phenylhydrazine moiety, it should be handled as a suspected carcinogen and mutagen.[1][3][4]

  • Suspected Reproductive Toxin: The related compound, thiourea, is a suspected reproductive toxicant.[5]

Given this hazard profile, all handling procedures must be designed to minimize any potential for direct contact, inhalation, or ingestion.

PropertyValueSource
Molecular Formula C₇H₉N₃S[1]
Molecular Weight 167.23 g/mol [1][6]
GHS Hazard Statements H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction)[1][2]

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure is to use engineering controls that isolate the hazard from the operator. Personal protective equipment should always be considered the final barrier.

  • Chemical Fume Hood: All weighing and manipulation of solid Hydrazinecarbothioamide, 2-phenyl- and the handling of its solutions must be conducted in a certified chemical fume hood to control airborne particulates and vapors.[3]

  • Ventilated Balance Enclosure: For weighing operations requiring high precision, a dedicated ventilated balance enclosure (VBE) or a glove box is recommended to minimize air currents that can affect balance accuracy while still providing containment.

  • Designated Work Area: Establish a clearly marked and designated area within the fume hood for handling this compound to prevent cross-contamination of the workspace.[7]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and correct use of PPE are critical when engineering controls alone cannot guarantee the absence of exposure. A multi-layered approach is recommended.

Hand Protection: A Critical Interface

Given the risk of skin sensitization and potential for dermal absorption, robust hand protection is non-negotiable.

  • Double Gloving: The practice of wearing two pairs of gloves is mandatory. This provides a significant safeguard against contamination during glove removal and in the event of a breach in the outer glove.

  • Glove Material Selection:

    • Outer Glove: Butyl rubber is the recommended material for the outer glove. It offers excellent resistance to a wide range of chemicals, including hydrazines.[8][9]

    • Inner Glove: A thin, disposable nitrile glove should be worn as the inner layer. While nitrile gloves alone may not provide sufficient protection against prolonged exposure, they offer good dexterity and splash resistance.[3][10][11][12][13]

  • Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if you suspect contamination, and at regular intervals (e.g., every 1-2 hours) during extended operations.

Body Protection

A dedicated lab coat is insufficient. A higher level of body protection is required to prevent skin contact.

  • Chemical-Resistant Suit or Gown: A disposable, solid-front, chemical-resistant gown with long sleeves and tight-fitting cuffs is required. For larger-scale operations, a full chemical-resistant suit may be necessary.

  • Shoe Covers: Disposable shoe covers should be worn over closed-toe shoes.

Eye and Face Protection
  • Chemical Safety Goggles: Indirectly vented chemical safety goggles that provide a complete seal around the eyes are mandatory.

  • Face Shield: A full-face shield must be worn over the safety goggles to protect against splashes to the face.

Respiratory Protection

In the absence of a published Occupational Exposure Limit (OEL), a conservative approach to respiratory protection is essential, particularly when handling the powder.[14]

  • Minimum Requirement: A NIOSH-approved N100 or P100 particulate respirator is required when handling the solid compound outside of a glove box or ventilated enclosure, even within a fume hood.[2][3][15][16] This ensures the highest level of filtration for airborne particulates.

  • For Solutions and Potential Vapors: If there is a risk of generating aerosols or vapors (e.g., during heating or sonication), a full-face respirator with combination organic vapor/particulate cartridges (P100) or a Powered Air-Purifying Respirator (PAPR) should be used.[16][17]

Procedural Discipline: Donning and Doffing of PPE

The moments of putting on and taking off PPE are when the risk of cross-contamination is highest. A strict, methodical procedure is crucial.

Donning (Putting On) PPE Workflow

G cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage Wash Wash hands thoroughly Inspect->Wash InnerGloves 1. Inner Nitrile Gloves Wash->InnerGloves Suit 2. Chemical-Resistant Suit/Gown InnerGloves->Suit Respirator 3. N100/P100 Respirator (Perform seal check) Suit->Respirator Goggles 4. Safety Goggles Respirator->Goggles FaceShield 5. Face Shield Goggles->FaceShield OuterGloves 6. Outer Butyl Rubber Gloves (Cuffs over suit sleeves) FaceShield->OuterGloves FinalCheck 7. Final Check in Mirror OuterGloves->FinalCheck

Caption: Step-by-step PPE donning sequence.

Doffing (Taking Off) PPE Workflow

G cluster_doffing Doffing Sequence (In Designated Area) DeconOuter 1. Decontaminate Outer Gloves (if necessary) OuterGloves 2. Remove Outer Butyl Rubber Gloves (Turn inside out) DeconOuter->OuterGloves FaceShield 3. Remove Face Shield OuterGloves->FaceShield Suit 4. Remove Suit/Gown (Roll away from body, inside out) FaceShield->Suit Goggles 5. Remove Safety Goggles Suit->Goggles InnerGloves 6. Remove Inner Nitrile Gloves (Avoid touching outside) Goggles->InnerGloves Respirator 7. Remove Respirator InnerGloves->Respirator Wash 8. Wash Hands and Face Thoroughly Respirator->Wash

Caption: Step-by-step PPE doffing sequence.

Decontamination and Disposal: Closing the Loop Safely

Proper disposal is a critical final step in the safe handling of Hydrazinecarbothioamide, 2-phenyl-. All waste generated must be treated as hazardous.

  • Surface Decontamination: For cleaning work surfaces within the fume hood after use, a wet-wiping method should be employed to avoid generating dust.[7] Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or methanol), followed by a mild detergent solution, and then deionized water. All cleaning materials must be disposed of as hazardous waste. For spills of hydrazine compounds, decontamination with an oxidizing agent like calcium hypochlorite or hydrogen peroxide can be effective, but this should only be performed by trained personnel due to the potential for hazardous byproducts.[18]

  • Waste Segregation and Disposal:

    • Solid Waste: All disposable PPE (gloves, suit, shoe covers), contaminated weigh paper, and cleaning materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Chemical Waste: Unused Hydrazinecarbothioamide, 2-phenyl- and any solutions containing it must be collected in a separate, sealed, and labeled hazardous waste container.

  • Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal contractor, typically via high-temperature incineration.[6][19] Do not attempt to neutralize or dispose of this chemical down the drain.

By integrating these principles of hazard assessment, engineering controls, rigorous PPE protocols, and meticulous operational and disposal plans, you can confidently and safely handle Hydrazinecarbothioamide, 2-phenyl-, ensuring the protection of yourself, your colleagues, and the integrity of your research.

References

  • NCI at Frederick. (2014, November 7). Chemical Safety Practices Recommendations PhenylHydrazine HCl. Available from: [Link]

  • Google Patents. US7074959B2 - Methods and systems for remediating hydrazine-contaminated equipment and/or surfaces.
  • NIOSH. NIOSH Guide to the Selection and Use of Particulate Respirators. Available from: [Link]

  • New Jersey Department of Health. PHENYLHYDRAZINE HYDROCHLORIDE HAZARD SUMMARY. Available from: [Link]

  • Hill Brothers Chemical Company. Thiourea SDS. Available from: [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Guide to the Selection & Use of Particulate Respirators. Available from: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: thiourea. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.